Azido-PEG4-(CH2)3-methyl ester
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O6/c1-18-13(17)3-2-5-19-7-9-21-11-12-22-10-8-20-6-4-15-16-14/h2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGELSZWFBVCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185495 | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-71-1 | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxahexadecanoic acid, 16-azido-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Azido-PEG4-(CH2)3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of Azido-PEG4-(CH2)3-methyl ester, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The synthesis is presented in a multi-step approach, designed to be adaptable in a standard laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound is approached through a linear sequence starting from the commercially available tetraethylene glycol. The strategy involves the protection of one terminal hydroxyl group, functionalization of the other, followed by deprotection and subsequent conversion to the final azide (B81097) product. This method ensures high purity and yield of the desired bifunctional linker.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Synthesis of Precursor: HO-PEG4-(CH2)3-methyl ester
This phase involves a three-step process to synthesize the key precursor molecule.
Step 1: Mono-tritylation of Tetraethylene Glycol
This step selectively protects one of the two hydroxyl groups of tetraethylene glycol.
-
Reaction Scheme: HO-(CH2CH2O)4-H + Trityl Chloride -> TrO-(CH2CH2O)4-H
-
Protocol:
-
Dissolve tetraethylene glycol (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trityl chloride (0.95 eq.) portion-wise over 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with dichloromethane (B109758).
-
Wash the organic layer with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield TrO-PEG4-OH.
-
Step 2: Alkylation of TrO-PEG4-OH
The free hydroxyl group is alkylated to introduce the methyl ester moiety.
-
Reaction Scheme: TrO-(CH2CH2O)4-H + Br-(CH2)3-COOCH3 -> TrO-(CH2CH2O)4-(CH2)3-COOCH3
-
Protocol:
-
Dissolve TrO-PEG4-OH (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).
-
Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Add methyl 4-bromobutanoate (1.1 eq.) dropwise and heat the reaction mixture to reflux for 18-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is used in the next step without further purification.
-
Step 3: Deprotection of the Trityl Group
The trityl protecting group is removed to yield the free hydroxyl group.
-
Reaction Scheme: TrO-(CH2CH2O)4-(CH2)3-COOCH3 -> HO-(CH2CH2O)4-(CH2)3-COOCH3
-
Protocol:
-
Dissolve the crude TrO-PEG4-(CH2)3-COOCH3 from the previous step in a solution of 80% acetic acid in water.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final precursor, HO-PEG4-(CH2)3-methyl ester, by column chromatography.
-
Synthesis of this compound
This final phase involves the activation of the hydroxyl group and its subsequent conversion to an azide.
Caption: Final steps in the synthesis of the target molecule.
Step 4: Mesylation of HO-PEG4-(CH2)3-methyl ester
The terminal hydroxyl group is converted to a good leaving group (mesylate).
-
Reaction Scheme: HO-(CH2CH2O)4-(CH2)3-COOCH3 + MsCl -> MsO-(CH2CH2O)4-(CH2)3-COOCH3
-
Protocol:
-
Dissolve HO-PEG4-(CH2)3-methyl ester (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with cold 1 M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the mesylated product, which is often used in the next step without further purification.
-
Step 5: Azidation of MsO-PEG4-(CH2)3-methyl ester
The mesylate is displaced by an azide ion to yield the final product.
-
Reaction Scheme: MsO-(CH2CH2O)4-(CH2)3-COOCH3 + NaN3 -> N3-(CH2CH2O)4-(CH2)3-COOCH3
-
Protocol:
-
Dissolve the crude mesylated intermediate (1.0 eq.) in anhydrous dimethylformamide (DMF).
-
Add sodium azide (3.0 eq.) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product, this compound, by column chromatography.
-
Data Presentation
The following tables summarize the typical quantitative data for each reaction step. Note that yields are indicative and may vary based on reaction scale and purification efficiency.
Table 1: Synthesis of Precursor HO-PEG4-(CH2)3-methyl ester
| Step | Starting Material | Reagents | Molar Ratio (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Tetraethylene Glycol | Trityl Chloride, Pyridine | 1.0 : 0.95 : solvent | Pyridine | 0 to RT | 12-16 | 70-80 |
| 2 | TrO-PEG4-OH | NaH, Methyl 4-bromobutanoate | 1.0 : 1.2 : 1.1 | THF | Reflux | 18-24 | 85-95 (crude) |
| 3 | TrO-PEG4-(CH2)3-COOCH3 | 80% Acetic Acid | 1.0 : solvent | Acetic Acid/Water | RT | 2-4 | 80-90 |
Table 2: Synthesis of this compound
| Step | Starting Material | Reagents | Molar Ratio (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 4 | HO-PEG4-(CH2)3-methyl ester | MsCl, Triethylamine | 1.0 : 1.2 : 1.5 | DCM | 0 to RT | 4-6 | 90-95 (crude) |
| 5 | MsO-PEG4-(CH2)3-methyl ester | Sodium Azide | 1.0 : 3.0 | DMF | 80-90 | 12-18 | 85-95 |
Concluding Remarks
This guide outlines a robust and reproducible synthetic route for this compound. The protocols provided are based on established chemical transformations and can be adapted for various scales of synthesis. Careful monitoring of each step by TLC and purification by column chromatography are crucial for obtaining the final product in high purity. This versatile linker is a valuable tool for researchers in drug discovery and development, enabling the construction of novel molecular architectures for targeted therapies.
An In-depth Technical Guide to Azido-PEG4-(CH2)3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, applications, and core experimental methodologies related to Azido-PEG4-(CH2)3-methyl ester, a versatile heterobifunctional linker critical in modern bioconjugation and drug discovery.
Core Physicochemical Properties
This compound is a crosslinking reagent characterized by a terminal azide (B81097) group and a methyl ester, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This structure imparts unique solubility and reactivity properties, making it a valuable tool in chemical biology and proteomics. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial feature for biological applications.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 1835759-71-1 | [2] |
| Molecular Formula | C13H25N3O6 | [2] |
| Molecular Weight | 319.4 g/mol | [2] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in most organic solvents (DCM, DMF, DMSO, THF) and has good water solubility. | [1] |
| Storage | Store at -20°C, desiccated. | [3] |
| Shelf Life | 1095 days (approx. 3 years) under proper storage. | [2] |
Chemical Reactivity and Key Applications
The primary utility of this compound stems from its azide (N3) functionality, which is a key component in "click chemistry" reactions.[4] These reactions are known for their high efficiency, specificity, and biocompatibility.
Click Chemistry Reactions
The azide group enables this linker to participate in two major types of bioorthogonal cycloaddition reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts efficiently with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[4][5] This reaction is robust and high-yielding, making it a workhorse for creating stable bioconjugates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In a copper-free alternative, the azide reacts with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4] The reaction is driven by the release of ring strain in the cyclooctyne, proceeding rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[6][] This makes SPAAC ideal for applications in living cells and in vivo.[6]
PROTAC Development
A significant application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][8] PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein (Protein of Interest, POI), leading to the ubiquitination and subsequent degradation of the POI by the cell's proteasome.[9][10] The linker's length, flexibility, and hydrophilicity, provided by the PEG4 chain, are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11][12]
Experimental Protocols
The following are generalized protocols for performing CuAAC and SPAAC reactions using an azide-functionalized linker like this compound. Optimization is often necessary based on the specific substrates.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for conjugating the azide linker to a molecule containing a terminal alkyne.
-
Reagent Preparation:
-
Dissolve the alkyne-containing substrate and this compound (1.1 to 1.5 molar excess) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH/H₂O or DMSO).[13]
-
Prepare fresh stock solutions of:
-
-
Reaction Execution:
-
In a reaction vessel, combine the dissolved alkyne and azide substrates.
-
Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical final concentration is 0.1 to 0.25 mM copper, with a 5:1 ligand-to-copper ratio.[14]
-
Initiate the reaction by adding the sodium ascorbate (B8700270) solution to a final concentration of 2.5 to 5 mM.[15]
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light.[13][15]
-
-
Monitoring and Purification:
-
Monitor the reaction progress using LC-MS or TLC.
-
Upon completion, the product can be purified using techniques appropriate for the conjugate, such as size-exclusion chromatography, dialysis (for biomolecules), or silica (B1680970) gel chromatography (for small molecules).[13]
-
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free protocol is ideal for conjugating the azide linker to a molecule functionalized with a strained alkyne (e.g., DBCO), especially in biological contexts.
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4) or a solvent like DMSO.
-
Dissolve this compound in a compatible solvent (e.g., DMSO).
-
-
Reaction Execution:
-
To the solution of the DBCO-functionalized molecule, add the azide linker solution. A 2- to 20-fold molar excess of the limiting reagent is often used to drive the reaction to completion.[6]
-
If using an organic solvent like DMSO, ensure the final concentration in the aqueous buffer is low (typically <10%) to maintain the integrity of biomolecules.[6]
-
Incubate the reaction mixture for 2-24 hours at room temperature or 4°C with gentle mixing.[6]
-
-
Monitoring and Purification:
References
- 1. Azido-PEG4-(CH2)3-methyl ester_1835759-71-1_新研博美 [xinyanbm.com]
- 2. labsolu.ca [labsolu.ca]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. gentaur.it [gentaur.it]
- 9. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 11. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. benchchem.com [benchchem.com]
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Azido-PEG4-(CH2)3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of small molecules to polyethylene (B3416737) glycol (PEG) linkers is a widely adopted strategy in drug development and proteomics to enhance aqueous solubility, improve pharmacokinetic profiles, and reduce immunogenicity. Azido-PEG4-(CH2)3-methyl ester is a discrete PEG linker featuring an azide (B81097) group for "click" chemistry and a methyl ester terminus. A thorough understanding of its solubility in aqueous buffers is paramount for the successful design and execution of bioconjugation reactions, formulation development, and in vitro assays. This technical guide provides a comprehensive overview of the factors influencing the solubility of this compound, detailed experimental protocols for its determination, and a framework for presenting the resulting data.
Introduction to this compound and its Solubility
This compound is a heterobifunctional linker that combines the hydrophilicity of a tetraethylene glycol (PEG4) spacer with the reactivity of an azide and a methyl ester. The PEG component is the primary determinant of its aqueous solubility, with the repeating ethylene (B1197577) oxide units forming hydrogen bonds with water molecules. While PEG itself is highly water-soluble, the terminal functional groups and the short alkyl chain can influence the overall solubility of the molecule.
Generally, short-chain PEG derivatives like this compound are expected to be readily soluble in aqueous buffers. However, factors such as pH, ionic strength, temperature, and the presence of co-solvents can significantly impact the extent of solubility. For instance, the methyl ester group may be susceptible to hydrolysis at high or low pH, which would alter the chemical structure and, consequently, the solubility. Therefore, empirical determination of solubility under specific experimental conditions is crucial.
Factors Influencing Solubility in Aqueous Buffers
The solubility of this compound in an aqueous buffer is a multifactorial property. Researchers should consider the following variables when designing experiments and interpreting results:
-
pH: The pH of the buffer can influence the stability of the methyl ester group. While the azide and PEG components are stable across a wide pH range, ester hydrolysis can occur under acidic or basic conditions, leading to the formation of a carboxylate, which could increase solubility.
-
Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can affect solubility. High salt concentrations can lead to a "salting-out" effect, reducing the solubility of the PEG linker. Common buffers in bioconjugation include phosphate-buffered saline (PBS), Tris-buffered saline (TBS), and MES buffers.
-
Temperature: Temperature can have a complex effect on the solubility of PEGylated compounds. Generally, for many solids, solubility increases with temperature. However, some PEG derivatives exhibit cloud point behavior, where they phase separate from the aqueous solution at elevated temperatures. For short-chain PEGs like PEG4, this is less common under typical laboratory conditions.
-
Co-solvents: Organic co-solvents, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, are often used to prepare stock solutions of less soluble compounds before dilution into an aqueous buffer. The final concentration of the co-solvent in the aqueous buffer can significantly impact the solubility of the PEG linker. It is essential to keep the co-solvent concentration minimal and consistent across experiments.
Experimental Protocols for Solubility Determination
Direct quantitative solubility data for this compound in a wide range of aqueous buffers is not extensively published. Therefore, it is recommended that researchers experimentally determine the solubility in their specific buffer systems of interest. The following are detailed protocols for the equilibrium and kinetic solubility assays.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound
-
Aqueous buffers of interest (e.g., Phosphate-Buffered Saline pH 7.4, 50 mM MES pH 6.0, 100 mM Sodium Acetate pH 5.0)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis, ELSD, or MS) or another quantitative analytical method.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the desired aqueous buffer. The excess solid should be visually apparent.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Caption: Workflow for Equilibrium Solubility Determination.
Kinetic Solubility Determination (High-Throughput Screening)
This method is useful for a more rapid assessment of solubility and is amenable to automation. It measures the concentration at which a compound, introduced from a concentrated organic stock solution, precipitates in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Aqueous buffers of interest
-
96-well microplates (UV-transparent for analysis)
-
Multi-channel pipette
-
Plate shaker
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM).
-
-
Serial Dilution:
-
In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
-
Addition to Aqueous Buffer:
-
Transfer a small, fixed volume of each dilution to a new 96-well plate.
-
Rapidly add a larger, fixed volume of the aqueous buffer to each well. The final DMSO concentration should typically be low (e.g., <5%).
-
-
Incubation and Measurement:
-
Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.
-
Measure the turbidity (precipitation) in each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
-
Caption: Logical Flow for Kinetic Solubility Assay.
Data Presentation
To facilitate comparison and analysis, all quantitative solubility data should be summarized in a structured table. The following table provides a template for recording experimental findings.
| Aqueous Buffer | pH | Temperature (°C) | Co-solvent (%) | Solubility (mg/mL) | Solubility (mM) | Method |
| Phosphate-Buffered Saline | 7.4 | 25 | 1% DMSO | Experimental Value | Calculated Value | Equilibrium |
| 50 mM MES | 6.0 | 25 | 1% DMSO | Experimental Value | Calculated Value | Equilibrium |
| 100 mM Sodium Acetate | 5.0 | 25 | 1% DMSO | Experimental Value | Calculated Value | Equilibrium |
| Phosphate-Buffered Saline | 7.4 | 37 | 1% DMSO | Experimental Value | Calculated Value | Equilibrium |
| Add other buffers as needed |
Note: The molecular weight of this compound is required to convert mg/mL to mM.
Conclusion
While this compound is anticipated to have good aqueous solubility due to its PEG4 component, a definitive understanding of its behavior in various buffer systems necessitates empirical investigation. The experimental protocols provided in this guide offer robust methods for determining both equilibrium and kinetic solubility. By systematically evaluating the impact of pH, buffer composition, and temperature, researchers can generate reliable data to inform their bioconjugation strategies, formulation development, and overall research goals. The structured presentation of this data will further enable cross-experimental comparisons and contribute to a deeper understanding of the physicochemical properties of this versatile PEG linker.
An In-depth Technical Guide to the Stability of the Azide Group in Azido-PEG4-(CH2)3-methyl ester
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-(CH2)3-methyl ester is a bifunctional linker molecule increasingly utilized in the fields of chemical biology, drug delivery, and materials science. Its structure comprises a terminal azide (B81097) group for bioorthogonal conjugation, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce immunogenicity, and a methyl ester for further modification or as a stable terminus.[1][2] The utility of this molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex bioconjugates, hinges on the selective reactivity of its azide group.[3]
This guide provides a comprehensive technical overview of the stability of the azide functional group within this specific PEGylated linker. Understanding the chemical and physical factors that influence the azide's integrity is critical for optimizing reaction conditions, ensuring the purity and functionality of final products, and interpreting experimental outcomes. We will explore the inherent stability of the molecule, its reactivity under various conditions, and provide standardized protocols for its handling, analysis, and stability assessment.
Physicochemical Properties and Structural Stability
The stability of an organic azide is intrinsically linked to its molecular structure.[4] The molecule , this compound, possesses the chemical formula C12H23N3O6.
Structural Components:
-
Azide Group (-N3): The reactive handle for "click chemistry" reactions.[5] It is a high-energy functional group, and its stability is a primary concern.[6]
-
PEG4 Spacer: A short polyethylene (B3416737) glycol chain that imparts hydrophilicity, improving solubility in aqueous media.[7] PEGylation is a well-established method to enhance the pharmacokinetic properties of biomolecules.[1]
-
Propyl Methyl Ester Moiety: A hydrocarbon chain terminating in a methyl ester. This part of the molecule contributes to the overall lipophilicity and can be a site for further chemical modification if desired.
Inherent Stability Assessment:
General guidelines have been established to predict the stability of organic azides and mitigate the risk of explosive decomposition.[4][8]
-
Carbon-to-Nitrogen Ratio (C/N): A common rule of thumb is that the number of nitrogen atoms should not exceed the number of carbon atoms.[9][10] For this molecule, the C/N ratio is 12/3 = 4, which is well within the safe range.
-
The "Rule of Six": This guideline suggests that a compound is relatively safe if there are at least six carbon atoms (or other atoms of similar size) for every energetic functional group (like an azide).[4][9] In this molecule, there are 12 carbons and 6 oxygens for one azide group, satisfying this rule comfortably.
Based on these structural assessments, this compound is not considered an explosive hazard under normal laboratory conditions and can be handled safely with standard precautions.
Factors Influencing Azide Group Stability
While structurally stable, the azide group's reactivity can be influenced by several external factors.
-
Thermal Stability: Organic azides are prone to thermal decomposition, releasing dinitrogen gas (N2) and forming highly reactive nitrenes.[6][11] While low molecular weight azides can be hazardous, alkyl azides with a sufficient carbon count are relatively stable, typically decomposing only at temperatures above 175°C.[11] A study on simple organic azides showed that decomposition temperatures are influenced by neighboring chemical groups, with electron-withdrawing groups tending to lower thermal stability.[12] It is recommended to avoid prolonged exposure to high temperatures during synthesis, purification, and storage.
-
pH Stability: The azide group is generally stable across a broad pH range (typically 4 to 12), which is a significant advantage for bioconjugation reactions that often take place in physiological buffers.[5][13] However, strong acidic conditions must be strictly avoided. In the presence of strong acids, the azide can be protonated to form hydrazoic acid (HN3), which is highly toxic, volatile, and explosive.[4][8][9]
-
Photostability: Exposure to ultraviolet (UV) light can induce photolytic decomposition of the azide group, generating nitrenes.[6][11] This property is exploited in photoaffinity labeling but is an undesirable side reaction in most other applications. To maintain the integrity of the molecule, it should be stored in amber vials or otherwise protected from light.[9]
-
Chemical Compatibility and Reactivity: The azide group is incompatible with several classes of chemical reagents. This reactivity is the basis for its utility but also a critical stability concern.
-
Reducing Agents: This is one of the most significant vulnerabilities of the azide group in a biological context.
-
Thiols: Reagents like dithiothreitol (B142953) (DTT), glutathione (B108866) (GSH), and β-mercaptoethanol can reduce azides to the corresponding primary amines.[14][15][16] This reaction is often water-dependent and proceeds readily under physiological conditions.[14][17] This instability is a critical consideration for experiments involving cell lysates or other environments where reducing agents are present.
-
Phosphines: Trivalent phosphines, such as triphenylphosphine (B44618) (PPh3), react with azides in the well-known Staudinger reaction (or Staudinger reduction) to produce an amine and a phosphine (B1218219) oxide byproduct.[11][18][19] This reaction is highly efficient and chemoselective.
-
-
Heavy Metals: Azides can react with heavy metals (e.g., lead, copper, silver, mercury) to form heavy metal azide salts, which are often shock-sensitive and can be dangerously explosive.[4][8] Therefore, contact with metal spatulas or equipment containing these metals should be avoided. While copper (I) is used as a catalyst for click chemistry, it is used in small, controlled amounts and is typically stabilized by ligands to prevent the formation of hazardous precipitates.[20]
-
Solvents: Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should be used with caution, as they can potentially react with azides to form explosive di- and tri-azidomethane.[8][9]
-
Stability in Key Applications & Handling
Click Chemistry: The primary application of this compound is in click chemistry, a set of reactions known for their high yield, mild reaction conditions, and bioorthogonality.[21][22]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts efficiently with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted triazole ring.[13][23] The azide is stable to the reaction conditions (aqueous buffers, room temperature) but is consumed in a controlled, predictable manner.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): In this copper-free variant, the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN).[3][24] The reaction is driven by the release of ring strain and is ideal for live-cell imaging and in vivo studies where the cytotoxicity of copper is a concern.
Storage and Handling: To ensure long-term stability and prevent degradation, the following storage and handling procedures are recommended:
-
Storage: Store the compound at -20°C in a tightly sealed container to prevent moisture exposure.[21]
-
Protection: Protect from light by using amber vials or wrapping containers in foil.[9]
-
Handling: Use non-metal spatulas (e.g., plastic or ceramic) for weighing and transferring the solid material.[8] Avoid using ground glass joints, which can create friction and potentially initiate decomposition.[8]
Quantitative Stability Data
| Parameter | Compound | Condition | Result | Reference |
| Thermal Decomposition | N3-CH2-CH3 | SC-DSC | Td = 225°C | [12] |
| N3-CH2-OCH3 | SC-DSC | Td = 173°C | [12] | |
| N3-CH2-COCH3 | SC-DSC | Td = 130°C | [12] | |
| Reduction Kinetics | 3'-Azidothymidine (AZT) | Dithiothreitol (DTT) at pH 7.2, 37°C | k = 2.77 x 10⁻³ M⁻¹s⁻¹ | [16] |
| 3'-Azidothymidine (AZT) | Glutathione (GSH) at pH 7.2, 37°C | k = 6.55 x 10⁻⁵ M⁻¹s⁻¹ | [16] | |
| 3'-Azidothymidine (AZT) | Mercaptoethanol at pH 7.2, 37°C | k = 6.35 x 10⁻⁶ M⁻¹s⁻¹ | [16] | |
| Table 1: Representative quantitative data on the thermal stability and reduction kinetics of organic azides. Td = Decomposition Temperature; SC-DSC = Scanning Calorimetry-Differential Scanning Calorimetry; k = second-order rate constant. |
Experimental Protocols
Protocol 1: General Stability Assessment
This protocol outlines a method for assessing the stability of this compound under various storage conditions, adapted from general pharmaceutical stability testing guidelines.[25]
Methodology:
-
Sample Preparation: Prepare multiple aliquots of the compound, either neat or as a stock solution (e.g., 10 mM in DMSO).
-
Storage Conditions: Store the aliquots under a matrix of conditions:
-
Temperature: -20°C (control), 4°C, and 25°C (room temperature).
-
Light: Protected from light (amber tubes) vs. exposed to ambient light.
-
Chemical Environment (for solutions): Store in a standard buffer (e.g., PBS, pH 7.4) and a buffer containing a relevant concentration of a reducing agent (e.g., 1 mM DTT).
-
-
Time Points: Analyze samples at initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week, 1 month).[25]
-
Analysis:
-
Use a stability-indicating method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Monitor the peak area of the parent compound. A decrease in the peak area indicates degradation.
-
Monitor for the appearance of new peaks, which would correspond to degradation products (e.g., the amine product of reduction).
-
-
Quantification: Calculate the percentage of the compound remaining at each time point relative to T=0.
References
- 1. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 5. Azide | BroadPharm [broadpharm.com]
- 6. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azido-PEG4-NHS Ester CAS#: 944251-24-5 [m.chemicalbook.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Organic azide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
- 16. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Azide reduction by DTT and thioacetic acid: A novel approach to amino and amido polysaccharide [morressier.com]
- 18. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 19. Staudinger Reaction [organic-chemistry.org]
- 20. broadpharm.com [broadpharm.com]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 24. What is Click Chemistry? An Introduction [sigmaaldrich.com]
- 25. edaegypt.gov.eg [edaegypt.gov.eg]
An In-depth Technical Guide to the Mechanism of Azido-PEG4-(CH2)3-methyl ester in Click Chemistry Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry has emerged as a powerful and versatile strategy in chemical biology, materials science, and drug discovery, prized for its efficiency, selectivity, and biocompatibility.[1][2] At the heart of this chemical philosophy is the azide-alkyne cycloaddition, a reaction that forms a stable triazole linkage with high yields and minimal byproducts.[1][3] Azido-PEG4-(CH2)3-methyl ester is a heterobifunctional linker that embodies the principles of click chemistry. This molecule is specifically designed for bioconjugation, featuring three key components:
-
An Azide (B81097) Group (-N₃): This functional group serves as a highly selective handle for click chemistry reactions.[4]
-
A Hydrophilic PEG4 Spacer: The tetraethylene glycol (PEG4) chain enhances aqueous solubility, improves the pharmacokinetic properties of conjugates, and provides a flexible spacer to minimize steric hindrance between conjugated molecules.[1][5][6]
-
A Methyl Ester Terminus: This group provides a stable endpoint or can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing molecules.[7]
This technical guide provides a detailed exploration of the core mechanisms, quantitative data, and experimental protocols associated with this compound in the two primary modalities of azide-alkyne click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][8]
Core Mechanisms of Action
The azide group of this compound is the reactive handle for cycloaddition reactions with alkyne-containing molecules. The choice between the two main pathways, CuAAC and SPAAC, depends on the specific requirements of the experiment, particularly the tolerance for a metal catalyst.
The CuAAC reaction is the quintessential "click" reaction, renowned for its speed, efficiency, and regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.[3][9] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[10][11]
Mechanism: The reaction proceeds through a stepwise mechanism involving the copper(I) catalyst. The catalyst coordinates with the terminal alkyne, lowering its pKa and forming a copper acetylide intermediate. This intermediate then reacts with the azide, leading to a six-membered metallacycle. Subsequent rearrangement and protonolysis release the stable triazole product and regenerate the copper(I) catalyst for the next cycle.[3] To prevent catalyst oxidation and protect sensitive biomolecules from reactive oxygen species, a stabilizing ligand such as tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often included.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Azido-PEG4-(CH2)3-methyl ester_1835759-71-1_新研博美 [xinyanbm.com]
- 7. Azido-PEG4-acid, 1257063-35-6 | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The PEG4 Linker: A Technical Guide to Enhancing Bioconjugate Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the performance of bioconjugates—such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and PEGylated proteins—is critically dependent on the linker connecting the constituent molecules. Among the diverse array of linkers, the discrete tetra-ethylene glycol (PEG4) linker has emerged as a pivotal tool for optimizing the physicochemical properties of these complex biologics. This in-depth technical guide explores the multifaceted role of the PEG4 linker in enhancing bioconjugate solubility and stability, providing quantitative data, detailed experimental protocols, and visual workflows to support researchers in this field.
Core Principles: The Physicochemical Advantages of PEG4 Linkers
The strategic incorporation of a PEG4 linker into a bioconjugate design addresses several key challenges in drug development, primarily by leveraging its unique combination of hydrophilicity, flexibility, and defined length.[1]
Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads are hydrophobic, leading to poor solubility in aqueous environments and a propensity for aggregation.[2] The hydrophilic ethylene (B1197577) glycol units of a PEG4 spacer increase the overall water solubility of the bioconjugate, which can prevent aggregation and improve its handling and formulation.[2][3] The PEG chains form a "hydration shell" around the molecule, significantly enhancing the solubility of the entire conjugate.[3] This is crucial for maintaining the biological activity and preventing immunogenic responses that can be triggered by aggregates.[4]
Improved Stability: The flexible PEG4 chain can act as a protective shield, sterically hindering the approach of proteolytic enzymes and reducing enzymatic degradation.[5] This "stealth" effect also helps to mask the bioconjugate from the immune system, thereby reducing its immunogenicity.[5][]
Optimized Pharmacokinetics: By increasing the hydrodynamic radius of a bioconjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life and sustained therapeutic effect.[7][8] The ability to tune the length of the PEG linker allows for precise control over the pharmacokinetic profile of a bioconjugate.[5]
Quantitative Impact of PEG Linkers
The length of the PEG linker has a quantifiable impact on the properties of a bioconjugate. The following tables summarize data from various studies, illustrating these effects.
| Linker | Bioconjugate | Cell Line | IC50 (nM) | Reference |
| PEG4 | Trastuzumab-MMAE | SK-BR-3 | 0.7 | [9] |
| PEG8 | Trastuzumab-MMAE | SK-BR-3 | 1.1 | [9] |
| PEG12 | Trastuzumab-MMAE | SK-BR-3 | 1.5 | [9] |
| Linker | Bioconjugate | Half-life Extension (fold) | Reduction in Cytotoxicity (fold) | Reference |
| 4 kDa PEG | ZHER2-MMAE | 2.5 | 6.5 | [10] |
| 10 kDa PEG | ZHER2-MMAE | 11.2 | 22.5 | [10] |
| Linker Length | PROTAC Target | DC50 (nM) | Dmax (%) | Reference |
| PEG2 | Bromodomain | 120 | >90 | [11] |
| PEG4 | Bromodomain | 25 | >95 | [11] |
| PEG6 | Bromodomain | 45 | >95 | [11] |
| PEG10 | Bromodomain | 150 | ~80 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates incorporating PEG4 linkers.
Protocol 1: Amine-Reactive Conjugation using NHS-Ester-PEG4
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated PEG4 linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-Ester-PEG4-Payload
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Linker Preparation: Immediately before use, dissolve the NHS-Ester-PEG4-Payload in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution with gentle mixing.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by SEC or dialysis against a suitable buffer (e.g., PBS).[12]
Protocol 2: Thiol-Reactive Conjugation using Maleimide-PEG4
This protocol details the conjugation of a maleimide-activated PEG4 linker to free sulfhydryl groups (cysteine residues).
Materials:
-
Protein with accessible cysteine residues
-
Maleimide-PEG4-Payload
-
Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)
-
Reducing agent (e.g., TCEP or DTT), if disulfide bond reduction is needed
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M 2-mercaptoethanol (B42355) or cysteine)
Procedure:
-
Protein Reduction (if necessary): If targeting cysteines involved in disulfide bonds, incubate the protein with a 10-fold molar excess of TCEP for 1-2 hours at room temperature.
-
Buffer Exchange: Remove the reducing agent by buffer exchange into degassed reaction buffer.
-
Linker Preparation: Dissolve the Maleimide-PEG4-Payload in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide-linker solution to the protein.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purification: Purify the bioconjugate using SEC or dialysis.[13]
Protocol 3: Assessment of Bioconjugate Solubility (PEG-Induced Precipitation Assay)
This high-throughput assay can be used to determine the apparent solubility of bioconjugates.[14]
Materials:
-
Bioconjugate sample
-
Polyethylene glycol (PEG) stock solution (e.g., 50% w/v)
-
Assay buffer (e.g., Histidine buffer, pH 6.0)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm or nephelometer
Procedure:
-
Sample Preparation: Prepare a dilution series of your bioconjugate in the assay buffer.
-
PEG Addition: Add the PEG stock solution to each well to induce precipitation. The final PEG concentration will need to be optimized but is often in the range of 10-25%.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour), allowing precipitation to occur.
-
Measurement: Measure the turbidity of the samples by reading the absorbance at 340 nm or by using a nephelometer.
-
Data Analysis: The apparent solubility is determined as the protein concentration at which a significant increase in turbidity is observed.[14][15]
Protocol 4: Stability Assessment by Size-Exclusion Chromatography (SEC)
SEC is a fundamental technique to monitor the presence of aggregates and fragments, which are indicators of instability.[16][17]
Materials:
-
SEC-HPLC system with a UV detector
-
Size-exclusion column suitable for proteins (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., PBS, pH 7.4)
-
Bioconjugate sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a defined amount of the bioconjugate onto the column.
-
Chromatogram Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Data Analysis: Integrate the peak areas to quantify the percentage of monomer, aggregates, and fragments. A stable formulation will show a high percentage of monomer with minimal change over time or under stress conditions.[18]
Protocol 5: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature to determine its thermal stability.[19][20]
Materials:
-
Differential Scanning Calorimeter
-
Bioconjugate sample (0.5-1.0 mg/mL)
-
Matching buffer for reference
Procedure:
-
Sample Loading: Load the bioconjugate sample into the sample cell and the matching buffer into the reference cell.
-
Thermal Scan: Heat the samples at a constant scan rate (e.g., 60 °C/hour) over a defined temperature range (e.g., 20-100 °C).
-
Data Acquisition: The instrument records the differential heat flow between the sample and reference cells.
-
Data Analysis: The resulting thermogram shows peaks corresponding to the unfolding of protein domains. The temperature at the apex of the major unfolding transition is the melting temperature (Tm), a key indicator of thermal stability.[21][22]
Visualizing Workflows and Pathways
Graphviz diagrams provide a clear visual representation of complex experimental workflows and biological pathways.
Caption: A typical experimental workflow for bioconjugate synthesis and characterization.
Caption: Internalization and payload release pathway of an Antibody-Drug Conjugate.
Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. adcreview.com [adcreview.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Antibody apparent solubility prediction from sequence by transfer learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Best Practices for Chromatography Method Development for Monoclonal Antibody Analysis | Lab Manager [labmanager.com]
- 18. lcms.cz [lcms.cz]
- 19. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 20. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]
- 22. researchgate.net [researchgate.net]
The Crucial Connection: An In-depth Technical Guide to Azido-PEG Linkers for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule is elegantly comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two moieties.[1][2] Far from being a mere spacer, the linker, particularly the versatile Azido-Polyethylene Glycol (PEG) linker, is a critical determinant of a PROTAC's efficacy, physicochemical properties, and overall success.[3][4]
This technical guide provides a comprehensive introduction to the role and application of Azido-PEG linkers in the synthesis of PROTACs. We will delve into the impact of linker properties on PROTAC function, provide detailed experimental protocols for synthesis and evaluation, and present visual diagrams of key pathways and workflows.
The Multifaceted Role of PEG Linkers in PROTACs
Polyethylene glycol (PEG) linkers have gained prominence in PROTAC design due to their favorable characteristics. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[2][5] This enhanced solubility is crucial for improving bioavailability and ensuring effective concentrations at the target site.[6]
The inherent flexibility of PEG linkers allows the PROTAC to adopt multiple conformations, facilitating the optimal orientation of the target protein and the E3 ligase for the formation of a stable and productive ternary complex.[5][7] This ternary complex is the cornerstone of PROTAC-mediated degradation, as it brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[8][9]
The length of the PEG linker is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[7][10] A linker that is too short may cause steric hindrance, while an overly long linker can lead to a non-productive ternary complex.[11]
Azido-PEG Linkers and the Power of Click Chemistry
Azido-PEG linkers are particularly valuable in PROTAC synthesis due to the presence of a terminal azide (B81097) group. This functional group is a key component in "click chemistry," a set of biocompatible reactions that are rapid, high-yielding, and highly specific.[][13] The most common click chemistry reaction used in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][14] This reaction allows for the efficient and covalent ligation of the azide-functionalized PEG linker to a second molecule bearing a terminal alkyne, such as a warhead (POI ligand) or an E3 ligase ligand.[4] This modular approach enables the rapid synthesis of a library of PROTACs with varying linker lengths and compositions for optimization studies.[15]
Quantitative Data on Linker Performance
The optimization of a PROTAC's linker is a data-driven process. The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximal degradation (Dmax), the highest percentage of protein degradation achieved.[16] The following tables summarize the impact of Azido-PEG linker length on the degradation of various protein targets.
| PROTAC Variant | Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) |
| PROTAC-PEG8 | Protein X | VHL | Azido-PEG8-propargyl | 32 | 450 | 60 |
| PROTAC-PEG12 | Protein X | VHL | Azido-PEG12-propargyl | 44 | 50 | 95 |
| PROTAC-PEG16 | Protein X | VHL | Azido-PEG16-propargyl | 56 | 200 | 80 |
| PROTAC-PEG20 | Protein X | VHL | Azido-PEG20-propargyl | 68 | 600 | 50 |
| Caption: Hypothetical data illustrating the optimization of PEG linker length for a generic Protein X degrader. A clear optimal linker length is observed with the PEG12 variant, demonstrating the highest potency and efficacy.[17] |
| PROTAC | Target Protein | E3 Ligase | Optimal PEG Linker (n units) |
| Various | BRD4 | CRBN | 0, 4, and 5 |
| Various | BTK | CRBN | ≥ 4 |
| Various | ERα | VHL | 16-atom length |
| Various | TBK1 | VHL | >12 atoms (peaking at 21 atoms) |
| Caption: Summary of optimal PEG linker lengths for the degradation of different target proteins, highlighting the target-dependent nature of linker optimization.[4][7] |
| PROTAC | Target Protein | Linker (n PEG units) | DC50 (nM) | Dmax (%) |
| BRD4 Degrader 1 | BRD4 | 3 | 25 | >95 |
| BRD4 Degrader 2 | BRD4 | 4 | 10 | >95 |
| BRD4 Degrader 3 | BRD4 | 5 | 8 | >95 |
| BRD4 Degrader 4 | BRD4 | 6 | 15 | >95 |
| Caption: Representative data for BRD4-targeting PROTACs, showing a "sweet spot" for linker length where a 5-unit PEG linker provides the highest potency.[11] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using Azido-PEG Linker via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for coupling an alkyne-functionalized warhead to an azide-functionalized E3 ligase ligand using an Azido-PEG linker.
Materials:
-
Alkyne-functionalized warhead (1 equivalent)
-
Azido-PEG-E3 ligase ligand (1.1 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents, optional but recommended)
-
Degassed solvent (e.g., DMSO, DMF, or a mixture of t-BuOH/water)
Procedure:
-
Dissolution: Dissolve the alkyne-functionalized warhead and the Azido-PEG-E3 ligase ligand in the chosen degassed solvent in a reaction vessel.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove any dissolved oxygen.
-
Addition of Ligand (Optional): If using THPTA, add it to the reaction mixture. THPTA helps to stabilize the Cu(I) catalyst.
-
Addition of Copper Catalyst: Add the Copper(II) sulfate solution to the reaction mixture.
-
Initiation of Reaction: Add a freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the copper catalyst and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude PROTAC product by flash column chromatography or preparative high-performance liquid chromatography (HPLC).
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol details the steps to assess the degradation of a target protein in cultured cells following treatment with a synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment:
-
Dose-Response: Treat the cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat the cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[6]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[6][18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation signaling pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 13. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Understanding the reactivity of terminal azide functional groups
An In-Depth Technical Guide to the Reactivity of Terminal Azide (B81097) Functional Groups
For researchers, scientists, and drug development professionals, the terminal azide functional group has emerged as a cornerstone of modern chemical biology and bioconjugation. Its unique combination of small size, metabolic stability, and bioorthogonal reactivity makes it an invaluable tool for selectively modifying complex biomolecules in their native environments.[1][2] This technical guide provides a comprehensive overview of the core reactions involving terminal azides, detailed experimental protocols, and a quantitative comparison of their performance to empower innovation in research and therapeutic development.
Core Principles of Azide Reactivity
The azide moiety is considered bioorthogonal because it is virtually absent in biological systems and remains inert to the vast majority of functional groups found within cells.[1] This allows for highly specific chemical transformations with exogenously introduced reaction partners. The primary reactions leveraging the terminal azide are the Staudinger Ligation, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4]
Key Reactions of Terminal Azides
Staudinger Ligation
The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine.[5][6] The reaction proceeds through an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield the final amide product and a phosphine (B1218219) oxide byproduct.[7] While highly selective and functional in aqueous environments, a significant drawback of the Staudinger ligation is its relatively slow kinetics compared to other azide-based reactions.[5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A quintessential "click chemistry" reaction, the CuAAC is a [3+2] cycloaddition between a terminal azide and a terminal alkyne, catalyzed by a copper(I) species.[8][9] This reaction is incredibly efficient, with enormous rate accelerations of 10⁷ to 10⁸ compared to the uncatalyzed version.[8] It is highly regioselective, exclusively forming the 1,4-disubstituted 1,2,3-triazole regioisomer.[8][10] The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst.[2][11] However, the development of copper-chelating ligands has helped to mitigate this issue.[12][13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the cytotoxicity concerns of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[14][15] This reaction utilizes a strained cyclooctyne (B158145), where the ring strain significantly lowers the activation energy for the cycloaddition with an azide, allowing the reaction to proceed rapidly without the need for a metal catalyst.[14][16] SPAAC has become an invaluable tool for in vivo imaging and the modification of biomolecules in living systems.[15][] The reaction rate is highly dependent on the structure of the cyclooctyne used.[18]
Quantitative Comparison of Azide Reactions
The choice of reaction often depends on the specific application, balancing the need for speed, biocompatibility, and regioselectivity. The following tables provide a quantitative comparison of these key reactions.
| Reaction Type | Catalyst | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | None | 0.002 - 0.01 | Highly bioorthogonal, forms a native amide bond (traceless version).[6] | Slow reaction kinetics.[5] |
| CuAAC | Copper(I) | 100 - 1000 | Very fast kinetics, high yields, and excellent regioselectivity.[8] | Copper catalyst is cytotoxic, limiting in vivo applications.[2] |
| SPAAC | None | 0.1 - 1.9 (highly dependent on cyclooctyne)[18] | Catalyst-free, ideal for in vivo applications, fast kinetics.[14][15] | Can produce a mixture of regioisomers, cyclooctynes can be sterically bulky.[18] |
| Cyclooctyne Reagent (for SPAAC) | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) |
| BCN | ~0.14[18] |
| DIBAC | 1.9[18] |
| DIFO | ~0.4 |
| DBCO | ~0.9 |
Note: Reaction rates can vary significantly based on the specific reactants, solvent, and temperature.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these reactions. Below are representative protocols for each key reaction.
Protocol 1: General Procedure for Staudinger Ligation
-
Preparation of Reactants: Dissolve the azide-containing biomolecule in an aqueous buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the phosphine reagent in a water-miscible organic solvent (e.g., DMSO or DMF).
-
Reaction: Add the phosphine stock solution to the azide solution to achieve the desired final concentrations. Molar equivalents will vary depending on the specific reactants, but a 2-5 fold excess of the phosphine is common.
-
Incubation: Allow the reaction to proceed at room temperature or 37°C for 2-24 hours with gentle agitation.
-
Purification: Remove excess phosphine reagent and the phosphine oxide byproduct using a suitable method such as dialysis, size-exclusion chromatography, or spin filtration.[1]
-
Analysis: Confirm conjugation using techniques such as SDS-PAGE, mass spectrometry, or fluorescence imaging if a fluorescently tagged phosphine was used.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Preparation of Reactants: Dissolve the alkyne- and azide-containing molecules in a suitable buffer (e.g., PBS, pH 7.4).
-
Catalyst Preparation: Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) and a copper-chelating ligand (e.g., THPTA or TBTA) in water.[12] Also, prepare a fresh stock solution of a reducing agent, typically sodium ascorbate (B8700270), in water.[13]
-
Reaction: To the mixture of the alkyne and azide, add the copper/ligand solution followed by the sodium ascorbate solution to initiate the reaction. Typical final concentrations are 1-2 mM alkyne, 2-5 mM azide, 100-500 µM CuSO₄, 500-2500 µM ligand, and 5-10 mM sodium ascorbate.[13]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
-
Purification: Purify the conjugate to remove the copper catalyst, excess reagents, and byproducts using methods such as size-exclusion chromatography or dialysis.
-
Analysis: Analyze the product via SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.
Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Preparation of Reactants: Dissolve the azide-functionalized molecule in a biocompatible buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the strained cyclooctyne reagent (e.g., DBCO, BCN) in a water-miscible organic solvent like DMSO.
-
Reaction: Add the cyclooctyne stock solution to the azide solution. A 2-10 fold molar excess of the cyclooctyne is typically used.[14]
-
Incubation: Incubate the reaction mixture for 1-12 hours at room temperature or 37°C.[15] Reaction times will vary depending on the specific cyclooctyne used.
-
Purification (if necessary): For in vitro conjugations, purify the product to remove unreacted cyclooctyne using size-exclusion chromatography or dialysis. For live-cell labeling, a washing step is usually sufficient.[19]
-
Analysis: Confirm the conjugation through methods like fluorescence microscopy (if a fluorescent cyclooctyne was used), flow cytometry, or mass spectrometry.[19]
Visualizations of Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Staudinger Ligation - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. bioclone.net [bioclone.net]
- 11. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cornerstone of Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a paramount example of "click chemistry," a concept introduced by K. Barry Sharpless to describe reactions that are high-yielding, wide in scope, create no byproducts, and are easy to perform.[1] This reaction involves the coupling of an azide (B81097) and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] The remarkable efficiency and bioorthogonality of the CuAAC reaction have cemented its status as an indispensable tool in drug discovery, bioconjugation, materials science, and molecular biology.[4][5]
The key to the CuAAC reaction's success is the use of a copper(I) catalyst, which dramatically accelerates the rate of the cycloaddition by a factor of 107 to 108 compared to the uncatalyzed thermal reaction.[1][6] This catalytic process is highly regioselective, exclusively yielding the 1,4-isomer.[7] The reaction is robust, proceeding reliably in a wide range of organic and aqueous solvents, across a broad pH range (4-12), and in the presence of numerous functional groups, making it exceptionally suitable for complex biological systems.[2][8][9]
Core Principles: Mechanism and Kinetics
The Catalytic Cycle
The generally accepted mechanism for the CuAAC reaction involves a multi-step catalytic cycle with copper(I) at its center. While the precise nature of the active catalytic species is a subject of ongoing research, with evidence suggesting the involvement of polynuclear copper complexes, a simplified mononuclear cycle provides a clear understanding of the fundamental transformations.[1][7][8]
The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne, which increases the acidity of the terminal proton and facilitates the formation of a copper(I) acetylide intermediate.[6][7][] This acetylide then reacts with the azide to form a six-membered copper-containing ring, which subsequently rearranges and, upon protonation, releases the triazole product and regenerates the active copper(I) catalyst.[]
Reaction Kinetics
The kinetics of the CuAAC reaction can be complex and are highly dependent on the specific reaction conditions, including the concentrations of reactants, the nature of the copper source, the ligand used, and the solvent.[1][11]
-
Dependence on Copper: At low catalyst loadings, the reaction rate often exhibits a second-order dependence on the copper(I) concentration, suggesting the involvement of a dinuclear copper species in the rate-determining step.[1][12]
-
Dependence on Reactants: When copper is present in catalytic amounts, the reaction can be roughly zero-order with respect to the azide and alkyne concentrations.[11] However, at very low reactant concentrations, as is often the case in bioconjugation, the reaction rate becomes more dependent on the concentration of the limiting reactant.[13]
-
Role of Ligands: The use of accelerating ligands, such as tris(benzyltriazolyl)methylamine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is crucial, especially in aqueous media.[1][2] These ligands stabilize the Cu(I) oxidation state against disproportionation and oxidation, and they can accelerate the reaction rate significantly.[1][14]
Data Presentation: Reaction Parameters and Yields
The efficiency of the CuAAC reaction is influenced by several factors. The following tables summarize typical quantitative data for reaction conditions and yields.
Table 1: General CuAAC Reaction Parameters
| Parameter | Typical Range | Notes |
| Catalyst Source | CuSO₄·5H₂O, CuI, CuBr | Cu(II) salts are most common, used with a reducing agent.[6][13] |
| Reducing Agent | Sodium Ascorbate (B8700270), TCEP | Sodium ascorbate is widely used to reduce Cu(II) to the active Cu(I) state in situ.[6][13] |
| Catalyst Loading | 0.5 - 5 mol% | For small molecule synthesis.[15] In bioconjugation, copper is often used in stoichiometric or excess amounts.[14] |
| Ligand | THPTA, TBTA, BTTAA | Ligands are critical for stabilizing Cu(I) and accelerating the reaction, especially in aqueous systems.[1][9] |
| Solvent | t-BuOH/H₂O, DMSO, DMF, H₂O | The reaction is tolerant of a wide variety of solvents.[13][16] |
| Temperature | Room Temperature to 80 °C | Most reactions proceed efficiently at room temperature.[8][17] |
| Reaction Time | 30 minutes - 24 hours | Highly dependent on reactants, concentrations, and catalyst system.[15][17][18] |
Table 2: Representative Yields for CuAAC Reactions
| Azide Type | Alkyne Type | Catalyst System | Solvent | Time | Yield (%) | Reference |
| Benzyl Azide | Phenylacetylene | 0.5 mol% CuBr-based catalyst | Neat | 30 min | >99 | [15] |
| Phenyl Azide | Phenylacetylene | 0.5 mol% CuBr-based catalyst | Neat | 30 min | >99 | [15] |
| Benzyl Azide | Hex-1-yne | 0.5 mol% CuBr-based catalyst | Neat | 30 min | >99 | [15] |
| Aryl Azides (in situ) | Terminal Alkynes | CuI / N,N-dimethylethylenediamine | 1ChCl/2Gly (DES) | 1-2 h | 85-98 | [16] |
| Various Azides | Various Alkynes | CuI / Glycerol | Glycerol | 24 h | 70-98 | [16] |
| Alkyl/Aryl Epoxides + NaN₃ | Terminal Alkynes | Silica-gel with Cu(II)-hydrazide | H₂O | 2-4 h | 85-95 | [17] |
Note: Yields are highly substrate and condition-dependent. This table provides examples to illustrate the general efficiency of the reaction.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for a standard organic synthesis and a bioconjugation application.
Protocol 1: General Procedure for 1,4-Disubstituted 1,2,3-Triazole Synthesis
This protocol is a general method for synthesizing triazoles from organic azides and terminal alkynes.
Materials:
-
Azide (1.0 eq)
-
Alkyne (1.0-1.2 eq)
-
Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O, 1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO)
-
Reaction vessel (e.g., round-bottom flask)
-
Stir bar
Procedure:
-
Preparation: In a reaction vessel, dissolve the azide and alkyne in the chosen solvent system.
-
Catalyst Preparation: In separate vials, prepare fresh stock solutions of CuSO₄·5H₂O and sodium ascorbate in water.
-
Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture. A color change may be observed.
-
Catalyst Addition: Immediately following the addition of the reducing agent, add the CuSO₄·5H₂O solution to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.[19]
Protocol 2: Bioconjugation of an Azide-Modified Molecule to an Alkyne-Labeled Protein
This protocol outlines the labeling of a protein containing a terminal alkyne with a small molecule azide.[13][19]
Materials:
-
Alkyne-labeled protein solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-modified cargo molecule (e.g., a fluorescent dye)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Accelerating Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Aminoguanidine (B1677879) solution (optional, to prevent oxidative damage)
-
Microcentrifuge tubes
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the alkyne-labeled protein solution with the azide-modified cargo molecule. The final protein concentration is typically in the micromolar range (e.g., 10-100 µM).
-
Catalyst-Ligand Premix: In a separate tube, prepare a premixed solution of CuSO₄ and the THPTA ligand. A typical ratio is 1:5 (Cu:Ligand). For a final reaction volume of 500 µL, one might add 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[13] This results in final concentrations of 100 µM CuSO₄ and 500 µM THPTA.
-
Additive Addition: If used, add the aminoguanidine solution to the protein-azide mixture.
-
Reaction Initiation:
-
Add the premixed catalyst-ligand solution to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 5 mM).[14]
-
-
Incubation: Gently mix the reaction by inverting the tube several times. Incubate at room temperature or 37 °C for 1-4 hours. Protect from light if using photosensitive reagents.
-
Purification: Purify the resulting conjugate to remove excess reagents and catalyst. Suitable methods include size-exclusion chromatography (SEC), dialysis, or affinity purification, depending on the nature of the biomolecule.[19]
Mandatory Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates a typical workflow for a CuAAC bioconjugation experiment.
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition has fundamentally transformed the landscape of chemical synthesis and bioconjugation. Its operational simplicity, high efficiency, and exceptional reliability make it a preferred method for covalently linking molecular components. For researchers in drug development, the ability to perform this reaction under physiological conditions with minimal perturbation to biological systems is invaluable for constructing complex antibody-drug conjugates, developing novel probes, and modifying biomolecules for therapeutic and diagnostic purposes.[18][20] A thorough understanding of its core principles, kinetics, and experimental parameters is essential for harnessing the full potential of this powerful chemical tool.
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 3. bioclone.net [bioclone.net]
- 4. bioclone.net [bioclone.net]
- 5. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vectorlabs.com [vectorlabs.com]
- 11. Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Safeguarding Stability: A Technical Guide to the Storage of Azido-PEG4-(CH2)3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the optimal storage conditions for Azido-PEG4-(CH2)3-methyl ester, a bifunctional crosslinker integral to advancements in bioconjugation, drug delivery, and Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is critical for preserving the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf life. This document outlines recommended storage parameters, handling procedures, and methodologies for stability assessment.
Recommended Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The stability of the azide (B81097) and methyl ester functional groups is sensitive to environmental factors such as temperature, light, and moisture.
Quantitative Storage Recommendations
The following table summarizes the recommended storage conditions for this compound and similar azide-containing PEG compounds. These conditions are designed to minimize degradation and maintain the chemical purity of the reagent.
| Compound | Storage Condition (Short-Term) | Storage Condition (Long-Term) | Shelf Life (Long-Term) | Additional Notes |
| This compound | 0-4°C (days to weeks) | -20°C | 2-3 years[1] | Store in a dry, dark environment.[1] |
| Azido-PEG4-NHS Ester | Not specified | -20°C | Not specified | Desiccate.[2][3] |
| Azido-PEG4-Amine | Not specified | Store in a freezer (-20°C) | Not specified | Keep container tightly closed. |
| Azido-PEG4-CH2-Boc (Pure form) | 4°C (2 years) | -20°C | 3 years[4] | |
| Azido-PEG4-CH2-Boc (In solvent) | -20°C (1 month) | -80°C | 6 months[4] |
Experimental Protocols for Stability Assessment
To ensure the long-term viability and performance of this compound, stability-indicating analytical methods are crucial. High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and degradation of such compounds.
Stability-Indicating HPLC Method
This protocol outlines a general method for monitoring the stability of this compound over time.
Objective: To quantify the purity of this compound and detect the presence of any degradation products under specific storage conditions.
Instrumentation and Materials:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
This compound reference standard
-
Samples of this compound stored under various conditions (e.g., recommended and accelerated)
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound samples and the reference standard in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection:
-
UV Wavelength: 210 nm (to detect the azide group)
-
CAD Settings (if used): Evaporation Temperature: 35°C, Gas Pressure: 35 psi
-
-
-
Gradient Elution:
-
A gradient elution is typically employed to separate the parent compound from potential degradation products with varying polarities. An example gradient is as follows:
Time (min) % Mobile Phase B 0 5 20 95 25 95 25.1 5 | 30 | 5 |
-
-
Data Analysis:
-
Integrate the peak areas of the parent compound and any new peaks that appear in the chromatograms of the stored samples.
-
Calculate the percentage of the parent compound remaining and the percentage of each degradation product.
-
Compare the chromatograms of the stored samples to the reference standard to identify any changes.
-
Handling and Storage Workflow
The following diagram illustrates a logical workflow for the proper handling and storage of this compound to maintain its stability and ensure user safety.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Azido-PEG Linkers
An Introduction to Azide-PEGylation of Proteins
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG) linkers containing an azide (B81097) (N₃) group is a powerful technique in bioconjugation, proteomics, and drug development. This process, often termed "azide-PEGylation," introduces a bioorthogonal azide handle onto the protein surface. This handle can then be used for highly specific and efficient "click chemistry" reactions to attach a wide variety of molecules, such as fluorescent dyes, biotin (B1667282) tags, or therapeutic payloads.[1][2]
While the specific reagent "Azido-PEG4-(CH2)3-methyl ester" is typically utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) due to its terminal methyl ester group which is not reactive towards proteins, a closely related and widely used class of reagents for direct protein labeling are Azido-PEG-NHS esters.[3][4][5] These reagents contain an N-hydroxysuccinimide (NHS) ester group that readily reacts with primary amines on proteins.
This document provides a detailed protocol for the covalent labeling of proteins using Azido-PEG4-NHS Ester , followed by a subsequent click chemistry reaction.
Chemical Principle
The labeling strategy is a two-stage process that provides precise control over the conjugation.[2][6]
-
Amine-Reactive Labeling: The first step involves the reaction of an Azido-PEG4-NHS Ester with primary amine groups (-NH₂) present on the protein. The most common targets are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of the polypeptide chain.[2][5] The NHS ester reacts efficiently in a pH range of 7-9 to form a stable, covalent amide bond, thereby attaching the azido-PEG4 linker to the protein.[5]
-
Bioorthogonal Click Chemistry: The newly introduced azide group does not react with any functional groups naturally found in proteins or other biomolecules, making it a "bioorthogonal" handle. This azide-functionalized protein can then be specifically conjugated to a molecule containing a terminal alkyne using a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[1][2][3] This "click" reaction is highly efficient and forms a stable triazole linkage, covalently attaching the desired molecule to the protein.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing Azido-PEG4-(CH2)3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for performing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using the versatile linker, Azido-PEG4-(CH2)3-methyl ester. This protocol is designed for a broad audience, including researchers in academia and industry who are engaged in bioconjugation, drug discovery, and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Introduction
The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and bioorthogonal ligation method used to form a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an invaluable tool in chemical biology and drug development.[1][3]
The use of polyethylene (B3416737) glycol (PEG) linkers, such as this compound, offers significant advantages by enhancing the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[4][5] This specific linker, featuring a terminal azide for click chemistry and a methyl ester for potential further modification, is particularly well-suited for applications in the synthesis of complex biomolecular architectures, including PROTACs where the linker plays a critical role in optimizing the efficacy of the molecule.[6][7][8]
Applications of this compound in CuAAC
The unique properties of this PEGylated azide linker make it a valuable tool for a variety of applications:
-
PROTAC Synthesis: The linker can connect a target protein-binding ligand with an E3 ligase-binding ligand, with the PEG chain providing the necessary flexibility and length to facilitate the formation of a productive ternary complex for protein degradation.[5][6][7]
-
Bioconjugation: Peptides, proteins, and other biomolecules can be modified with this linker to introduce a PEG chain, which can improve solubility and reduce immunogenicity.
-
Functionalization of Small Molecules: The azide group allows for the efficient coupling of the PEG linker to alkyne-modified small molecules, dyes, or probes for various research and diagnostic purposes.
Experimental Protocols
This section details a general protocol for the CuAAC reaction between this compound and an alkyne-functionalized molecule. Optimization may be necessary depending on the specific substrates and desired outcome.
Materials and Reagents
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270) (Na-Asc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
-
Solvents: A mixture of tert-butanol (B103910) and water (1:1) is a common choice. Other options include Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), particularly for less soluble reactants.[4]
-
Degassing equipment (e.g., nitrogen or argon gas line)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system, or dialysis tubing)
Stock Solution Preparation
-
This compound: Prepare a 10 mM stock solution in a suitable solvent such as DMF or DMSO.
-
Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use. This solution is prone to oxidation and should not be stored.
-
THPTA/TBTA Ligand: Prepare a 50 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in DMSO or a mixture of DMSO and tert-butanol.
Step-by-Step Reaction Procedure
-
Reaction Setup:
-
In a clean, dry reaction vial, add the alkyne-functionalized molecule (1.0 equivalent) from its stock solution.
-
Add the this compound stock solution (1.1-1.5 equivalents).
-
Add the chosen reaction solvent to achieve a final concentration typically in the range of 1-10 mM.
-
If using a ligand, add the THPTA or TBTA stock solution to achieve a final concentration that is 2 to 5 times that of the copper sulfate.[9]
-
-
Degassing:
-
To prevent the oxidation of the Cu(I) catalyst, it is crucial to remove dissolved oxygen from the reaction mixture. Degas the solution by bubbling with nitrogen or argon gas for 15-30 minutes.
-
-
Catalyst Premix and Addition:
-
In a separate microcentrifuge tube, prepare the catalyst premix by combining the Copper(II) Sulfate and ligand solutions. Allow this to incubate for a few minutes.[10]
-
Add the catalyst premix to the main reaction vial (typically 0.05-0.1 equivalents of CuSO₄).
-
-
Reaction Initiation:
-
Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent) to the reaction mixture.
-
The reaction is typically stirred at room temperature.
-
-
Monitoring and Incubation:
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reactions are often complete within 1-4 hours, though for complex biomolecules or dilute solutions, longer reaction times (up to 12-24 hours) may be necessary.[10]
-
Work-up and Purification
Upon completion of the reaction, the purification method will depend on the properties of the product:
-
For small molecule products: The reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer can then be washed with brine, dried, and concentrated. The crude product is often purified by silica gel column chromatography.
-
For biomolecular conjugates: Purification is typically achieved using size-exclusion chromatography, dialysis to remove the copper catalyst and excess reagents, or preparative HPLC.[10] The use of EDTA in wash steps can also aid in the removal of residual copper.
Data Presentation
The following tables provide representative quantitative data for a typical CuAAC reaction. Note that actual yields and purity will vary depending on the specific substrates and reaction conditions.
Table 1: Representative Reaction Parameters and Yields
| Parameter | Typical Value/Range | Notes |
| Reactants | This compound & Alkyne | A slight excess of the azide (1.1-1.5 eq.) is often used. |
| Copper Source | CuSO₄·5H₂O (0.05 - 0.1 eq.) | In situ reduction with sodium ascorbate generates the active Cu(I) catalyst. |
| Reducing Agent | Sodium Ascorbate (0.5 - 1.0 eq.) | Should be freshly prepared. |
| Ligand | THPTA or TBTA (0.1 - 0.5 eq.) | A ligand-to-copper ratio of 2:1 to 5:1 is common.[10] |
| Solvent | t-BuOH/H₂O (1:1), DMF, or DMSO | Co-solvents may be needed for poorly soluble reactants. |
| Temperature | Room Temperature | Mild heating may be applied for slower reactions. |
| Reaction Time | 1 - 24 hours | Monitored by TLC or LC-MS. |
| Typical Yield | >80% | Highly dependent on substrates and purification method. |
Table 2: Representative Characterization Data for a Triazole Product
| Analysis Method | Expected Result |
| LC-MS | A new peak corresponding to the molecular weight of the triazole product.[11] |
| ¹H NMR | A characteristic singlet for the triazole proton (typically ~7.5-8.0 ppm), along with signals for the PEG backbone (~3.6 ppm) and the respective substrate moieties.[12][13] |
| ¹³C NMR | Signals corresponding to the triazole ring carbons. |
| FTIR | Disappearance of the characteristic azide (~2100 cm⁻¹) and terminal alkyne (~3300 cm⁻¹ and ~2100-2260 cm⁻¹) stretches. |
Mandatory Visualizations
CuAAC Reaction Scheme
Caption: General scheme of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. glenresearch.com [glenresearch.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. sciex.com [sciex.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
Application of Azido-PEG4-(CH2)3-methyl ester in Antibody-Drug Conjugates: A Detailed Guide
Application Notes
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the ADC.[1][2] Azido-PEG4-(CH2)3-methyl ester is a heterobifunctional linker that offers a versatile platform for the synthesis of ADCs. This linker features a terminal azide (B81097) group for bioorthogonal "click" chemistry and a methyl ester that can be hydrolyzed to a carboxylic acid for subsequent conjugation to an antibody.[3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the resulting ADC, which can lead to improved solubility, reduced aggregation, and a longer circulation half-life.[5][6][7]
Key Features and Advantages
-
Bioorthogonal Conjugation: The azide functionality allows for highly specific and efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), for attaching an alkyne-modified payload.[3][8][9] This bioorthogonal nature prevents side reactions with biological macromolecules, ensuring a well-defined final conjugate.
-
Enhanced Pharmacokinetics: The hydrophilic PEG4 spacer can improve the pharmacokinetic properties of the ADC.[6][7] The PEG moiety forms a hydration shell around the molecule, which can increase its hydrodynamic volume, reduce renal clearance, and decrease non-specific interactions with other proteins, leading to a longer half-life in circulation.[5][10]
-
Improved Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation and poor stability of the ADC. The incorporation of a PEG linker can significantly enhance the overall solubility of the ADC, allowing for higher drug-to-antibody ratios (DAR) without compromising its physicochemical properties.[6][7]
-
Versatile Conjugation Chemistry: The methyl ester group provides a latent carboxylic acid. Following hydrolysis, standard and well-established amine-reactive cross-linking chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), can be employed to form a stable amide bond with lysine (B10760008) residues on the antibody.[3][11]
Mechanism of Action of the Resulting ADC
The general mechanism of action for an ADC constructed with this linker involves a multi-step process. First, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases degrade the antibody, leading to the release of the cytotoxic payload. The payload then exerts its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage, ultimately leading to apoptosis of the cancer cell.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an ADC using this compound. Optimization of reaction conditions (e.g., molar ratios, incubation times, temperature) is recommended for each specific antibody and payload combination.
Protocol 1: Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol describes the conversion of the methyl ester group of the linker to a carboxylic acid, which is necessary for its subsequent reaction with the antibody.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) or a similar organic solvent
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH (typically 1.5-2 equivalents) to the linker solution.
-
Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the organic solvent (THF) using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 using dilute HCl.
-
Extract the resulting carboxylic acid into an organic solvent such as dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the hydrolyzed linker, Azido-PEG4-(CH2)3-COOH.
Protocol 2: Conjugation of the Hydrolyzed Linker to an Antibody
This protocol details the conjugation of the hydrolyzed linker to the primary amines (lysine residues) of an antibody using EDC/NHS chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Hydrolyzed linker (Azido-PEG4-(CH2)3-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., PD-10)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) using a desalting column. Adjust the antibody concentration to 2-10 mg/mL.[12]
-
Activation of Linker's Carboxylic Acid:
-
Conjugation to Antibody:
-
Add the activated linker solution to the antibody solution. A 10- to 20-fold molar excess of the linker to the antibody is a common starting point.[3] The final concentration of DMSO should not exceed 10% (v/v) to maintain antibody integrity.[13]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[14]
-
-
Quenching and Purification:
Protocol 3: Conjugation of Alkyne-Payload to Azide-Antibody (Click Chemistry)
This protocol describes the final step of attaching an alkyne-modified cytotoxic payload to the azide-functionalized antibody. Both CuAAC and SPAAC methods are presented.
Method A: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-modified payload (dissolved in DMSO)
-
Copper(II) sulfate (CuSO4)
-
A reducing agent (e.g., sodium ascorbate)
-
A copper ligand (e.g., THPTA)
Procedure:
-
To the azide-modified antibody solution, add the alkyne-modified payload (typically a 3- to 5-fold molar excess per azide group).
-
In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO4, the reducing agent, and the ligand.
-
Add the catalyst solution to the antibody-payload mixture.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Purify the final ADC using SEC or another suitable chromatography method to remove excess payload and catalyst.
Method B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Strain-promoted alkyne (e.g., DBCO, BCN) modified payload (dissolved in DMSO)
Procedure:
-
To the azide-modified antibody solution, add a 3- to 5-fold molar excess of the DBCO- or BCN-payload stock solution per azide group. The final concentration of DMSO should be kept below 10% to avoid antibody denaturation.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[8]
-
Purify the final ADC from excess payload and residual reagents using SEC or another suitable chromatography method.
Protocol 4: Characterization of the Final ADC
1. Drug-to-Antibody Ratio (DAR) Determination:
-
Method: Hydrophobic Interaction Chromatography (HIC)-HPLC is a standard method to determine the DAR and the distribution of drug-linker species.
-
Procedure: The ADC sample is separated on a HIC column using a decreasing salt gradient. Antibodies with different numbers of conjugated drugs will have different retention times due to changes in hydrophobicity. The peak areas of the different species can be used to calculate the average DAR.
2. Aggregation Analysis:
-
Method: Size-Exclusion Chromatography (SEC)-HPLC is used to assess the level of aggregation in the final ADC product.
-
Procedure: The ADC is passed through an SEC column, which separates molecules based on their size. The presence of high molecular weight species (aggregates) can be quantified.
3. In Vitro Cytotoxicity Assay:
-
Method: A cell-based assay (e.g., MTS or MTT assay) is used to determine the potency of the ADC.
-
Procedure: Cancer cells expressing the target antigen are incubated with serial dilutions of the ADC. Cell viability is measured after a set period (e.g., 72-96 hours), and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.
Data Presentation
Table 1: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Types
| Linker Type | Representative Linker | Payload | Target Cell Line | IC50 (pM) | Key Observations |
| Enzyme-Cleavable | Val-Cit-PABC | MMAE | HER2+ | 14.3 | Highly potent due to efficient payload release in the lysosome. Can exhibit a "bystander effect".[5] |
| Acid-Cleavable | Silyl ether-based | MMAE | HER2+ | 28-170 | Stable in plasma with rapid payload release in the acidic environment of the lysosome.[15] |
| Non-Cleavable | SMCC | DM1 | HER2+ | ~30-600 | Generally more stable in circulation, but requires full antibody degradation for payload release, which can lead to lower potency and no bystander effect.[5] |
| PEGylated (Cleavable) | β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | The PEG component can improve solubility and pharmacokinetics, while the cleavable trigger ensures potent cytotoxicity.[5] |
Table 2: Representative Pharmacokinetic Properties of ADCs with Different Linkers
| Linker Feature | Effect on Pharmacokinetics | Example |
| Hydrophilic PEG Spacer | Increases half-life and exposure (AUC). Reduces clearance and aggregation. | Antibody-maytansinoid conjugates with PEG linkers show improved pharmacokinetic profiles compared to those with more hydrophobic linkers.[6][7] |
| Non-Cleavable Linker | Generally leads to higher stability in circulation, potentially increasing the therapeutic window by reducing off-target toxicity. | ADCs with non-cleavable linkers often have a longer half-life compared to some less stable cleavable linkers.[5] |
| Cleavable Linker (e.g., Val-Cit) | Stability can vary. While generally stable, some premature payload release can occur, potentially affecting the half-life and increasing systemic toxicity. | Dipeptide linkers like Val-Cit are designed to be stable in plasma but are efficiently cleaved by lysosomal enzymes.[5] |
Table 3: Stability of Different Linker Chemistries
| Linker Chemistry | Stability in Circulation | Release Mechanism |
| Amide Bond (from NHS ester) | Highly Stable. | Non-cleavable; requires antibody degradation. |
| Thioether (e.g., from SMCC) | Highly Stable. | Non-cleavable; requires antibody degradation. |
| Dipeptide (e.g., Val-Cit) | Generally Stable. | Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[5][6] |
| Hydrazone | Moderately Stable. | pH-sensitive; cleavage in the acidic environment of endosomes/lysosomes. |
| Disulfide | Variable Stability. | Reduction in the intracellular environment. Can be susceptible to premature cleavage in circulation. |
| Triazole (from Click Chemistry) | Exceptionally Stable. | The triazole ring formed during click chemistry is very stable under physiological conditions.[9] |
Visualizations
Below are diagrams illustrating the experimental workflow and the general mechanism of action of the resulting ADC.
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for a lysosomally-cleavable ADC.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Azido-PEG4-(CH2)3-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for biomedical applications, including targeted drug delivery, in vivo imaging, and diagnostics. Functionalization with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the biocompatibility and circulation time of nanoparticles. PEGylation creates a hydrophilic protective layer that can reduce non-specific protein adsorption (opsonization), minimize aggregation, and decrease clearance by the mononuclear phagocyte system, thereby extending the nanoparticle's systemic circulation half-life.
Azido-PEG4-(CH2)3-methyl ester is a heterobifunctional linker designed for the efficient and versatile surface functionalization of nanoparticles. This molecule features three key components:
-
A methyl ester group which, after hydrolysis to a carboxylic acid, can be activated for covalent conjugation to primary amine groups on the nanoparticle surface.
-
A hydrophilic 4-unit polyethylene glycol (PEG4) spacer to impart "stealth" properties and improve solubility.
-
A terminal azide (B81097) (N3) group that serves as a versatile handle for subsequent bioconjugation via "click chemistry".[1]
These application notes provide a comprehensive overview of the utility of this compound for nanoparticle surface modification, along with detailed protocols for conjugation and characterization.
Key Features and Applications
Key Features of this compound:
-
Amine-Reactive Conjugation: The methyl ester can be hydrolyzed to a carboxylic acid and subsequently activated (e.g., using EDC/NHS chemistry) to react with primary amines (-NH2) on the nanoparticle surface to form stable amide bonds.
-
Enhanced Biocompatibility: The PEG4 spacer provides a hydrophilic shield that can improve colloidal stability and reduce immunogenicity.
-
"Click Chemistry" Functionality: The terminal azide group allows for the highly efficient and specific attachment of a wide variety of molecules containing a terminal alkyne group through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This enables the attachment of targeting ligands, imaging agents, or therapeutic molecules.
Applications:
-
Targeted Drug Delivery: Conjugation of targeting ligands (e-g., antibodies, peptides, aptamers) to the azide terminus can direct nanoparticles to specific cells or tissues.
-
"Stealth" Nanoparticles: The PEG layer reduces opsonization and clearance by the mononuclear phagocyte system, leading to prolonged circulation times.
-
Bioimaging: Attachment of fluorescent dyes or contrast agents allows for the tracking and visualization of nanoparticles in vitro and in vivo.
Data Presentation: Physicochemical Characterization
Successful surface modification of nanoparticles with this compound and subsequent conjugation of a targeting ligand can be quantified by monitoring changes in their physicochemical properties. The following tables summarize illustrative quantitative data that can be expected from such experiments.
Table 1: Illustrative Change in Hydrodynamic Diameter of Gold Nanoparticles (AuNPs) After Surface Modification
| Stage | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Bare AuNPs | 50.2 ± 1.5 | 0.15 ± 0.02 |
| AuNPs + Azido-PEG4-(CH2)3-COOH | 62.8 ± 2.1 | 0.18 ± 0.03 |
| + Alkyne-Ligand (via Click Chemistry) | 75.4 ± 2.5 | 0.21 ± 0.04 |
Table 2: Illustrative Change in Zeta Potential of Liposomes After Surface Modification
| Stage | Zeta Potential (mV) |
| Bare Liposomes | -25.8 ± 2.3 |
| Liposomes + Azido-PEG4-(CH2)3-COOH | -15.1 ± 1.9 |
| + Alkyne-Ligand (via Click Chemistry) | -10.5 ± 1.7 |
Table 3: Illustrative Change in Physicochemical Properties of Polymeric Nanoparticles (PLGA) After Surface Modification
| Stage | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare PLGA Nanoparticles | 155.3 ± 4.2 | 0.12 ± 0.02 | -30.4 ± 3.1 |
| PLGA + Azido-PEG4-(CH2)3-COOH | 168.9 ± 4.8 | 0.15 ± 0.03 | -22.7 ± 2.8 |
| + Alkyne-Ligand (via Click Chemistry) | 182.5 ± 5.1 | 0.17 ± 0.04 | -18.9 ± 2.5 |
Experimental Protocols
Protocol 1: Hydrolysis of Methyl Ester and Activation of Carboxylic Acid
This protocol describes the initial step of converting the methyl ester of this compound to a carboxylic acid, followed by its activation for reaction with amine-functionalized nanoparticles.
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
Procedure:
-
Hydrolysis:
-
Dissolve this compound in a mixture of water and a co-solvent like THF or methanol.
-
Add a slight molar excess of LiOH or NaOH and stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with dilute HCl to pH 7.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and evaporate the solvent to obtain Azido-PEG4-(CH2)3-carboxylic acid.
-
-
Activation of Carboxylic Acid:
-
Immediately before use, dissolve the dried Azido-PEG4-(CH2)3-carboxylic acid in anhydrous DMF or DMSO.
-
Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours under an inert atmosphere (e.g., argon or nitrogen) to form the NHS-activated ester.
-
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol details the conjugation of the activated Azido-PEG4-(CH2)3-NHS ester to nanoparticles with surface amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., gold, liposomes, polymeric nanoparticles)
-
Activated Azido-PEG4-(CH2)3-NHS ester solution (from Protocol 1)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) pH 7.4 or Borate Buffer pH 8.5. (Avoid buffers containing primary amines like Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M glycine.
-
Purification equipment (centrifuge, dialysis membrane, or size-exclusion chromatography column).
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1-10 mg/mL). Ensure the nanoparticles are well-sonicated to form a homogenous suspension.
-
Conjugation Reaction: Add a 10-50 fold molar excess of the activated Azido-PEG4-(CH2)3-NHS ester solution to the nanoparticle suspension. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification:
-
For larger nanoparticles, pellet by centrifugation and resuspend in fresh buffer. Repeat this washing step 2-3 times.
-
For smaller nanoparticles or liposomes, purify by dialysis against the reaction buffer overnight at 4°C or using size-exclusion chromatography.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye, a drug molecule, or a targeting ligand) to the azide-functionalized nanoparticles.
Materials:
-
Azide-functionalized nanoparticles (from Protocol 2)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, to improve efficiency and reduce cytotoxicity)
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
Disperse the azide-functionalized nanoparticles in the Reaction Buffer.
-
Add the alkyne-containing molecule. A 5-20 fold molar excess relative to the estimated number of azide groups on the nanoparticles is a good starting point.
-
-
Catalyst Preparation:
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using a ligand, pre-mix the CuSO₄ and THPTA in a 1:5 molar ratio.
-
-
Initiate "Click" Reaction:
-
Add the sodium ascorbate solution to the nanoparticle/alkyne mixture.
-
Immediately add the CuSO₄ solution (or CuSO₄/ligand complex). A typical final concentration is 0.1-1 mM CuSO₄ and 1-5 mM sodium ascorbate.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light and with gentle mixing.
-
Purification: Purify the final conjugated nanoparticles using centrifugation, dialysis, or size-exclusion chromatography to remove the copper catalyst, excess reagents, and unreacted alkyne-molecule.
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for nanoparticle surface modification.
Cellular Uptake and Intracellular Signaling
References
Application Notes and Protocols for the Conjugation of Azido-PEG4-(CH2)3-methyl ester to an Alkyne-Modified Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can significantly improve a biomolecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, improve stability against proteolytic degradation, enhance solubility, and reduce immunogenicity.[1]
This document provides detailed application notes and experimental protocols for the conjugation of a specific PEG linker, Azido-PEG4-(CH2)3-methyl ester, to a peptide that has been modified to contain a terminal alkyne functionality. The conjugation is achieved through the highly efficient and specific 1,3-dipolar cycloaddition reaction between the azide (B81097) group on the PEG linker and the alkyne group on the peptide.[2] Two primary methods for this "click chemistry" reaction are presented: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][]
The resulting triazole linkage is exceptionally stable, mimicking the geometry of a native amide bond while being resistant to enzymatic cleavage.[5] This methodology offers a robust and versatile tool for the site-specific modification of peptides, enabling the creation of novel therapeutics and research probes.
Key Experimental Workflows
The overall process for the conjugation of this compound to an alkyne-modified peptide can be summarized in the following workflows, depending on the chosen click chemistry approach.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
The CuAAC reaction is the gold standard for many click chemistry applications due to its high specificity, efficiency, and irreversible nature.[3] It involves the use of a copper(I) catalyst to promote the reaction between a terminal alkyne and an azide.[6]
Caption: CuAAC Experimental Workflow.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
SPAAC is a copper-free click chemistry method that is ideal for biological systems where the cytotoxicity of copper is a concern.[3] This reaction utilizes a strained cyclooctyne, which reacts readily with an azide without the need for a catalyst.[7]
Caption: SPAAC Experimental Workflow.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of this compound to an alkyne-modified peptide using a copper(I) catalyst.
Materials and Reagents:
| Reagent | Recommended Supplier | Notes |
| Alkyne-Modified Peptide | Custom Synthesis | Lyophilized powder |
| This compound | Commercially Available | |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | |
| Sodium Ascorbate (B8700270) | Sigma-Aldrich | Prepare fresh |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | Copper ligand |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | For dissolving reagents |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Reaction buffer |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Mobile phase additive for HPLC |
| Acetonitrile (ACN), HPLC Grade | Thermo Fisher Scientific | Mobile phase for HPLC |
| Deionized Water |
Procedure:
-
Reagent Preparation:
-
Alkyne-Modified Peptide: Dissolve the lyophilized alkyne-modified peptide in PBS (pH 7.4) to a final concentration of 1-10 mM.
-
This compound: Prepare a 100 mM stock solution in anhydrous DMSO.
-
Copper(II) Sulfate (CuSO4): Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be made fresh immediately before use.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified peptide solution and the this compound stock solution. A slight molar excess (1.2 to 2 equivalents) of the azide-PEG linker is typically recommended.
-
Add the THPTA solution to the reaction mixture (typically 1-5 equivalents relative to copper).
-
Add the CuSO4 solution (typically 0.1-1 equivalents relative to the limiting reagent).[8]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 1-5 equivalents relative to CuSO4).[8]
-
Gently mix the components by pipetting. The final concentration of DMSO in the reaction mixture should not exceed 10%.
-
-
Incubation:
-
Purification:
-
Once the reaction is complete, purify the PEGylated peptide from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]
-
A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect fractions and identify those containing the desired product by mass spectrometry.
-
-
Characterization:
-
Confirm the identity and purity of the final PEGylated peptide conjugate by mass spectrometry (to verify the molecular weight) and analytical RP-HPLC (to assess purity).[9]
-
Quantitative Data Summary for CuAAC Protocol:
| Parameter | Recommended Range | Notes |
| Alkyne-Peptide Concentration | 1-10 mM | |
| Azido-PEG Linker Excess | 1.2 - 2 molar equivalents | Relative to the peptide |
| CuSO4 Concentration | 0.1 - 1 molar equivalents | Relative to the limiting reagent |
| Sodium Ascorbate Concentration | 1 - 5 molar equivalents | Relative to CuSO4 |
| THPTA Concentration | 1 - 5 molar equivalents | Relative to CuSO4 |
| Reaction Temperature | Room Temperature (20-25°C) | Can be increased to 37-40°C for slow reactions |
| Reaction Time | 1 - 12 hours | Monitor by HPLC |
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of this compound to a peptide modified with a strained alkyne (e.g., dibenzocyclooctyne - DBCO).
Materials and Reagents:
| Reagent | Recommended Supplier | Notes |
| Strained Alkyne-Modified Peptide (e.g., DBCO-peptide) | Custom Synthesis | Lyophilized powder |
| This compound | Commercially Available | |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | For dissolving reagents |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Reaction buffer |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Mobile phase additive for HPLC |
| Acetonitrile (ACN), HPLC Grade | Thermo Fisher Scientific | Mobile phase for HPLC |
| Deionized Water |
Procedure:
-
Reagent Preparation:
-
Strained Alkyne-Modified Peptide: Dissolve the lyophilized peptide in PBS (pH 7.4) to a final concentration of 1-10 mM.
-
This compound: Prepare a 100 mM stock solution in anhydrous DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the strained alkyne-modified peptide solution and the this compound stock solution. A slight molar excess (1.1 to 1.5 equivalents) of the azide-PEG linker is typically used.[7]
-
Gently mix the components by pipetting.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 4-12 hours. The reaction can also be performed at 37°C to potentially increase the reaction rate.[10] The progress of the reaction can be monitored by RP-HPLC.
-
-
Purification:
-
Purify the PEGylated peptide using RP-HPLC as described in the CuAAC protocol.[7]
-
-
Characterization:
-
Characterize the final product by mass spectrometry and analytical RP-HPLC to confirm identity and purity.[7]
-
Quantitative Data Summary for SPAAC Protocol:
| Parameter | Recommended Range | Notes |
| Strained Alkyne-Peptide Concentration | 1-10 mM | |
| Azido-PEG Linker Excess | 1.1 - 1.5 molar equivalents | Relative to the peptide |
| Reaction Temperature | Room Temperature (20-25°C) or 37°C | |
| Reaction Time | 4 - 12 hours | Monitor by HPLC |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Steric hindrance around the conjugation site. | Increase reaction time and/or temperature.[8] |
| Low concentration of reactants. | Increase the concentration of the peptide and linker.[8] | |
| (CuAAC) Insufficient or inactive catalyst. | Use freshly prepared sodium ascorbate. Optimize the concentration of the copper source and ligand.[8] | |
| Side Product Formation | (CuAAC) Copper-mediated oxidative damage to the peptide. | Use a protective copper ligand like THPTA. Degas the reaction buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Instability of the peptide at the reaction pH. | Adjust the pH of the reaction buffer. | |
| Difficulty in Purification | Poor separation of product and excess PEG linker. | Optimize the HPLC gradient. Consider alternative purification methods such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[][12] |
Conclusion
The copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions are robust and versatile methods for the site-specific PEGylation of alkyne-modified peptides with this compound. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize and purify these peptide conjugates for a wide range of applications in drug discovery and chemical biology. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for obtaining high-quality, well-defined PEGylated peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. jpt.com [jpt.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Revolutionizing Targeted Protein Degradation: A Guide to Synthesizing PROTACs with an Azido-PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a versatile Azido-PEG4 linker. PROTACs are a groundbreaking class of molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] The modular nature of PROTACs, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, allows for rational design and optimization.[2][3] The Azido-PEG4 linker, with its azide (B81097) functionality, is particularly amenable to "click chemistry," offering a highly efficient and reliable method for PROTAC assembly.[4][5]
The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[6] The PROTAC is then released to engage another target protein, acting in a catalytic manner.[6]
References
- 1. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Azido-PEG4 Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, with a specific focus on the use of Azido-PEG4 linkers. These guidelines are intended to assist researchers in optimizing their bioconjugation strategies for applications in drug development, diagnostics, and fundamental research.
Introduction
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the formation of a stable triazole linkage between an azide (B81097) and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1][2][3] A key advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biomolecules and in living systems.[1][2][4]
The incorporation of a short polyethylene (B3416737) glycol (PEG) linker, such as a tetraethylene glycol (PEG4) spacer, in the azido-reactant offers several benefits. The Azido-PEG4 linker enhances the hydrophilicity and water solubility of the molecule, which can be advantageous when working with hydrophobic compounds.[1] Furthermore, the PEG spacer reduces steric hindrance, potentially increasing reaction rates, and can improve the pharmacokinetic properties of the resulting bioconjugate.[1][4][5]
Key Features of SPAAC with Azido-PEG4 Linkers:
-
Biocompatibility: The absence of a copper catalyst makes this reaction suitable for in vivo and live-cell applications.[1][4]
-
High Specificity: The azide and cyclooctyne groups are bioorthogonal and do not react with other functional groups found in biological systems.[1]
-
Favorable Kinetics: SPAAC reactions with PEGylated azides proceed efficiently at low concentrations under physiological pH and temperature.[1][5]
-
Stable Linkage: The resulting triazole linkage is chemically robust and stable under physiological conditions.[1][4]
-
Enhanced Solubility: The PEG4 linker improves the aqueous solubility of the reactants and the final conjugate.[1][4]
Quantitative Data Summary
The kinetics of SPAAC reactions are influenced by several factors, including the specific structures of the azide and cyclooctyne, the reaction buffer, pH, and temperature.[1][5] The following tables provide a summary of quantitative data to guide experimental design.
Table 1: Influence of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) *
| Buffer | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 7.0 | 0.32–0.85[5][6][7][8] |
| HEPES | 7.0 | 0.55–1.22[5][6][7][8][9] |
| DMEM | 7.4 | 0.59–0.97[5][6][7][8] |
| RPMI | 7.4 | 0.27–0.77[5][6][7][8] |
| Borate | 10.0 | up to 1.18[9] |
*Data is for reactions of sulfo-DBCO-amine with model azides and serves as a general guide.[5][6][7][8] Generally, higher pH values (up to around 8.5-10) tend to increase reaction rates, though this can be buffer-dependent.[1][5][6][9]
Table 2: Representative Second-Order Rate Constants for SPAAC Reactions with PEGylated Azides *
| Cyclooctyne Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| DBCO | ~0.34[1] | [1] |
| DBCO-PEG5 | 0.18–0.37[5][6][8] | [5][6][8] |
*The presence of a PEG linker has been shown to enhance reaction rates by approximately 31 ± 16%.[5][6][8]
Experimental Protocols
The following protocols provide a general framework for performing SPAAC reactions with Azido-PEG4 linkers. Optimization may be required based on the specific molecules being conjugated.
Protocol 1: General Bioconjugation of a DBCO-Functionalized Molecule to an Azido-PEG4-Modified Biomolecule
Materials:
-
Azido-PEG4-modified biomolecule (e.g., protein, peptide, or oligonucleotide)
-
DBCO-functionalized molecule (e.g., fluorescent dye, biotin, drug molecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or HEPES buffer pH 7.0-7.5. Crucially, ensure the buffer is free of sodium azide (NaN₃) .[1][10]
-
Organic Co-solvent (if required): Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][4]
-
Purification system (e.g., Size Exclusion Chromatography (SEC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)).[1][4]
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a reaction vessel, add the solution of the Azido-PEG4-modified biomolecule.
-
Add the stock solution of the DBCO-functionalized molecule to the reaction mixture. A slight molar excess (typically 1.1-1.5 equivalents) of the DBCO reagent is often used to drive the reaction to completion.[1][7]
-
If solubility is an issue, the final concentration of the organic co-solvent should be kept as low as possible (typically below 10-20%) to maintain the stability of the biomolecule.[1][10]
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction mixture at room temperature (25°C) or at 37°C.[1] Elevating the temperature to 37°C can increase the reaction rate.[1][11]
-
Reaction times can vary from 1 to 24 hours, depending on the reactant concentrations and their intrinsic reactivity.[1]
-
-
Monitoring the Reaction (Optional):
-
Purification:
-
Once the reaction is complete, purify the conjugate to remove unreacted starting materials and excess reagents.
-
For proteins and other large biomolecules, Size Exclusion Chromatography (SEC) or dialysis are commonly used methods.[4][12]
-
For smaller molecules and peptides, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA is a common purification strategy.[1]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing an Azido-PEG4-Lysine Moiety
This protocol outlines the incorporation of an Azido-PEG4 moiety into a peptide during solid-phase synthesis using an Fmoc-protected Azido-PEG4-Lysine amino acid derivative.
Materials:
-
Fmoc-protected amino acid resin
-
Standard Fmoc-protected amino acids
-
Fmoc-N₃-PEG4-amido-Lys(Fmoc)-acid
-
Coupling reagents (e.g., HBTU, HATU) and base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Solvents: DMF, DCM, diethyl ether
Procedure:
-
Resin Swelling and Initial Deprotection: Swell the resin in DMF and then remove the Fmoc protecting group from the resin using 20% piperidine in DMF.[1]
-
Amino Acid Coupling: Perform standard Fmoc-amino acid couplings to build the peptide chain.[1]
-
Incorporation of Azido-PEG4-Lysine:
-
For coupling the bulky Fmoc-N₃-PEG4-amido-Lys(Fmoc)-acid, using a stronger coupling agent like HATU, increasing the coupling time, or performing a double coupling may be necessary for efficient incorporation.[1]
-
-
Chain Elongation: Continue coupling subsequent amino acids as required.
-
Final Deprotection: Remove the final N-terminal Fmoc group.[1]
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.[1]
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify by RP-HPLC.[1]
Mandatory Visualizations
Caption: General experimental workflow for SPAAC bioconjugation.
Caption: Signaling pathway for Antibody-Drug Conjugate (ADC) synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jcmarot.com [jcmarot.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
Protocol for the Hydrolysis of Methyl Ester on Azido-PEG4 Linkers
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Azido-PEG4 linkers are versatile tools in bioconjugation and drug delivery, enabling the attachment of molecules through "click chemistry." When these linkers are synthesized or procured with a methyl ester terminus, a hydrolysis step is necessary to yield the corresponding carboxylic acid. This terminal carboxyl group is then available for subsequent conjugation to amine-containing molecules, such as proteins, peptides, or small molecule drugs, typically through amide bond formation. This document provides a detailed protocol for the saponification (base-promoted hydrolysis) of the methyl ester on an Azido-PEG4 linker to generate the free carboxylic acid.
Reaction Principle
The hydrolysis of the methyl ester is achieved through saponification, a process where an ester is treated with a base (in this case, an alkali metal hydroxide) to yield a carboxylate salt and an alcohol (methanol). Subsequent acidification protonates the carboxylate salt to form the final carboxylic acid. The reaction is typically carried out in a mixture of an organic solvent and water to ensure the solubility of both the linker and the hydroxide (B78521) salt.
Experimental Protocol
This protocol outlines a general procedure for the hydrolysis of an Azido-PEG4-methyl ester. Optimization may be required depending on the specific substrate and scale of the reaction.
3.1. Materials and Reagents
-
Azido-PEG4-methyl ester
-
Lithium hydroxide (LiOH), Sodium hydroxide (NaOH), or Potassium hydroxide (KOH)
-
Tetrahydrofuran (THF) or Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
TLC developing solvent (e.g., a mixture of DCM and MeOH)
3.2. Procedure
-
Dissolution: Dissolve the Azido-PEG4-methyl ester in a mixture of THF (or MeOH) and water. A common solvent ratio is 3:1 or 4:1 (organic solvent to water). The concentration of the starting material can typically be in the range of 0.1 to 0.5 M.
-
Addition of Base: To the stirred solution, add 1.5 to 3 equivalents of the chosen hydroxide (LiOH, NaOH, or KOH). The base can be added as a solid or as an aqueous solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed. This typically takes 2 to 12 hours. The product (the carboxylate salt) should have a different Rf value than the starting ester.
-
Acidification: Once the reaction is complete, carefully add 1 M HCl dropwise to the reaction mixture until the pH is acidic (pH 2-3). This step protonates the carboxylate salt to form the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as DCM or ethyl acetate (3 x 50 mL for a small-scale reaction).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Azido-PEG4-acid.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary
The choice of base and reaction conditions can influence the reaction time and yield. The following table summarizes typical conditions for ester saponification found in the literature.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | LiOH | NaOH | KOH |
| Equivalents of Base | 1.5 - 3 eq | 2 - 5 eq | 2 - 5 eq |
| Solvent System | THF:Water (3:1) | MeOH:Water (4:1) | EtOH:Water (2:1) |
| Temperature | Room Temperature | Room Temperature | Reflux |
| Reaction Time | 2 - 12 hours | 4 - 16 hours | 1 - 4 hours |
| Typical Yield | >90% | >90% | >90% |
Visualizations
Diagram of the Experimental Workflow
Application Notes and Protocols: Azido-PEG4-(CH2)3-methyl ester for Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azido-PEG4-(CH2)3-methyl ester is a versatile heterobifunctional linker molecule integral to advancements in fluorescence imaging and drug development. This molecule features a terminal azide (B81097) (N3) group, a flexible tetraethylene glycol (PEG4) spacer, and a methyl ester functional group. The azide allows for highly specific and efficient covalent modification of alkyne-containing molecules through "click chemistry," a bioorthogonal reaction.[1][2] The hydrophilic PEG spacer enhances solubility in aqueous media and minimizes steric hindrance, making it an ideal tool for bioconjugation in complex biological systems.[3][4]
This reagent is particularly valuable for attaching fluorescent probes to biomolecules of interest, enabling their visualization and tracking within cellular environments. A significant application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where this linker connects a target protein-binding ligand to an E3 ubiquitin ligase ligand, facilitating the targeted degradation of specific proteins.[1][4] Fluorescently labeling these PROTACs with this compound allows for the direct imaging and mechanistic studies of this degradation process.
Core Applications
-
Fluorescent Labeling of Biomolecules: Covalent attachment of fluorescent dyes to proteins, peptides, or other biomolecules that have been modified to contain an alkyne group.
-
PROTAC Development: Synthesis of fluorescently tagged PROTACs to visualize their cellular uptake, distribution, and engagement with target proteins and E3 ligases.[1][4]
-
Cellular Imaging: Visualization of labeled biomolecules in fixed or live cells to study their localization, trafficking, and interactions.[5]
-
High-Throughput Screening: Development of fluorescence-based assays for screening compound libraries that modulate protein levels or interactions.
Chemical Properties and Handling
| Property | Value |
| Chemical Formula | C13H25N3O6 |
| Molecular Weight | 319.36 g/mol |
| Appearance | Colorless to light yellow oil |
| Solubility | Soluble in DMSO, DMF, Chloroform |
| Storage | Store at -20°C, protect from moisture |
Experimental Protocols
The use of this compound in fluorescence imaging typically involves a two-step process:
-
Modification of the Biomolecule of Interest: The target molecule (e.g., a protein, a PROTAC) is chemically modified to introduce a terminal alkyne group.
-
Click Chemistry Reaction: The alkyne-modified biomolecule is then reacted with an azide-containing fluorescent dye in the presence of the this compound linker. Alternatively, the linker can be first conjugated to the biomolecule, followed by the attachment of a fluorescent probe.
There are two primary types of click chemistry reactions used for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction. However, the copper catalyst can be toxic to living cells, making it more suitable for fixed-cell imaging or in vitro applications.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne. This method is preferred for live-cell imaging due to its biocompatibility.[1][4]
Protocol 1: Fluorescent Labeling of an Alkyne-Modified Protein via CuAAC (For Fixed-Cell Imaging)
This protocol describes the labeling of a purified protein containing a terminal alkyne with a fluorescent dye-azide conjugate.
Materials:
-
Alkyne-modified protein of interest
-
This compound
-
Fluorescent dye with a compatible reactive group (e.g., NHS ester to react with an amine-modified linker)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the fluorescent dye-azide in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of THPTA in deionized water.
-
Prepare a 1 M stock solution of Sodium Ascorbate in deionized water (prepare fresh).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, dissolve the alkyne-modified protein in PBS to a final concentration of 1-5 mg/mL.
-
Add the fluorescent dye-azide stock solution to the protein solution at a 5-10 fold molar excess.
-
Prepare the catalyst premix by adding CuSO4 and THPTA in a 1:2 molar ratio and let it stand for 2-3 minutes.
-
Add the catalyst premix to the protein/dye mixture to a final CuSO4 concentration of 100-500 µM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the fluorescently labeled protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS.
-
Monitor the elution of the labeled protein by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the fluorophore.
-
-
Cell Staining (Fixed Cells):
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if targeting intracellular proteins).
-
Wash the cells three times with PBS.
-
Incubate the cells with the purified fluorescently labeled protein in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
-
Fluorescence Imaging:
-
Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Live-Cell Imaging using SPAAC
This protocol outlines the labeling of a biomolecule within living cells that has been metabolically engineered to contain a strained cyclooctyne (e.g., DBCO).
Materials:
-
Cells metabolically labeled with a DBCO-containing precursor
-
This compound
-
Fluorescent dye with a compatible reactive group
-
Cell culture medium
-
PBS
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Preparation of Labeling Reagent:
-
Conjugate the this compound to the fluorescent dye of choice following standard bioconjugation protocols to create an Azido-PEG4-Fluorescent Probe.
-
Purify the probe and dissolve it in sterile DMSO to create a 1-10 mM stock solution.
-
-
Cell Labeling:
-
Culture cells that have been metabolically labeled with a DBCO-containing molecule.
-
Dilute the Azido-PEG4-Fluorescent Probe stock solution in pre-warmed cell culture medium to a final working concentration of 5-25 µM.
-
Remove the old medium from the cells and add the labeling medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Washing:
-
Remove the labeling medium and wash the cells three times with pre-warmed PBS or complete cell culture medium to remove any unbound probe.
-
-
Live-Cell Imaging:
-
Add fresh, pre-warmed imaging buffer (e.g., phenol (B47542) red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber and the appropriate filter set for the fluorophore.
-
Data Presentation
Table 1: Representative Reaction Conditions for CuAAC and SPAAC
| Parameter | CuAAC (Fixed-Cell/In Vitro) | SPAAC (Live-Cell Imaging) |
| Azide Reagent Conc. | 10-100 µM | 5-50 µM |
| Alkyne/Cyclooctyne Conc. | 10-100 µM | Varies (dependent on metabolic labeling) |
| Catalyst | 100-500 µM CuSO4 | None |
| Ligand | 200 µM - 1 mM THPTA | None |
| Reducing Agent | 1-5 mM Sodium Ascorbate | None |
| Reaction Time | 30-120 minutes | 30-90 minutes |
| Temperature | Room Temperature | 37°C |
Visualization of Signaling Pathways and Workflows
PROTAC-Mediated Protein Degradation Pathway
Proteolysis Targeting Chimeras (PROTACs) utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins. A fluorescently labeled PROTAC, synthesized using this compound, can be used to visualize this process.
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for Fluorescent Labeling
The following diagram illustrates a typical workflow for labeling a protein of interest with a fluorescent dye using this compound and click chemistry for subsequent fluorescence imaging.
Caption: Experimental workflow for fluorescent protein labeling.
References
Application Notes: Conjugation of Azido-PEG4-(CH2)3-methyl ester to Small Molecule Drugs
Introduction
Azido-PEG4-(CH2)3-methyl ester is a heterobifunctional linker used extensively in pharmaceutical sciences, particularly in the development of advanced drug delivery systems, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features two distinct reactive functional groups: a terminal azide (B81097) and a methyl ester. This dual functionality permits a controlled, stepwise conjugation of the linker to a small molecule drug through two primary strategies: "click chemistry" involving the azide group, or amide bond formation via the methyl ester.[1][3]
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility, stability, and pharmacokinetic properties of the conjugated drug molecule.[4][5] PEGylation can reduce enzymatic degradation, decrease glomerular filtration, and lower the immunogenicity of the parent compound, ultimately improving its therapeutic profile.[5][6]
This document provides detailed protocols for the two main strategies for attaching this linker to small molecule drugs.
Strategy 1: Attachment via Click Chemistry
The azide group on the linker is a bioorthogonal handle that can react with an alkyne-functionalized small molecule drug with high efficiency and specificity.[4][7] This is achieved through two main types of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][][9]
-
CuAAC: This reaction involves the use of a copper(I) catalyst to join a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage.[10][] It is known for its reliability and high yields.
-
SPAAC: This is a copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) on the drug molecule.[1][9] The ring strain of the alkyne facilitates the reaction without the need for a metal catalyst, which is highly advantageous for biological applications where copper toxicity is a concern.[9][12]
Logical Workflow for Click Chemistry Conjugation
Caption: Workflow for attaching the linker via click chemistry.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing small molecule to the azide terminus of the linker.
Materials:
-
This compound
-
Alkyne-modified small molecule drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., DMSO, DMF, or a mixture with water/buffer)[13]
-
Phosphate-buffered saline (PBS) for aqueous reactions
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a 200 mM stock solution of THPTA ligand in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
-
Dissolve the this compound and the alkyne-modified drug in a suitable solvent like DMSO or DMF.[13]
-
-
Catalyst Premix:
-
In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow the solution to stand for 2-3 minutes to form the copper-ligand complex.[13]
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the alkyne-modified drug with a 1.5 to 2-fold molar excess of the this compound.
-
Add the premixed Cu(I)/THPTA complex to the reaction mixture. A final concentration of 1-5 mM copper is typical.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 2-5 equivalents relative to copper).[13]
-
Mix gently and incubate at room temperature for 1-4 hours, protecting the reaction from light.[13] Monitor reaction progress using LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate chromatography method (e.g., reverse-phase HPLC or size-exclusion chromatography) to remove unreacted reagents, catalyst, and by-products.[13]
-
-
Analysis:
-
Confirm the identity and purity of the final conjugate using LC-MS and NMR.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is for the copper-free conjugation to a drug modified with a strained alkyne (e.g., DBCO, BCN).
Materials:
-
This compound
-
Strained alkyne-modified small molecule drug (e.g., DBCO-drug)
-
Solvent compatible with both reactants (e.g., DMSO, DMF, aqueous buffers)[9]
-
Purification system (e.g., HPLC)
Procedure:
-
Reactant Preparation:
-
Dissolve the strained alkyne-modified drug and a 1.5 to 2-fold molar excess of this compound in the chosen solvent.
-
-
Conjugation Reaction:
-
Purification and Analysis:
-
Purify the conjugate using an appropriate chromatography method to remove any unreacted starting materials.
-
Analyze the final product by LC-MS and NMR to confirm successful conjugation and purity.
-
Strategy 2: Attachment via Amide Bond Formation
The methyl ester group of the linker can be used for conjugation to a small molecule drug that contains a primary or secondary amine. This strategy typically involves a two-step process:
-
Hydrolysis: The methyl ester is first hydrolyzed under basic conditions to yield a terminal carboxylic acid.[15][16]
-
Amide Coupling: The newly formed carboxylic acid is then activated using coupling agents and reacted with an amine on the drug to form a stable amide bond.[17] Common coupling reagents include carbodiimides like EDC with NHS, or uronium-based reagents like HATU.[17]
Logical Workflow for Amide Bond Formation
Caption: Workflow for attaching the linker via amide bond formation.
Experimental Protocols
Protocol 3: Hydrolysis of Methyl Ester
Materials:
-
This compound
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Solvent (e.g., a mixture of Tetrahydrofuran (THF) and water)
-
1N Hydrochloric acid (HCl) for neutralization
-
Organic solvent for extraction (e.g., Dichloromethane (DCM) or Ethyl Acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add 1.5-2.0 equivalents of LiOH or NaOH and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Carefully neutralize the reaction mixture to pH 3-4 by adding 1N HCl.
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
-
Verify the structure by NMR and MS. The product can often be used in the next step without further purification.
Protocol 4: Amide Coupling using EDC/NHS
Materials:
-
Azido-PEG4-(CH2)3-carboxylic acid (from Protocol 3)
-
Amine-containing small molecule drug
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous solvent (e.g., DMF, DCM)
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0) or organic base like DIPEA for non-aqueous reactions
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)[17]
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid linker in the appropriate anhydrous solvent (for organic phase) or Activation Buffer (for aqueous phase).
-
Add a 2 to 5-fold molar excess of both EDC and NHS over the carboxylic acid linker.[17]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated ester.[17]
-
-
Conjugation to Amine:
-
Dissolve the amine-containing drug in a compatible solvent or Coupling Buffer.
-
Add the drug solution to the activated linker solution. A 1.5 to 2-fold molar excess of the activated linker over the amine is a common starting point.[17]
-
If necessary, adjust the pH of the reaction mixture to 7.2-7.5.[17]
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Purification and Analysis:
-
Purify the final conjugate using chromatography (e.g., HPLC) to remove unreacted materials and coupling by-products.
-
Analyze the product by LC-MS and NMR to confirm identity and purity.
-
Quantitative Data Summary
The efficiency of conjugation reactions depends on various factors including the specific substrates, reaction conditions, and purification methods. The table below provides representative data for the types of reactions described.
| Reaction Type | Coupling Reagent | Substrate 1 | Substrate 2 | Solvent | Reaction Time | Typical Yield (%) | Typical Purity (%) | Analytical Method |
| CuAAC | CuSO4/Na-Ascorbate | Azide-Linker | Alkyne-Drug | DMSO/H2O | 1-4 hours | >90 | >95 | LC-MS, HPLC |
| SPAAC | None | Azide-Linker | DBCO-Drug | DMSO/PBS | 1-12 hours | >85 | >95 | LC-MS, HPLC |
| Amide Coupling | HATU/DIPEA | PEG-propionic acid | Amine-resin | DCM | 1-4 hours | 94[17] | >98[17] | LC-MS[17] |
| Amide Coupling | EDC/NHS | PEG-Carboxylic Acid | Amine-Drug | DMF or PBS | 2-12 hours | 70-90 | >95 | LC-MS, HPLC |
Note: Data for CuAAC, SPAAC, and EDC/NHS reactions are typical values reported in bioconjugation literature. Data for HATU coupling is adapted from a study on a similar PEG-acid linker.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Click Chemistry as a Tool for Cell Engineering and Drug Delivery | MDPI [mdpi.com]
- 9. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 10. bioclone.net [bioclone.net]
- 12. New approach to bioconjugation by combining strain-promoted azide-alkyne cycloaddition (SPAAC) with inorganic click (iClick) - American Chemical Society [acs.digitellinc.com]
- 13. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. organicchemexplained.com [organicchemexplained.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. benchchem.com [benchchem.com]
Revolutionizing Bioconjugation: A Guide to Click Chemistry in Aqueous Media
For Immediate Release
[City, State] – [Date] – In a significant step forward for biological research and drug development, the application of click chemistry in aqueous environments offers a powerful tool for the precise and efficient modification of biomolecules. These reactions, known for their high yields, selectivity, and biocompatibility, are enabling new discoveries in proteomics, diagnostics, and therapeutic development. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the experimental setup for two key click chemistry reactions in aqueous media: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Introduction to Aqueous Click Chemistry
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, and can be performed in benign solvents, most notably water.[1] This makes them ideal for biological applications where reactions must occur in complex aqueous environments without interfering with native biochemical processes.[2][3] The cornerstone of click chemistry is the azide-alkyne cycloaddition, which forms a stable triazole linkage.[4] Two primary methods are employed for this transformation in aqueous media: the copper-catalyzed (CuAAC) and the strain-promoted, copper-free (SPAAC) variants.[5][6]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide (B81097).[4] The catalyst is typically generated in situ from a copper(II) salt, such as copper sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate.[7] To enhance stability and efficiency in aqueous solutions, and to mitigate copper's potential cytotoxicity, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed.[8][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a potentially toxic copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide.[6][10] The relief of ring strain provides the driving force for this bioorthogonal reaction, making it particularly well-suited for in vivo applications and the study of biological processes in living cells.[11]
Data Presentation: Reaction Kinetics
The efficiency of click chemistry reactions is paramount for their successful application. The following tables summarize key quantitative data for CuAAC and SPAAC reactions in aqueous media, providing a basis for selecting the appropriate methodology and optimizing reaction conditions.
Table 1: CuAAC Reaction Rates with Various Ligands in Aqueous Media
| Ligand | Copper Source | Reducing Agent | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| THPTA | CuSO₄ | Sodium Ascorbate | 100 - 1000 | [12] |
| BTTAA | CuSO₄ | Sodium Ascorbate | 50 - 500 | [13] |
| Betaine (B1666868) | Cu(I) | - | Yields >95% with ppm levels of Cu(I) | [14][15] |
| L-Histidine | Cu(I) | - | Effective, with lower toxicity | [13] |
Table 2: SPAAC Reaction Rates with Various Cyclooctynes in Aqueous Buffer
| Cyclooctyne | Azide Partner | Buffer | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| DBCO | Benzyl Azide | PBS (pH 7.4) | ~0.1 - 1.0 | [16][17] |
| BCN | Benzyl Azide | PBS (pH 7.4) | ~0.01 - 0.1 | [5][17] |
| DIBO | Benzyl Azide | Methanol | Exceptionally fast | [5] |
| Sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | HEPES (pH 7) | 0.55 - 1.22 | [16] |
| DBCO-trastuzumab | 3-azido-L-alanine | DMEM | 0.59 - 0.97 | [16] |
Experimental Protocols
Detailed methodologies for key click chemistry experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for CuAAC Bioconjugation of a Protein in Aqueous Buffer
This protocol describes the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS buffer).[18]
-
Azide-functionalized fluorescent dye.
-
1.5x Protein Labeling Buffer (containing CuSO₄, THPTA ligand, and aminoguanidine).[8]
-
Freshly prepared 50 mM Ascorbic Acid solution in water.[8]
-
Inert gas (e.g., nitrogen or argon).
-
Dialysis or size-exclusion chromatography equipment for purification.
Procedure:
-
Preparation: In a microcentrifuge tube, combine the alkyne-modified protein solution with the 1.5x Protein Labeling Buffer and vortex to mix.[8]
-
Addition of Dye: Add the calculated volume of the azide-functionalized dye stock solution to the protein mixture and vortex thoroughly.[8]
-
Degassing (Recommended): To remove dissolved oxygen which can deactivate the catalyst, gently bubble inert gas through the solution for 10-20 seconds.[8]
-
Initiation of Reaction: Add the freshly prepared ascorbic acid solution to the reaction mixture to initiate the click reaction.[8] Purge the headspace of the tube with inert gas and securely cap it.
-
Incubation: Vortex the solution and allow the reaction to proceed at room temperature for 8-16 hours.[8]
-
Purification: Purify the resulting dye-protein conjugate using dialysis or size-exclusion chromatography to remove excess reagents.[8]
Protocol 2: Cell Surface Labeling using SPAAC
This protocol outlines the labeling of cell surface glycans that have been metabolically engineered to display azide groups.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).
-
Strained alkyne probe (e.g., DBCO-fluorophore).
-
Complete cell culture medium or Phosphate-Buffered Saline (PBS).
-
Fluorescence microscope or flow cytometer for analysis.
Procedure:
-
Cell Preparation: Gently wash the metabolically labeled cells twice with warm PBS or complete cell culture medium to remove any unincorporated azide sugar.
-
Prepare Labeling Solution: Dilute the strained alkyne probe to the desired final concentration (e.g., 10-50 µM) in pre-warmed complete cell culture medium.
-
Labeling Reaction: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C. If using a fluorescent probe, protect the cells from light.
-
Washing: Aspirate the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Mandatory Visualizations
To further elucidate the experimental processes and underlying biological pathways, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. jenabioscience.com [jenabioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Azido-PEG4-(CH2)3-methyl ester conjugation
Welcome to the technical support center for Azido-PEG4-(CH2)3-methyl ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work.
Troubleshooting Guides
This section provides solutions to common problems encountered during the conjugation of this compound, primarily focusing on azide-alkyne cycloaddition reactions.
Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired conjugate when using this compound. What are the potential causes and how can I resolve this?
Answer: Low yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended. The two primary methods for conjugating azides are Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The troubleshooting strategies differ significantly between them.
A frequent cause of low yield in CuAAC is the inactivation of the copper catalyst or issues with the reagents and reaction conditions.
Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
| Probable Cause | Recommended Solution |
| Catalyst (Cu(I)) Oxidation | The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[1] Ensure reactions are protected from air by using degassed solvents or working under an inert atmosphere (e.g., nitrogen or argon).[1][2] Use a sufficient amount of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ.[1][3] |
| Inhibitory Buffer Components | Buffers containing chelating agents, such as Tris, can bind to the copper catalyst and inhibit the reaction.[1][4] Use non-coordinating buffers like phosphate, HEPES, or MOPS.[1][4] |
| Poor Ligand Choice or Concentration | Ligands are crucial for stabilizing the Cu(I) catalyst and accelerating the reaction.[1] Ensure the appropriate ligand is used at an optimized concentration. For bioconjugation in aqueous media, water-soluble ligands like THPTA are recommended.[2][5] |
| Reagent Degradation | Azides can be unstable.[1] Store azides properly (cold, protected from light) and use fresh reagents.[1] Verify the purity and stability of both the azide and alkyne starting materials. |
| Poor Substrate Solubility | The this compound or the alkyne-containing molecule may not be sufficiently soluble in the chosen solvent system.[3] Use a co-solvent system, such as DMSO/water or DMF/water, to improve solubility.[3][4] |
| Steric Hindrance | Bulky groups near the azide or alkyne can impede the reaction.[1][3] Consider increasing the reaction temperature or extending the reaction time.[3] |
| Incorrect Stoichiometry | An incorrect ratio of azide to alkyne can lead to incomplete conversion. Optimize the ratio of this compound to your alkyne. A slight excess of one reagent can drive the reaction to completion.[4] |
| Suboptimal pH | The pH of the reaction can affect catalyst activity and substrate stability. Optimize the pH, which is typically in the range of 7-8 for bioconjugation reactions.[3][4] |
SPAAC is a copper-free click chemistry method, so troubleshooting focuses on the reactants and reaction conditions.
Troubleshooting Workflow for Low-Yield SPAAC Reactions
Caption: Troubleshooting workflow for optimizing SPAAC reactions.
| Probable Cause | Recommended Solution |
| Slow or Incomplete Reaction | The kinetics of SPAAC can be influenced by the choice of cyclooctyne and the buffer system. Some buffer systems can result in lower rate constants.[6] |
| Suboptimal Buffer Choice | Phosphate-Buffered Saline (PBS) has been shown to result in lower rate constants compared to HEPES buffer.[6] Consider switching to a different buffer system; HEPES at pH 7 has been observed to yield higher reaction rates.[6] |
| Unfavorable pH | The pH of the reaction mixture can directly impact the rate of the cycloaddition.[6] Optimize the pH of your reaction buffer, typically within a range of 7 to 8.5, ensuring it is compatible with your molecules.[6] |
| Presence of Competing Azides | Buffers containing sodium azide (NaN₃) as a preservative will compete with your azide-functionalized molecule.[6] Ensure all buffers and solutions are free of sodium azide.[6] |
| Low Reagent Concentration Due to Poor Solubility | Hydrophobic reactants may not be fully soluble in purely aqueous buffers.[6] The addition of organic co-solvents like DMSO or acetonitrile (B52724) can improve solubility, but the proportion should be optimized as it can also impact the reaction rate.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the CuAAC reaction?
A1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient reaction between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[4] The reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[4] The copper(I) species coordinates with the alkyne, activating it for cycloaddition with the azide.[4]
Q2: What are the main advantages of using click chemistry?
A2: Click chemistry offers several advantages, including:
-
High Yields: These reactions are known for their efficiency.[3]
-
High Specificity: The azide and alkyne groups are bioorthogonal, meaning they react selectively with each other.[3]
-
Mild Reaction Conditions: Click reactions can often be performed under mild, aqueous conditions.[3]
-
Simple Purification: The high efficiency and low level of byproducts often simplify the purification process.[3]
Q3: What is SPAAC and when should I use it?
A3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry variant.[3] It is particularly useful in biological systems where the toxicity of copper is a concern.[3] In SPAAC, the azide on your PEG linker reacts with a strained cyclooctyne (e.g., DBCO or BCN) without the need for a metal catalyst.[]
Q4: How should I purify my final PEGylated conjugate?
A4: The choice of purification method depends on the properties of your target molecule and the unreacted starting materials. Common methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on size and is effective for removing small molecules from larger ones.[]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity and can achieve high purity.[9]
-
Ion-Exchange Chromatography (IEX): Separates based on charge and is useful for purifying proteins and other charged molecules.[]
| Purification Method | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | High resolution and purity achievable.[9] | Can be time-consuming and may require method development. | Achieving high purity of small to medium-sized batches. |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size. | Good for removing small molecules from larger ones; generally mild conditions.[] | May have poor resolution if the product and unreacted PEG are of similar size.[9] | When the molecular weight of the product is significantly larger than the unreacted PEG linker. |
| Ion-Exchange Chromatography (IEX) | Separation based on surface charge. | Can separate positional isomers of PEGylation.[] | The PEG chain can shield charges on the protein surface, altering its binding properties.[] | Purification of proteins and other charged biomolecules where PEGylation alters the overall charge. |
Q5: What are common side reactions in CuAAC?
A5: A common side reaction is alkyne homocoupling, also known as Glaser coupling, which forms a diyne byproduct.[1] This can be minimized by ensuring a low oxygen environment and using an appropriate copper-to-ligand ratio.
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Alkyne-containing molecule
-
This compound
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (NaAsc)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand
-
Solvent (e.g., 1:1 mixture of deionized water and DMSO or t-BuOH)
Procedure:
-
Prepare Stock Solutions:
-
Prepare 10 mM stock solutions of your alkyne and azide substrates in the chosen solvent.
-
Prepare a 10 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of the ligand (e.g., THPTA) in deionized water.
-
Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use, as it oxidizes quickly. [5]
-
-
Reaction Setup (for a 1 mL final volume):
-
In a microcentrifuge tube, add the alkyne (to a final concentration of, for example, 100 µM).
-
Add the this compound (e.g., 1.1 to 2 equivalents).
-
Add sufficient solvent to reach the desired final concentration.
-
In a separate tube, pre-mix the CuSO₄ solution and the ligand solution. For a final copper concentration of 100 µM, a 5-fold excess of ligand (500 µM) is often used.[5] Let this mixture stand for 1-2 minutes.
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2-5 mM.[5]
-
Mix gently by pipetting or brief vortexing.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time should be determined empirically. Protect the reaction from light if using fluorescently-labeled molecules.[3]
-
-
Monitoring and Purification:
-
Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.[3]
-
Once complete, purify the conjugate using a suitable method (e.g., SEC, RP-HPLC).
-
Experimental Workflow for CuAAC
Caption: General experimental workflow for a CuAAC reaction.
General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This is a general guideline and should be optimized for your specific reactants.
Materials:
-
Cyclooctyne-containing molecule (e.g., DBCO, BCN)
-
This compound
-
Reaction Buffer (e.g., HEPES, PBS, ensure it is azide-free)
-
Organic co-solvent if needed (e.g., DMSO)
Procedure:
-
Prepare Solutions:
-
Dissolve the this compound in the chosen reaction buffer to the desired final concentration.
-
Prepare a stock solution of the cyclooctyne-containing reagent in an appropriate organic solvent like DMSO.[6] The concentration should be high enough to keep the final volume of organic solvent in the reaction mixture low (e.g., <10%).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the solution of the azide-PEG with the cyclooctyne stock solution. A slight molar excess of one reagent is often used to drive the reaction to completion.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at a controlled temperature. While many SPAAC reactions proceed efficiently at room temperature, incubation at 37°C can increase the reaction rate.[6]
-
Reaction times can vary from a few minutes to several hours.
-
-
Purification:
-
Once the reaction is complete, purify the resulting conjugate to remove any unreacted starting materials using methods like size-exclusion chromatography or dialysis.[6]
-
References
Technical Support Center: Optimizing CuAAC Reactions with Azido-PEG4 Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving Azido-PEG4 linkers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a CuAAC reaction with an Azido-PEG4 linker?
For a successful CuAAC reaction, careful selection of reagents and conditions is crucial. Below is a table summarizing recommended starting parameters.
| Parameter | Recommendation | Notes |
| Reactants | Azido-PEG4 linker (1.1-1.5 equivalents), Alkyne-functionalized molecule (1.0 equivalent) | A slight excess of the PEG linker can help drive the reaction to completion. |
| Copper Source | Copper(II) sulfate (B86663) (CuSO₄) | Typically used as a precursor to the active Cu(I) catalyst.[1] |
| Reducing Agent | Sodium Ascorbate (B8700270) | Used to reduce Cu(II) to the active Cu(I) catalyst in situ.[2][3] A fresh solution should be prepared immediately before use.[4] |
| Ligand | THPTA (water-soluble) or TBTA (organic solvents) | Ligands stabilize the Cu(I) catalyst, prevent oxidation, and increase the reaction rate.[2][5][6] |
| Solvent | Aqueous buffers (e.g., PBS), or mixtures with co-solvents like DMSO or DMF | The choice of solvent depends on the solubility of the reactants.[4][7][8] |
| Concentration | 1-10 mM | Final concentration of the limiting reagent. |
| Temperature | Room temperature | Most CuAAC reactions proceed efficiently at room temperature.[9] |
| Atmosphere | Inert (Argon or Nitrogen) | Degassing the reaction mixture is critical to prevent the oxidation of the Cu(I) catalyst.[1][2] |
Q2: How do I choose the right copper source and ligand?
The most common and convenient copper source is Copper(II) sulfate (CuSO₄) used in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[10] Ligands are essential for stabilizing the Cu(I) catalyst and accelerating the reaction.[11][12]
-
For reactions in aqueous buffers , the water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended.[2][13]
-
For reactions in organic solvents , TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.[13]
A ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from copper-mediated damage.[10][13]
Q3: What is the optimal solvent for my reaction?
The optimal solvent system depends on the solubility of your alkyne-functionalized molecule and the Azido-PEG4 linker.
-
For biomolecules , aqueous buffers like phosphate-buffered saline (PBS) are ideal.[4]
-
For less soluble molecules , a co-solvent such as DMSO, DMF, or t-BuOH can be mixed with water to improve solubility.[4][13]
-
It is crucial to degas the solvent to remove dissolved oxygen, which can deactivate the copper catalyst.[1][2]
Q4: What are common side reactions and how can they be minimized?
The most common side reactions in CuAAC are:
-
Oxidation of the Cu(I) catalyst: This is the primary cause of low yields and can be minimized by thoroughly degassing all solutions and running the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][14] Using a sufficient excess of a fresh sodium ascorbate solution is also critical.[10]
-
Glaser-Hay coupling: This is the oxidative homocoupling of the alkyne substrate. It can be suppressed by minimizing oxygen exposure and ensuring an adequate concentration of the reducing agent.[1][2]
-
Damage to biomolecules: The copper catalyst can generate reactive oxygen species (ROS) that may damage sensitive biomolecules.[14] The use of a chelating ligand like THPTA can protect biomolecules from this oxidative damage.[10][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Degas all solvents and reagents thoroughly. Work under an inert atmosphere (argon or nitrogen). Use a freshly prepared solution of sodium ascorbate.[1] |
| Poor quality or degraded reagents. | Verify the purity and integrity of your Azido-PEG4 linker and alkyne-functionalized molecule. | |
| Suboptimal reaction conditions. | Optimize reactant concentrations, temperature, and reaction time. Consider using a longer PEG linker if steric hindrance is suspected.[1] | |
| Multiple Products/Side Reactions | Glaser-Hay alkyne homocoupling. | Ensure sufficient reducing agent is present and minimize oxygen exposure.[1][2] |
| Reactive oxygen species (ROS) damaging substrates. | Use a copper-chelating ligand like THPTA to protect sensitive molecules. A 5:1 ligand-to-copper ratio is recommended.[10][13] | |
| Difficulty in Product Purification | Excess reagents and copper catalyst remaining. | For biomolecules, purification methods like size-exclusion chromatography, dialysis, or tangential flow filtration are effective.[15] For small molecules, column chromatography can be used. |
Experimental Protocols
General Protocol for CuAAC Reaction in Aqueous Buffer
This protocol is suitable for the conjugation of an alkyne-modified protein with an Azido-PEG4 linker.
1. Reagent Preparation:
-
Alkyne-Modified Protein: Prepare a solution in a suitable buffer (e.g., PBS, pH 7.4).
-
Azido-PEG4 Linker: Prepare a 10 mM stock solution in DMSO or DMF.[4]
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.[14]
-
THPTA: Prepare a 50 mM stock solution in deionized water.[14]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh immediately before use. [14]
2. Reaction Setup:
-
In a reaction tube, add the alkyne-modified protein (1.0 equivalent).
-
Add the Azido-PEG4 linker stock solution to achieve a 1.1 to 1.5 molar excess.[4]
-
Add the reaction buffer to reach the desired final concentration (typically 1-10 mM).
-
Add the THPTA stock solution to a final concentration that is 5 times that of the copper sulfate.[4]
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-30 minutes.[4]
3. Reaction Initiation:
-
Add the CuSO₄ stock solution to the degassed reaction mixture (0.05-0.1 equivalents).[4]
-
Immediately add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent).[4]
4. Incubation and Monitoring:
-
Allow the reaction to proceed at room temperature for 1-4 hours.[9]
-
Monitor the reaction progress using appropriate analytical techniques such as LC-MS or SDS-PAGE.
5. Purification:
-
Once the reaction is complete, purify the conjugate using size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove excess reagents and the copper catalyst.[9]
Visualizations
Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. tcichemicals.com [tcichemicals.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Preventing Oxidative Homocoupling of Alkynes in Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common issue of oxidative homocoupling of terminal alkynes (also known as Glaser coupling) during copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Troubleshooting Guide
Use this guide to diagnose and resolve issues related to the formation of diyne byproducts in your click chemistry experiments.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of a byproduct with a mass corresponding to a diyne. | Presence of oxygen in the reaction mixture, which oxidizes the active Cu(I) catalyst to Cu(II), promoting homocoupling.[1][2][3] | 1. Deoxygenate Solvents: Thoroughly degas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use.[4] 2. Inert Atmosphere: Set up and run the reaction under a positive pressure of an inert gas.[5] |
| Reaction yields are consistently low, with evidence of alkyne consumption but not the desired triazole product. | Insufficient reduction of Cu(II) to the active Cu(I) state, leading to a predominance of the Glaser coupling pathway. | 1. Add a Reducing Agent: Introduce a reducing agent like sodium ascorbate (B8700270) to the reaction mixture. It is often beneficial to use a slight excess to maintain the copper in the Cu(I) state.[6][7] 2. Fresh Reducing Agent: Prepare stock solutions of sodium ascorbate fresh before each use, as they can degrade over time. |
| Homocoupling is observed even with the use of a reducing agent. | The rate of Cu(I) oxidation by residual oxygen is faster than the rate of reduction by the ascorbate, or the reducing agent has been depleted.[1][2] | 1. Increase Ligand Concentration: Use a copper-chelating ligand such as TBTA or THPTA. A ligand-to-copper ratio of 5:1 can help protect the Cu(I) from oxidation and accelerate the desired click reaction.[2] 2. Optimize Ligand Type: The choice of ligand can influence the rate of homocoupling. Tridentate and tetradentate ligands may suppress Glaser coupling more effectively than linear bidentate ligands.[6][7] |
| The reaction is sensitive, especially when working with biomolecules. | Generation of reactive oxygen species (ROS) by the Cu(I)/Cu(II)/ascorbate/O₂ redox system can damage sensitive substrates like proteins or DNA.[3][8] | 1. Use Protective Additives: Consider adding radical scavengers like dimethyl sulfoxide (B87167) (DMSO) or aminoguanidine (B1677879) to the reaction mixture to protect sensitive biomolecules.[9] 2. Low Temperature: Running the reaction and subsequent workup at lower temperatures (e.g., 4°C or below -28°C for post-reaction workup) can suppress the rate of Glaser coupling.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is oxidative homocoupling (Glaser coupling) in the context of click chemistry?
A1: Oxidative homocoupling, or Glaser coupling, is a common side reaction in copper-catalyzed azide-alkyne cycloaddition (CuAAC) where two terminal alkyne molecules react with each other to form a symmetric 1,3-diyne.[10] This reaction is catalyzed by Cu(II) ions, which can be formed by the oxidation of the active Cu(I) catalyst in the presence of oxygen.[1][2] This side reaction consumes the alkyne starting material, reducing the yield of the desired triazole product.[6]
Q2: How can I detect the formation of the homocoupling byproduct?
A2: The homocoupling byproduct can typically be detected by analytical techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. The mass of the byproduct will correspond to double the mass of the starting alkyne minus two hydrogen atoms.
Q3: What is the most effective way to prevent Glaser coupling?
A3: The most effective strategy is a multi-faceted approach. This includes the rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere, in combination with the use of a reducing agent like sodium ascorbate to keep the copper catalyst in the active Cu(I) state.[4][6][7] The addition of a suitable copper-chelating ligand is also highly recommended to both protect the catalyst and accelerate the desired reaction.[2]
Q4: Can the choice of ligand affect the extent of homocoupling?
A4: Yes, the ligand plays a crucial role. The order of ligand activity for promoting Glaser coupling has been observed as: linear bidentate > tridentate > tetradentate.[6][7] Therefore, selecting more complex, chelating ligands like THPTA can help minimize this side reaction. Using an excess of the ligand (e.g., a 5:1 ratio of ligand to copper) can also be beneficial.[2]
Q5: Are there copper-free alternatives to avoid this issue altogether?
A5: Yes, for applications where the presence of copper or the risk of homocoupling is a significant concern, copper-free click chemistry reactions such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used.[11][12] SPAAC utilizes strained cyclooctynes that react with azides without the need for a metal catalyst, thereby completely avoiding the possibility of copper-mediated oxidative homocoupling.[11]
Data on Homocoupling Extent
The extent of oxidative homocoupling can be significant if not properly controlled. The following table summarizes observations on the prevalence of this side reaction.
| System | Extent of Homocoupling | Prevention Method Noted | Source |
| Alkyne-functional polymers synthesized by ATRP | Can account for as much as 20% of the polymer produced. | Maintaining low temperature post-reaction and adding excess reducing agents. | [6][7] |
| General CuAAC Reactions | Can be a major byproduct if oxygen is not excluded. | Use of sodium ascorbate and inert atmosphere. | [1][2][3] |
Visualizing the Reaction Pathways
The following diagram illustrates the competing reaction pathways in a CuAAC reaction.
Caption: Desired vs. undesired pathways in CuAAC.
Experimental Protocol: Minimizing Oxidative Homocoupling in a Typical CuAAC Reaction
This protocol provides a general method for performing a small-scale CuAAC reaction while minimizing the risk of oxidative homocoupling.
Materials:
-
Alkyne-containing molecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., DMF, t-BuOH/H₂O mixture, or aqueous buffer)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of your alkyne and azide at a known concentration (e.g., 10 mM) in the chosen solvent.
-
Prepare a stock solution of CuSO₄ (e.g., 50 mM in deionized water).
-
Prepare a stock solution of the ligand (TBTA or THPTA) (e.g., 50 mM in DMSO/t-BuOH or water).
-
Crucially, prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water) fresh, immediately before use.
-
-
Deoxygenation:
-
Place your reaction vial containing a stir bar under vacuum and backfill with an inert gas. Repeat this cycle three times.
-
Deoxygenate all solvents and stock solutions (except the freshly prepared sodium ascorbate) by bubbling with the inert gas for 15-20 minutes.
-
-
Reaction Setup (under Inert Atmosphere):
-
In the reaction vial, add the alkyne solution (1.0 equivalent).
-
Add the azide solution (1.1 equivalents).
-
Add the chosen solvent to reach the desired final concentration.
-
Add the ligand solution (e.g., 0.05 equivalents).
-
Add the CuSO₄ solution (e.g., 0.01-0.05 equivalents).
-
Briefly continue to bubble inert gas through the mixture.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents) to the reaction mixture to initiate the click reaction.
-
Ensure the vial is sealed under a positive pressure of the inert gas.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, proceed with your standard work-up and purification protocol. This may involve dilution with an organic solvent, washing with water and brine, drying the organic layer, and purification by column chromatography if necessary. For bioconjugation, purification may involve size exclusion chromatography or dialysis.
-
The following diagram outlines the experimental workflow for this protocol.
Caption: Experimental workflow for minimizing homocoupling.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. interchim.fr [interchim.fr]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 10. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 11. labinsights.nl [labinsights.nl]
- 12. What is Click Chemistry? An Introduction [sigmaaldrich.com]
Technical Support Center: Purification of Azido-PEG4-(CH2)3-methyl ester Bioconjugates
Welcome to the technical support center for the purification of Azido-PEG4-(CH2)3-methyl ester bioconjugates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the purification of these specialized bioconjugates.
Troubleshooting Guides
This section provides a question-and-answer style guide to directly address specific problems you may encounter during the purification of your this compound bioconjugate.
General Issues
Question: Why is my final product purity low?
Answer: Low purity in the final bioconjugate can stem from several factors. The PEGylation reaction itself often results in a complex mixture of products, including unreacted protein or biomolecule, excess this compound reagent, and molecules with varying numbers of attached PEG chains (e.g., mono-, di-, and multi-PEGylated species).[1] Additionally, positional isomers, where the PEG linker is attached at different sites on the biomolecule, can form.[1] These different species often have very similar physicochemical properties, making their separation challenging.[1] A multi-step purification strategy is often necessary to achieve high purity.[1]
Question: I am observing aggregation of my bioconjugate during purification. How can I prevent this?
Answer: Aggregation is a common problem when working with protein bioconjugates. To mitigate aggregation, consider the following:
-
Optimize Buffer Conditions: Adjust the pH and ionic strength of your buffers to maintain the stability of the conjugate.[1]
-
Work at Lower Temperatures: Performing purification steps at 4°C can help to reduce aggregation.[1]
-
Use Stabilizing Excipients: The addition of stabilizers such as arginine, sucrose, or non-ionic surfactants (e.g., Polysorbate 20) to your buffers can be beneficial.[1]
-
Avoid High Protein Concentrations: High concentrations of the bioconjugate can promote aggregation.[2]
-
Reduce Flow Rate in SEC: When using size exclusion chromatography, a lower flow rate can minimize pressure-induced aggregation.[1]
Chromatography-Specific Troubleshooting
| Purification Technique | Issue | Possible Cause(s) | Recommended Solution(s) |
| Size Exclusion Chromatography (SEC) | Poor separation between the bioconjugate and unreacted PEG linker. | The size difference between your product and the unreacted PEG is not sufficient for baseline separation. | Optimize the column length, bead size, and flow rate. Consider using a column with a smaller pore size to improve the resolution of smaller molecules.[3] |
| Low recovery of the PEGylated product. | The bioconjugate may be interacting with the stationary phase of the column. | Consider using a column with a different stationary phase chemistry that is less prone to non-specific interactions. Ensure the mobile phase composition is appropriate to prevent such interactions.[3] | |
| Ion Exchange Chromatography (IEX) | Unreacted native protein co-elutes with the PEGylated product. | The change in charge upon PEGylation may not be significant enough for separation. The PEG chains can shield the protein's surface charges.[1] | Optimize the pH of the mobile phase; a pH closer to the isoelectric point (pI) of the conjugates can sometimes enhance charge differences. Consider a different IEX resin with higher resolution capabilities. |
| Low recovery of the PEGylated conjugate. | The conjugate may be binding too strongly to the column or precipitating. | Adjust the elution conditions by increasing the salt concentration or changing the pH to ensure complete elution. | |
| Hydrophobic Interaction Chromatography (HIC) | Poor resolution between different PEGylated species. | The hydrophobicity differences between the species may be minimal. HIC can have relatively low capacity and poor resolution for PEGylated proteins.[1] | Screen different HIC resins with varying levels of hydrophobicity. Optimize the salt concentration in the binding buffer and the elution gradient. |
| Low product recovery. | The bioconjugate may be binding irreversibly to the column due to strong hydrophobic interactions. | Use a less hydrophobic resin. Decrease the salt concentration in the binding buffer. Add organic modifiers or detergents to the elution buffer to facilitate release.[1] | |
| Reversed-Phase HPLC (RP-HPLC) | Broad peaks for the PEGylated product. | The polydispersity of the PEG chain can lead to peak broadening.[3] This is an inherent characteristic of many PEG reagents. | Using a shallower gradient during elution can sometimes improve peak shape.[3] |
| Low recovery of the product. | The product may be adsorbing to the chromatography resin. | Try a different stationary phase (e.g., C4 instead of C18 for large proteins) or adjust the mobile phase composition.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound bioconjugates?
A1: The main challenges arise from the heterogeneity of the reaction mixture, which can contain the desired bioconjugate, unreacted starting materials, and various PEGylated byproducts.[1] The hydrophilic and flexible nature of the PEG chain can also mask the physicochemical properties of the attached molecule, making separation of different species difficult. Furthermore, the stability of the azide (B81097) and methyl ester functional groups under various purification conditions must be considered.
Q2: Which chromatography method is the most suitable for purifying my bioconjugate?
A2: The optimal method depends on the specific properties of your bioconjugate and the impurities you need to remove.
-
Size Exclusion Chromatography (SEC) is effective for removing unreacted PEG and for separating species with significant size differences.[1]
-
Ion Exchange Chromatography (IEX) separates based on charge and is often the method of choice for separating species with different degrees of PEGylation.[1]
-
Hydrophobic Interaction Chromatography (HIC) separates based on hydrophobicity and can be a useful orthogonal technique.[1]
-
Reversed-Phase HPLC (RP-HPLC) offers high resolution and can separate based on the degree of PEGylation, though it may denature proteins.[3] Often, a multi-step purification strategy combining two or more of these techniques is necessary to achieve high purity.[1]
Q3: Are there any specific stability concerns for the this compound linker during purification?
A3: Yes, there are two main considerations:
-
Azide Group Stability: The azide group is generally stable under common chromatography conditions. However, it is important to avoid using metal spatulas for handling as heavy metal azides can be shock-sensitive. Also, avoid scratching solid azides. While less of a concern with PEGylated biomolecules in solution, it's good practice to be aware of the general safety precautions for handling azides.
-
Methyl Ester Hydrolysis: The methyl ester group can be susceptible to hydrolysis under acidic or basic conditions. It is advisable to maintain the pH of buffers close to neutral (pH 6.5-7.5) to minimize the risk of hydrolysis, which would result in a free carboxylic acid on the PEG linker.
Q4: How can I monitor the purity of my bioconjugate during purification?
A4: Several analytical techniques can be used to assess the purity of your this compound bioconjugate:
-
SDS-PAGE: Can show a shift in the apparent molecular weight of the protein after PEGylation.
-
HPLC (SEC, IEX, RP-HPLC): Can be used to separate and quantify different species in the mixture.[4]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides the exact molecular weight of the conjugate, confirming successful PEGylation and helping to determine the degree of PEGylation.[4]
Experimental Protocols
General Purification Workflow
The purification of this compound bioconjugates typically follows a multi-step strategy to remove unreacted starting materials and byproducts.
Caption: A typical multi-step chromatographic workflow for the purification of bioconjugates.
Detailed Methodologies
1. Size Exclusion Chromatography (SEC) for Removal of Unreacted PEG Linker
-
Objective: To separate the larger bioconjugate from the smaller, unreacted this compound.
-
Column: Select a column with a fractionation range appropriate for the size of your bioconjugate and the PEG linker.
-
Mobile Phase: A buffer that maintains the stability of your bioconjugate, typically a phosphate (B84403) or Tris-based buffer at neutral pH (e.g., PBS, pH 7.4).
-
Flow Rate: A lower flow rate (e.g., 0.5 mL/min for an analytical column) often provides better resolution.
-
Detection: UV absorbance at 280 nm for protein-containing conjugates.
-
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Load the crude reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume.
-
Elute the sample with the mobile phase.
-
Collect fractions and analyze them by SDS-PAGE or analytical HPLC to identify those containing the purified bioconjugate.
-
2. Ion Exchange Chromatography (IEX) for Separation of PEGylated Species
-
Objective: To separate bioconjugates with different degrees of PEGylation based on differences in their net charge.
-
Resin Selection: Choose a cation or anion exchange resin based on the isoelectric point (pI) of your bioconjugate and the desired pH of the mobile phase.
-
Buffers:
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the bioconjugate binds to the resin.
-
Elution Buffer (Buffer B): The same as Buffer A but with a high concentration of salt (e.g., 1 M NaCl).
-
-
Procedure:
-
Equilibrate the IEX column with Buffer A.
-
Load the sample (from the SEC step, buffer exchanged into Buffer A if necessary).
-
Wash the column with Buffer A to remove any unbound molecules.
-
Elute the bound bioconjugates using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes).
-
Collect fractions and analyze for purity.
-
Quantitative Data Summary
The following table summarizes typical performance data for different chromatography techniques used in the purification of PEGylated bioconjugates. Please note that these values are illustrative and the actual results will depend on the specific bioconjugate and experimental conditions.
| Purification Step | Technique | Typical Purity | Typical Recovery | Key Impurities Removed |
| Primary Purification | Size Exclusion Chromatography (SEC) | >85% | >90% | Unreacted PEG linker, small molecule reagents |
| Secondary Purification | Ion Exchange Chromatography (IEX) | >95% | 80-90% | Unconjugated protein, species with different degrees of PEGylation |
| Polishing Step | Hydrophobic Interaction Chromatography (HIC) | >98% | 70-85% | Positional isomers, aggregates |
Data synthesized from principles and typical outcomes described in the literature. Actual results may vary.
References
Common side reactions with Azido-PEG4-(CH2)3-methyl ester and how to avoid them
Welcome to the technical support center for Azido-PEG4-(CH2)3-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functionalities of this compound and their intended uses?
A1: this compound is a heterobifunctional linker possessing two key reactive groups:
-
Azide (B81097) group (-N₃): This group is primarily used for "click chemistry" reactions, such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions allow for the highly specific and efficient conjugation to molecules containing an alkyne or a strained alkyne group, respectively.[1][2]
-
Methyl Ester group (-COOCH₃): This group can be hydrolyzed under basic conditions (saponification) to yield a carboxylic acid (-COOH). This newly formed carboxyl group can then be activated (e.g., using EDC/NHS chemistry) to react with primary amines on biomolecules.
The polyethylene (B3416737) glycol (PEG4) spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugates in aqueous media.
Q2: What are the most common side reactions to be aware of when using this linker?
A2: The most common side reactions are associated with the methyl ester functionality and the conditions of the click chemistry reaction.
-
Hydrolysis of the Methyl Ester: The methyl ester group is susceptible to hydrolysis, particularly under basic or acidic conditions, to form the corresponding carboxylic acid. The rate of hydrolysis is pH-dependent.[3] While this can be a desired reaction for subsequent conjugation, premature or unintended hydrolysis can lead to a heterogeneous mixture of products.
-
Glaser Coupling of Terminal Alkynes: In copper-catalyzed click chemistry (CuAAC), oxidative homocoupling of terminal alkynes can occur, especially in the presence of oxygen and Cu(II), leading to the formation of diynes.[4]
-
Copper-Mediated Damage to Biomolecules: For CuAAC reactions involving sensitive biomolecules like proteins, the copper catalyst can sometimes lead to aggregation or damage.[4]
Q3: How stable is the azide group during the hydrolysis of the methyl ester?
A3: The azide group is generally stable under the conditions typically used for the basic hydrolysis (saponification) of the methyl ester.[5] However, it is crucial to avoid strongly acidic conditions or the presence of reducing agents (like DTT or TCEP), which can reduce the azide to an amine.[5]
Q4: Can I perform the click chemistry reaction first and then hydrolyze the methyl ester?
A4: Yes, this is a common strategy. The azide group's stability allows for the click chemistry reaction to be performed first, forming a stable triazole linkage. Subsequently, the methyl ester can be hydrolyzed to a carboxylic acid for further conjugation. This stepwise approach provides good control over the synthesis of complex bioconjugates.
Troubleshooting Guides
Issue 1: Low Yield in Click Chemistry Reaction
| Possible Cause | Recommended Solution |
| Inactive Copper Catalyst (CuAAC) | The active Cu(I) catalyst can be oxidized to inactive Cu(II).[6] Prepare the sodium ascorbate (B8700270) solution fresh and deoxygenate all buffers.[6] Consider using a copper-stabilizing ligand like THPTA or TBTA.[6] |
| Degraded Reagents | Ensure the this compound and the alkyne-containing molecule are of high purity and have been stored correctly (typically at -20°C). Allow reagents to warm to room temperature before opening to prevent moisture condensation.[6] |
| Suboptimal Molar Ratio of Reactants | A slight excess (1.1-1.5 equivalents) of the less critical component can help drive the reaction to completion.[6] |
| Inappropriate Solvent | The hydrophilic PEG chain imparts good aqueous solubility.[6] Mixtures of water with DMSO, t-butanol, or methanol (B129727) are commonly used. For biological molecules, PBS is a suitable buffer.[6] |
| Insufficient Reaction Time or Temperature | While many click reactions are fast at room temperature, some may require longer incubation times (up to 48 hours) or gentle heating (e.g., 40-50°C).[6] Monitor the reaction progress by TLC or LC-MS. |
Issue 2: Unintended Hydrolysis of the Methyl Ester
| Possible Cause | Recommended Solution |
| Inappropriate pH of Reaction Buffer | If the methyl ester needs to remain intact, maintain the reaction pH in the neutral range (pH 6.0-7.5). Avoid strongly acidic or basic buffers.[7][8] |
| Prolonged Reaction Times in Aqueous Buffer | Even at neutral pH, some hydrolysis can occur over extended periods. Minimize reaction times where possible and consider storing the compound in an anhydrous organic solvent for long-term stability.[5] |
| Enzymatic Hydrolysis | If working with cell lysates or other biological samples, endogenous esterases may be present. Consider adding esterase inhibitors if ester integrity is critical. |
Issue 3: Product Purification Challenges
| Possible Cause | Recommended Solution |
| Poor Separation of Product and Excess Linker | Due to the hydrophilic nature of the PEG linker, size-based separation methods are often effective. Use size-exclusion chromatography (SEC) with a column appropriate for the size of your conjugate. Dialysis with a suitable molecular weight cut-off (MWCO) membrane is also a viable option. |
| Presence of Multiple Products (e.g., hydrolyzed and non-hydrolyzed forms) | If a mixture of the methyl ester and the corresponding carboxylic acid is present, reverse-phase HPLC can be used for separation. The difference in polarity between the two forms should allow for good resolution. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing molecule.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Degassed water and buffers
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO or the reaction buffer.
-
Prepare a stock solution of the alkyne-containing molecule in a compatible solvent.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-containing molecule and this compound in the desired molar ratio (a slight excess of the azide linker, e.g., 1.2 equivalents, is often used).[1]
-
If using a ligand, pre-mix the CuSO₄ and THPTA solutions (e.g., at a 1:5 molar ratio) and add to the reaction mixture. The final copper concentration is typically 0.1-1 mM.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.[1]
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC. For slower reactions, the incubation time can be extended.[1]
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents, copper, and byproducts.
-
Protocol 2: Saponification of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to a carboxylic acid.
Materials:
-
This compound or its conjugate
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Solvent system (e.g., a mixture of THF and water, or methanol and water)
-
Acid for neutralization (e.g., 1N HCl)
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
Procedure:
-
Reaction Setup:
-
Dissolve the methyl ester-containing compound in a suitable solvent mixture (e.g., THF:water 3:1).
-
Add an aqueous solution of LiOH or NaOH (typically 2-10 equivalents).
-
-
Incubation:
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or LC-MS until the starting material is consumed.[9]
-
-
Work-up:
-
Quench the reaction by adding an acid (e.g., 1N HCl) to neutralize the excess base and protonate the carboxylate, adjusting the pH to ~3-4.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the carboxylic acid.
-
Visualizations
Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Caption: Troubleshooting workflow for low yield in click chemistry.
Caption: Functional components of the this compound linker.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saponification-Typical procedures - operachem [operachem.com]
Technical Support Center: Improving the Efficiency of Labeling Lysine Residues with PEG Linkers
Welcome to the technical support center for lysine-PEGylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the labeling of lysine (B10760008) residues with PEG linkers.
Troubleshooting Guides
This section addresses specific issues that may arise during your PEGylation experiments, offering potential causes and solutions to enhance your experimental outcomes.
Issue 1: Low Yield of PEGylated Product
Q: I am observing a very low yield of my PEGylated product. What are the potential causes and how can I troubleshoot this?
A: Low PEGylation yield can stem from several factors related to the reagents, reaction conditions, and the protein itself. Below are common causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Degraded/Hydrolyzed PEG Reagent | Activated PEG reagents, especially NHS esters, are moisture-sensitive.[1] Ensure proper storage of the PEG linker under dry conditions and at the recommended temperature.[1] Prepare fresh solutions immediately before use, preferably in an anhydrous solvent like DMSO or DMF.[1][2] |
| Suboptimal Reaction pH | The reactivity of lysine's primary amine is pH-dependent, with higher pH favoring the deprotonated, more nucleophilic form.[2] However, high pH also accelerates the hydrolysis of NHS esters.[1][2] The optimal pH is typically between 7.0 and 8.5.[2][3] Verify the pH of your reaction buffer. |
| Presence of Competing Nucleophiles | Buffers containing primary amines, such as Tris or glycine, will compete with the protein's lysine residues for the PEG linker, reducing the yield.[1][3][4] Use a non-amine-containing buffer like phosphate-buffered saline (PBS) or HEPES.[1] |
| Inappropriate Molar Ratio (PEG:Protein) | An insufficient molar excess of the PEG linker can lead to incomplete PEGylation. Start with a 5- to 20-fold molar excess of the PEG reagent over the protein and optimize from there.[2][3] |
| Short Reaction Time or Low Temperature | The reaction may not have reached completion.[1] Typical reaction times are 1-4 hours at room temperature or 4°C.[2] Monitor the reaction progress over time by analyzing aliquots with SDS-PAGE to determine the optimal duration.[2] While lower temperatures can improve protein stability, they may require longer incubation times.[1][3] |
| Low Protein Concentration | Higher protein concentrations (typically 1-10 mg/mL) can favor the PEGylation reaction over the hydrolysis of the PEG reagent.[2] |
| Steric Hindrance of Lysine Residues | The target lysine residues on your protein may be buried within the protein's structure and inaccessible to the PEG linker.[3][5] Consider protein denaturation/refolding strategies or using a longer PEG linker to overcome steric hindrance.[5] |
Issue 2: High Polydispersity (Multiple PEGylated Species)
Q: My analysis shows a mixture of mono-, di-, and multi-PEGylated products. How can I achieve a more homogenous product?
A: The presence of multiple PEGylated species is a common challenge, especially when targeting the numerous lysine residues on a protein's surface.[1][6]
| Potential Cause | Recommended Solution |
| High Molar Ratio of PEG to Protein | A large excess of the PEG reagent increases the probability of modification at multiple lysine sites.[1][3] Systematically decrease the molar ratio of PEG to protein to favor mono-PEGylation.[1][3] |
| High Reaction pH | A higher pH increases the reactivity of all accessible lysine residues, promoting multi-PEGylation.[1] Lowering the reaction pH can increase selectivity for the N-terminal α-amino group, which generally has a lower pKa than the ε-amino groups of lysines.[1][7] |
| Multiple, Equally Accessible Lysine Residues | If your protein has several surface-exposed lysine residues with similar reactivity, a mixture of positional isomers is likely.[1][3] If a single attachment site is critical, consider site-directed mutagenesis to remove competing reactive lysines.[3] |
Issue 3: Protein Aggregation or Precipitation During Reaction
Q: My protein is aggregating or precipitating during the PEGylation reaction. What can I do to prevent this?
A: Protein aggregation can be caused by the reaction conditions or the properties of the PEGylated conjugate itself.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | High temperatures or unfavorable pH can destabilize the protein.[3][8] Perform the reaction at a lower temperature (e.g., 4°C).[3][8] Ensure the buffer composition and pH are optimal for your protein's stability. |
| High Protein Concentration | Increased proximity of protein molecules can promote intermolecular interactions and aggregation.[8] Reduce the concentration of the protein in the reaction mixture.[3] |
| Intermolecular Cross-linking | If using a bifunctional PEG linker, it can connect multiple protein molecules, leading to aggregation.[8] Use a monofunctional PEG linker or optimize the stoichiometry to minimize cross-linking.[8] |
| Reduced Solubility of the Conjugate | The resulting PEGylated protein may be less soluble than the unmodified protein under the reaction conditions.[9] Consider using a more hydrophilic PEG linker or adding solubility-enhancing excipients to the buffer.[5][9] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of PEG linker to protein for lysine labeling? A1: The ideal molar ratio is highly dependent on the specific protein, the number of accessible lysine residues, and the desired degree of PEGylation.[3] A common starting point is a 5- to 20-fold molar excess of the PEG reagent to the protein.[2][3] This ratio should be optimized empirically for each specific system.
Q2: How does pH affect the efficiency of lysine PEGylation? A2: The pH of the reaction buffer is a critical parameter. For PEG-NHS esters, which react with primary amines, a pH range of 7.0-8.5 is generally optimal.[2][3] At higher pH, the lysine's primary amine is deprotonated and more nucleophilic, increasing the reaction rate.[2] However, a higher pH also significantly increases the rate of hydrolysis of the NHS ester, which deactivates the PEG linker.[1][2] Therefore, a balance must be struck to maximize the PEGylation reaction while minimizing hydrolysis.[1]
Q3: What are the recommended reaction times and temperatures? A3: PEGylation reactions are often performed at room temperature for 1-4 hours or at 4°C for longer periods (e.g., overnight) to maintain protein stability.[2][3] The optimal time should be determined experimentally by monitoring the reaction's progress.[2]
Q4: What type of buffer should I use for my PEGylation reaction? A4: It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine.[1][3][4] These buffer components will compete with the protein's lysine residues for the activated PEG linker, leading to a significantly lower yield of the desired PEGylated protein.[1][4] Suitable buffers include phosphate-buffered saline (PBS) and HEPES.[1]
Q5: How can I monitor the progress of my PEGylation reaction? A5: A simple and widely available method to monitor the reaction is by taking aliquots at different time points and analyzing them by SDS-PAGE.[2] Successful PEGylation will result in an increase in the apparent molecular weight of the protein, causing a shift in its migration on the gel.[2] This allows for the estimation of the degree of PEGylation (e.g., mono-, di-, poly-PEGylated species).[2]
Q6: How do I stop the PEGylation reaction? A6: To quench the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[2] These molecules will react with and consume any excess activated PEG linker, preventing further modification of your protein.[2]
Experimental Protocols
General Protocol for Lysine PEGylation using an NHS-Ester PEG Linker
This protocol provides a general starting point. Optimization of the molar ratio, pH, and reaction time is recommended for each specific protein.
-
Protein Preparation:
-
PEG Linker Preparation:
-
PEGylation Reaction:
-
Slowly add the desired molar excess (e.g., starting with a 5- to 20-fold excess) of the PEG linker stock solution to the protein solution while gently stirring.[2]
-
If an organic solvent was used to dissolve the PEG linker, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation.[5][8]
-
Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.[2][8] The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Characterization of the PEGylated Protein:
-
Use a combination of analytical techniques to confirm successful PEGylation and determine the degree of modification.
-
SDS-PAGE: To visualize the increase in apparent molecular weight and estimate the distribution of PEGylated species.[2]
-
SEC-HPLC: To separate and quantify the PEGylated protein from unreacted protein and free PEG.[2][10]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the PEGylated protein and identify the number of attached PEG chains.[2][10]
-
Visualizations
Caption: General experimental workflow for lysine PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Post-CuAAC Copper Catalyst Removal
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve challenges associated with the removal of copper catalysts following a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst after a CuAAC reaction?
Residual copper can be detrimental for several reasons. Copper ions can exhibit cytotoxicity, which is a major concern for biological applications and drug development.[1][2] They may also interfere with downstream processes, such as fluorescence-based assays, and catalyze undesired side reactions.[1] Furthermore, for applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement to ensure the purity and stability of the final product.[1]
Q2: What are the most common methods for removing the copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves a liquid-liquid extraction where the organic layer containing the product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[1][3] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[1]
-
Solid-Phase Scavenging: This method utilizes solid-supported scavengers (resins) that selectively bind to copper, allowing for simple removal of the catalyst by filtration.[1] Examples of such scavengers include QuadraSil™ and SiliaMetS®.[1]
-
Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[1] For instance, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide.
-
Silica (B1680970) Gel Chromatography: This standard purification method can be used to remove copper salts, which are often more polar and will adhere to the silica gel, allowing the desired product to be eluted.[1]
-
Dialysis: For macromolecular products like proteins and polymers, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[3][4]
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For small, organic-soluble molecules, aqueous washes or scavenger resins are often sufficient. For larger biomolecules or water-soluble products, dialysis or size-exclusion chromatography may be more appropriate.
Q4: My triazole product seems to have a high affinity for copper, making it difficult to remove. What should I do?
Triazole products can chelate copper, making its removal challenging. In such cases, using a stronger chelating agent or a scavenger resin with a high affinity for copper is recommended. Multiple washes with a chelating solution may also be necessary.
Q5: I see a persistent green/blue color in my organic layer after an aqueous wash. What does this indicate?
A persistent green or blue color in the organic layer is a visual indicator of residual copper.[1] This suggests that the copper has not been effectively removed by the aqueous wash and further purification steps are required.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent green or blue color in the product after initial purification. | The triazole product itself may be chelating the copper, making it difficult to remove with standard methods.[1] | Perform an aqueous wash with a chelating agent like EDTA or use a copper scavenger resin. For stubborn cases, a combination of methods may be necessary. |
| The initial purification method is not effective enough for the amount of copper present. | Increase the number of aqueous washes, use a higher concentration of the chelating agent, or increase the amount of scavenger resin. | |
| Ineffective copper removal with aqueous EDTA wash. | The product is a stronger chelator for copper than EDTA. | Switch to a stronger chelating agent or use a solid-phase scavenger with higher affinity for copper. |
| The pH of the aqueous solution is not optimal for chelation. | Adjust the pH of the EDTA solution to ~8 with a base like sodium bicarbonate to enhance chelation.[1] | |
| Insufficient mixing during the liquid-liquid extraction. | Ensure vigorous shaking of the separatory funnel to maximize contact between the organic and aqueous phases. | |
| Low product yield after purification. | Product loss during aqueous extractions due to some water solubility. | Minimize the number of aqueous washes or use a solid-phase scavenger to avoid an aqueous workup. |
| Product adsorption onto the solid support (silica gel or scavenger resin). | Pre-treat the silica gel with a suitable solvent or choose a scavenger resin with low non-specific binding. Elute the product thoroughly from the solid support. | |
| My product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. | The product partitions into the aqueous layer along with the copper-chelator complex. | Use a solid-supported metal scavenger. The resin can be stirred with the aqueous solution of the product and then filtered off.[3] Alternatively, for macromolecules, dialysis is an effective method.[3] |
Quantitative Data on Copper Removal Efficiency
The following table summarizes the typical efficiency of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.
| Removal Technique | Typical Final Copper Level (ppm) | Potential Product Yield Loss | Advantages | Disadvantages |
| Aqueous Wash (Ammonium Chloride) | < 200 | 5 - 20% | Inexpensive and readily available reagents. | Can be inefficient for tightly bound copper; may require multiple washes. |
| Aqueous Wash (EDTA) | < 100 | 5 - 15% | More effective than ammonium chloride for tightly bound copper.[1] | Can be slow; may require pH adjustment.[1] |
| Silica Gel Chromatography | < 50 | 10 - 30% | Can remove other impurities simultaneously.[1] | Can be time-consuming and lead to significant product loss on the column.[1] |
| Solid-Phase Scavengers (e.g., QuadraSil™ MP) | < 10 | 1 - 5% | High efficiency and selectivity; simple filtration-based workup.[1] | Higher cost compared to simple aqueous washes. |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.
-
Reaction Quench & Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1]
-
Aqueous Wash: Transfer the diluted organic layer to a separatory funnel and wash it with a 0.1 M - 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).[1] Adjusting the pH of the EDTA solution to ~8 with a base like sodium bicarbonate can enhance chelation.[1]
-
Separation: Shake the mixture vigorously and allow the layers to separate. The aqueous layer will often turn blue as it complexes with the copper.[1]
-
Repeat: Drain the aqueous layer and repeat the wash with fresh EDTA solution until the aqueous layer is colorless.[1]
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual EDTA and water.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[1]
Protocol 2: Copper Removal using a Solid-Phase Scavenger (e.g., QuadraSil™ MP)
This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.
-
Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.
-
Stirring: Stir the resulting suspension at room temperature. The optimal time can vary from minutes to a few hours and may need to be determined empirically.
-
Filtration: Filter the mixture to remove the resin. A simple gravity filtration or filtration through a syringe filter is usually sufficient.
-
Wash: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: The filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.
Protocol 3: Copper Removal from Bioconjugates using Dialysis
This protocol is designed for the purification of macromolecules such as proteins after a CuAAC reaction.
-
Sample Preparation: After the bioconjugation reaction, the reaction can be quenched by adding an excess of EDTA (e.g., to a final concentration of 10-20 mM).
-
Dialysis Setup:
-
Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the molecular weight of your biomolecule (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Prepare the dialysis membrane according to the manufacturer's instructions (this may involve pre-soaking in water or buffer).
-
Load the sample into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
-
Dialysis:
-
Immerse the sealed dialysis bag/cassette in a large volume of dialysis buffer (e.g., 200-500 times the sample volume). The dialysis buffer should contain a chelating agent (e.g., 1-5 mM EDTA) to facilitate copper removal. A common choice is phosphate-buffered saline (PBS) with EDTA at a neutral pH.
-
Stir the dialysis buffer gently at 4°C.
-
-
Buffer Exchange:
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The purified biomolecule is now ready for downstream applications.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What are the limitations of click chemistry? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dialysis Methods for Protein Research | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Optimization of Azide-Alkyne Cycloaddition Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the pH and temperature for azide-alkyne cycloaddition reactions.
Troubleshooting Guide
This section addresses specific issues users might encounter during their experiments, with a focus on problems related to pH and temperature.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inappropriate pH: The pH of the reaction mixture can affect catalyst stability and reactant solubility.[1] For bioconjugations involving proteins, a pH outside the optimal range of 7-9 can impact both the reaction rate and the stability of the biomolecule.[2] | Adjust the pH to the optimal range for your specific substrates. For many bioconjugations, a pH of ~7 is recommended.[3] Use non-coordinating buffers like phosphate (B84403), HEPES, or MOPS, as chelating buffers like Tris can inhibit the copper catalyst.[4][5] |
| Suboptimal Temperature: While many copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions proceed efficiently at room temperature, some systems require heating.[2] This can be particularly true if steric hindrance is an issue or if the catalyst is being sequestered by substrates or buffer components.[3][6] | Gently heat the reaction mixture. Temperatures between 37°C and 60°C can help overcome issues of catalyst sequestration or steric hindrance.[3][6] However, be mindful of the thermal stability of your reactants.[2] | |
| Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4] | Ensure your reaction is protected from air by using degassed solvents or working under an inert atmosphere (e.g., nitrogen or argon).[4] Use a sufficient amount of a reducing agent like sodium ascorbate (B8700270) to regenerate Cu(I) in situ.[2][4] | |
| Side Product Formation (e.g., Alkyne Homocoupling) | Oxidative Conditions: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction that consumes the starting material.[3][6] | De-gas all solutions and run the reaction under an inert atmosphere.[4] Ensure a fresh and adequate supply of the reducing agent (e.g., sodium ascorbate) is present to maintain the copper in the Cu(I) state.[7] |
| Slow Reaction Rate | Steric Hindrance: Bulky groups near the azide (B81097) or alkyne functionalities can impede the reaction.[2][6] | Increasing the reaction temperature or prolonging the reaction time may be necessary.[6] Consider redesigning the linker to increase the distance between the bulky group and the reactive moiety.[2] |
| Inhibitory Buffer Components: Buffers like Tris can chelate the copper catalyst, hindering its activity.[3][8] High concentrations of chloride ions (>0.2 M) can also compete for copper binding.[8] | Use non-coordinating buffers such as phosphate, HEPES, or MOPS.[4][5] Avoid high concentrations of chloride ions. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction?
A1: The CuAAC reaction is generally robust and can proceed over a wide pH range, typically between 4 and 12.[1][7] For bioconjugation reactions involving sensitive biomolecules like proteins, a more neutral pH range of 7 to 9 is commonly employed to maintain the stability and integrity of the biomolecule while ensuring an efficient reaction rate.[2][7] A pH of around 7.0 to 7.5 is often a good starting point for optimization.[9]
Q2: Can I run my CuAAC reaction at room temperature?
A2: Yes, many CuAAC reactions proceed efficiently at room temperature.[1][2] However, if you are experiencing low yields or slow reaction rates, gentle heating can be beneficial.[2]
Q3: When should I consider heating my CuAAC reaction?
A3: Heating the reaction can be advantageous in several situations:
-
Steric Hindrance: If your azide or alkyne has bulky substituents near the reactive site, increasing the temperature can help overcome the steric barrier.[2][6]
-
Catalyst Sequestration: In some cases, especially with complex biological samples, the copper catalyst may be sequestered by other molecules, reducing its effective concentration. Gentle heating (e.g., 37°C) can sometimes mitigate this issue.[3]
Q4: What is the recommended temperature range for heating a CuAAC reaction?
A4: A gentle temperature increase is often sufficient. A range of 37-60°C is commonly used.[6][10] It is crucial to consider the thermal stability of all components in your reaction mixture, especially sensitive biomolecules, to avoid degradation.[2]
Q5: Do pH and temperature affect strain-promoted azide-alkyne cycloaddition (SPAAC) reactions?
A5: SPAAC, being a metal-free reaction, is generally less sensitive to pH than CuAAC. However, the charge state of the reactants, which can be influenced by pH, may have an impact on the reaction rate.[11] SPAAC reactions are also known to proceed efficiently at ambient temperatures.[12] The rate of reaction for some cyclooctynes, like DIBAC, is highly tolerant to changes in buffer conditions but can be affected by the use of organic co-solvents.[13]
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing azide-alkyne cycloaddition reactions.
Table 1: Recommended pH and Temperature Ranges for CuAAC Reactions
| Parameter | General Reactions | Bioconjugation Reactions | Notes |
| pH Range | 4 - 12[1][7] | 7 - 9[2][7] | Optimal pH depends on substrate stability. |
| Temperature Range | Room Temperature to 160°C[7] | Room Temperature to 37°C[3][10] | Higher temperatures can be used to overcome steric hindrance, but substrate stability must be considered. |
Table 2: Typical Reaction Conditions for CuAAC Bioconjugation
| Component | Concentration/Ratio | Purpose |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.05 - 0.25 mM[8] | Source of the copper catalyst. |
| Ligand (e.g., THPTA) | 5:1 ratio to Copper[8] | Stabilizes the Cu(I) state and accelerates the reaction. |
| Sodium Ascorbate | 5 mM[8] | Reducing agent to generate and maintain the active Cu(I) catalyst. |
| Azide | 2-10 fold excess over alkyne[6] | To drive the reaction to completion. |
| Alkyne | 1.0 equivalent | Limiting reagent in this example. |
| Buffer | Phosphate, HEPES, MOPS[4][8] | Maintain pH and provide a suitable reaction environment. |
| Temperature | Room Temperature or 37°C[10] | Incubation temperature. |
| Incubation Time | 1 - 4 hours or overnight at 4°C[6][10] | Reaction duration. |
Experimental Protocols
Protocol 1: General Procedure for Optimizing pH in a CuAAC Reaction
-
Prepare Stock Solutions:
-
Azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Alkyne-containing molecule in a suitable solvent.
-
Copper(II) sulfate (CuSO₄) in deionized water (e.g., 20 mM).[3]
-
Ligand (e.g., THPTA) in deionized water (e.g., 50 mM).[3]
-
Sodium ascorbate in deionized water (e.g., 100 mM). Note: This solution should be prepared fresh.[3]
-
A series of buffers with varying pH values (e.g., phosphate buffers at pH 6, 7, and 8).
-
-
Reaction Setup (for each pH to be tested):
-
In a microcentrifuge tube, add the alkyne and azide to the desired final concentrations.
-
Add the buffer of a specific pH.
-
In a separate tube, premix the CuSO₄ and ligand solutions (a 1:5 copper-to-ligand ratio is a good starting point).[10]
-
Add the copper/ligand mixture to the reaction tube.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation and Monitoring:
-
Incubate the reactions at a constant temperature (e.g., room temperature or 37°C).
-
Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., LC-MS, HPLC, or fluorescence if using a fluorogenic azide/alkyne).
-
-
Analysis:
-
Compare the reaction rates and final yields at each pH to determine the optimal condition.
-
Protocol 2: General Procedure for Optimizing Temperature in a CuAAC Reaction
-
Prepare Stock Solutions: As described in Protocol 1, using the optimal buffer determined from pH optimization.
-
Reaction Setup:
-
Prepare multiple identical reaction mixtures as described in Protocol 1.
-
-
Incubation and Monitoring:
-
Place each reaction mixture at a different constant temperature (e.g., 4°C, room temperature, 37°C, 50°C).
-
Monitor the progress of each reaction over time.
-
-
Analysis:
-
Compare the reaction rates and final yields at each temperature to determine the optimal condition, taking into account any potential degradation of reactants at higher temperatures.
-
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Caption: Relationship between pH, temperature, and reaction outcomes.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. datapdf.com [datapdf.com]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Instability of Azide Compounds in Solution
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the instability of azide (B81097) compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with organic azides in solution?
A1: Organic azides are energetic molecules, and their stability in solution is a primary concern for both safety and reaction success. The main issues include:
-
Thermal Decomposition: Many organic azides can decompose upon heating, sometimes explosively. This is a critical consideration when setting up reactions or removing solvents.[1]
-
Chemical Incompatibility: Azides can react violently or form unstable compounds with a range of common laboratory reagents.
-
Sensitivity to Acid: In the presence of strong acids, azides can form hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[2]
-
Formation of Explosive Metal Azides: Contact with heavy metals such as copper, lead, silver, or their salts can lead to the formation of highly shock-sensitive and explosive metal azides.[2][3] This is a significant risk when using metal spatulas or equipment with metal parts.[2]
-
Reaction with Halogenated Solvents: Solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) should be avoided as they can react with azides to form extremely unstable di- and tri-azidomethane.[2]
Q2: How can I assess the stability of a newly synthesized organic azide?
A2: The stability of an organic azide is largely determined by its molecular structure. Two key principles are used for an initial assessment:
-
Carbon-to-Nitrogen (C/N) Ratio: A higher C/N ratio generally indicates greater stability. The total number of nitrogen atoms (including those in other functional groups) should ideally not exceed the number of carbon atoms.[3][4]
-
"Rule of Six": This rule suggests that having at least six carbon atoms (or other atoms of similar size) for each energetic functional group (like azide, nitro, or diazo) provides sufficient dilution to render the compound relatively safe to handle with appropriate precautions.[2]
Q3: What are the best practices for storing solutions of organic azides?
A3: Proper storage is crucial to prevent decomposition. Key recommendations include:
-
Temperature: Store azide solutions at low temperatures, typically at or below room temperature, with many being stored at -18°C.[2]
-
Light: Protect solutions from light by using amber vials or wrapping the container in foil.[2]
-
Concentration: If isolation of a potentially unstable azide is necessary, it is best to store it as a solution at a concentration not exceeding 1M.[3]
-
Container: Use containers made of glass or plastic with no metal parts in the cap.[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with azide compounds.
Issue 1: My azide compound appears to be decomposing during silica (B1680970) gel chromatography.
-
Symptom: Streaking on the TLC plate, the appearance of new, lower Rf spots over time, or low recovery of the desired product from the column.
-
Cause: Silica gel is acidic and can catalyze the decomposition of sensitive azides.
-
Solutions:
-
Neutralize the Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine (B128534) to neutralize the acidic sites. Pack the column with this slurry.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina (B75360) as the stationary phase.
-
Minimize Contact Time: Run the column as quickly as possible.
-
Avoid Pre-adsorption: Do not dry-load the compound onto silica before purification if it is found to be unstable.
-
Issue 2: I'm observing an unexpected color change in my reaction mixture.
-
Symptom: The reaction solution develops a yellow, pink, or other unexpected color.
-
Cause:
-
Impurities: The color may be due to the formation of colored byproducts from the decomposition of the azide or reaction with impurities.[5]
-
Nitrene Formation: Some azide decompositions proceed through highly reactive nitrene intermediates, which can lead to a variety of colored secondary products.[6]
-
Complex Formation: Interaction with metal catalysts or other reagents can sometimes form colored complexes.
-
-
Solutions:
-
Monitor the Reaction: Use TLC, LC-MS, or NMR to check for the consumption of starting material and the formation of new products.
-
Review Reagent Purity: Ensure all starting materials and solvents are pure and free of contaminants.
-
Control Temperature: Run the reaction at the lowest effective temperature to minimize thermal decomposition.
-
Issue 3: My reaction is showing unexpected gas evolution.
-
Symptom: Vigorous bubbling or a sudden increase in pressure.
-
Cause: This is a strong indication of azide decomposition, which releases nitrogen gas (N₂). This can be triggered by heat, incompatibility with a reagent, or the inherent instability of the azide.
-
Immediate Actions:
-
Do not seal the vessel. Ensure the reaction is open to an inert atmosphere (e.g., a nitrogen line with a bubbler) to prevent pressure buildup.
-
Cool the reaction. Immediately place the reaction vessel in an ice bath to slow down the decomposition.
-
Work in a fume hood with the sash down. This is a critical safety measure.
-
-
Follow-up:
-
Carefully quench the reaction mixture once it is under control (see quenching protocols below).
-
Re-evaluate the stability of your azide and the reaction conditions.
-
Issue 4: An unknown solid has precipitated from my reaction solution.
-
Symptom: Formation of an insoluble material in the reaction mixture.
-
Cause:
-
Poor Solubility: The azide or a product may have low solubility in the chosen solvent system.[7]
-
Formation of Metal Azides: If metal reagents are used, insoluble and potentially explosive metal azides may have formed.
-
Polymerization: Decomposition products can sometimes polymerize to form insoluble tars.[6]
-
-
Solutions:
-
Characterize the Precipitate (with extreme caution): If safe to do so, isolate a small amount of the precipitate and attempt to characterize it. Be aware of the potential for it to be explosive.
-
Improve Solubility: Consider using a co-solvent to increase the solubility of all components. For bioconjugation reactions, adding a hydrophilic spacer to the azide-containing molecule may help.[7]
-
Filter and Test: Carefully filter the reaction mixture. The filtrate can be tested for the desired product. The solid should be treated as potentially hazardous and quenched appropriately.
-
Data Presentation: Stability of Organic Azides
The stability of organic azides is influenced by their structure and the surrounding environment. Below is a summary of available quantitative and qualitative data.
Table 1: Thermal Stability of Different Classes of Organic Azides
| Azide Class | Example Compound | Decomposition Onset (Tonset) by DSC | Enthalpy of Decomposition (ΔHd) | Notes |
| Alkyl Azide | Glycidyl Azide Polymer (GAP) | ~200 °C | - | Generally more thermally stable than aryl azides. |
| Aryl Azide | ortho-Substituted Phenyl Azides | 80 - 200 °C | -450 to -1250 J/g | Stability is influenced by substituents on the aromatic ring. |
| Sulfonyl Azide | p-Acetamidobenzenesulfonyl Azide | 100 °C (initiation) | -201 kJ/mol (average for sulfonyl azides) | Generally have higher thermal stability than many other diazo transfer reagents.[8] |
DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis) are used to assess thermal stability.[9][10]
Table 2: General Stability Guidelines for Organic Azides in Solution
| Condition | Stability/Compatibility | Rationale and Precautions |
| pH | Generally stable in neutral and basic conditions. Unstable in strong acids. | Strong acids protonate the azide to form highly toxic and explosive hydrazoic acid (HN₃).[2] |
| Solvents | Good stability in polar aprotic solvents (DMSO, DMF, Acetonitrile). | Avoid halogenated solvents (DCM, chloroform) due to the formation of explosive azidomethanes.[2] |
| Reducing Agents | Incompatible with strong reducing agents (e.g., LiAlH₄). Compatible with milder reducing agents under specific conditions (e.g., PPh₃ in Staudinger reduction). | Strong reducing agents will reduce the azide group to an amine. |
| Heavy Metals | Highly incompatible with heavy metals (Cu, Pb, Ag, Hg) and their salts. | Forms highly shock-sensitive and explosive heavy metal azides.[2][3] |
Experimental Protocols
Protocol 1: Quenching a Reaction Mixture Containing an Organic Azide (Staudinger Reduction)
This protocol describes a mild and effective method for converting an organic azide to a primary amine, thereby quenching its hazardous nature.
Materials:
-
Reaction mixture containing the organic azide in a suitable solvent (e.g., THF, ethyl acetate).
-
Triphenylphosphine (B44618) (PPh₃)
-
Water
-
Stir plate and stir bar
-
Round-bottom flask with a reflux condenser
Procedure:
-
To the stirred solution of the organic azide (1.0 equivalent) in a suitable solvent (e.g., THF), add triphenylphosphine (1.5 - 2.0 equivalents) at room temperature.[11]
-
Add water (5-10 equivalents) to the reaction mixture.[11]
-
Heat the reaction mixture to a moderate temperature (e.g., 60-65 °C) and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.[11] The reaction can often be run at room temperature, but may require a longer reaction time.
-
Cool the reaction mixture to room temperature.
-
The resulting mixture containing the primary amine and triphenylphosphine oxide can be carried forward to the workup and purification steps.
Protocol 2: Safe Removal of Solvent from a Solution Containing a Stable Organic Azide
This protocol should only be used for organic azides that have been assessed as thermally stable (e.g., high C/N ratio, adheres to the "Rule of Six"). Never concentrate unknown or potentially explosive azides to dryness.
Materials:
-
Rotary evaporator with a cold trap (dry ice/acetone or cryocooler is recommended).[12]
-
Vacuum pump with a pressure gauge.
-
Round-bottom flask.
Procedure:
-
Risk Assessment: Before proceeding, ensure that your azide is not prone to explosive decomposition upon concentration. Review literature on similar compounds. It is often safer to use the azide solution directly in the next step if possible.
-
Preparation: Ensure the rotary evaporator is in a fume hood and you are wearing appropriate personal protective equipment, including safety glasses and a lab coat. A blast shield is recommended.
-
Temperature: Use the lowest possible temperature for the heating bath. For many common solvents, a water bath at room temperature or slightly above (30-40 °C) is sufficient when a good vacuum is applied. Never heat above the known decomposition temperature of your compound.[12]
-
Pressure: Gradually apply vacuum to control the rate of evaporation and prevent bumping.
-
Concentration: Do not evaporate to complete dryness. It is safer to leave a small amount of solvent in the flask to keep the azide in solution.
-
Venting: Vent the system slowly to avoid sudden pressure changes.
Protocol 3: Qualitative Test for the Presence of Aliphatic Azides (Staudinger/Ninhydrin (B49086) Test)
This test can be used to check for the presence of residual aliphatic azide on a TLC plate or in a sample.
Materials:
-
Solution of triphenylphosphine (e.g., 5-10% in THF or CH₂Cl₂).
-
Ninhydrin solution (e.g., 0.3% in n-butanol/acetic acid 100:3 v/v).[13]
-
Heat gun or hot plate.
-
TLC plate with the spotted sample.
Procedure:
-
Develop the TLC plate as usual and dry it thoroughly.
-
Dip the dried TLC plate into the triphenylphosphine solution for about 30 seconds.[13]
-
Remove the plate and allow the solvent to evaporate. Gently heat the plate with a heat gun for a few minutes to facilitate the reduction of the azide to an amine.
-
Dip the plate into the ninhydrin solution.
-
Gently heat the plate with a heat gun. The appearance of a blue or purple spot indicates the presence of a primary amine, and therefore the presence of an azide in the original sample.[13][14]
Mandatory Visualizations
References
- 1. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Technical Support Center: Monitoring Click Chemistry Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for monitoring the progress of click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a click chemistry reaction?
A1: The most common methods for monitoring click chemistry reactions are Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fluorescence Spectroscopy. The choice of method depends on the specific molecules involved, the required sensitivity, and the available equipment.
Q2: How do I choose the right monitoring technique for my experiment?
A2: The selection of a monitoring technique depends on several factors:
-
Nature of Reactants and Products: TLC is a good initial choice if your starting materials and product have different polarities.[1] LC-MS is suitable for a wide range of molecules and provides mass information for product confirmation.[2][3] NMR is useful for detailed structural analysis of reactants and products in the reaction mixture.[4] Fluorescence spectroscopy is ideal when one of the reactants is fluorescent or when a fluorogenic probe is used that becomes fluorescent upon reaction.[5][6]
-
Reaction Scale and Throughput: TLC is a quick and inexpensive method suitable for rapid screening of multiple reactions.[1] LC-MS and NMR can be automated for higher throughput analysis.
-
Sensitivity Requirements: LC-MS and fluorescence spectroscopy are generally more sensitive than TLC and NMR, making them suitable for monitoring reactions with low concentrations of reactants.[2]
Q3: How can I tell if my click chemistry reaction has gone to completion?
A3: A reaction is generally considered complete when the limiting starting material is no longer detectable by the chosen monitoring technique.
-
TLC: The spot corresponding to the limiting reactant disappears, and a new spot for the product appears.[1]
-
LC-MS: The peak corresponding to the limiting reactant is absent in the chromatogram, while the peak for the desired product is prominent.
-
NMR: The signals corresponding to the starting material protons or carbons are no longer visible, and the signals for the triazole product are clearly observed.
-
Fluorescence Spectroscopy: The fluorescence signal reaches a plateau, indicating that no more fluorescent product is being formed.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
If you observe a low yield or no formation of your desired product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Product Yield
Caption: A logical workflow for troubleshooting low or no product yield in click chemistry reactions.
| Potential Cause | Recommended Solution | How to Monitor the Fix |
| Degraded or Impure Reagents | Use fresh, high-purity azide (B81097) and alkyne starting materials. Confirm the integrity of your reagents via NMR or LC-MS before starting the reaction. | Run a small-scale test reaction with the new reagents and monitor by TLC or LC-MS for product formation. |
| Inactive Copper Catalyst (CuAAC) | Prepare a fresh solution of the copper(I) source and the reducing agent (e.g., sodium ascorbate). Consider using a copper-stabilizing ligand like TBTA or THPTA.[7] | A successful reaction will show the disappearance of starting materials and the appearance of the product on a TLC plate or LC-MS chromatogram. |
| Oxygen Contamination (CuAAC) | Degas the reaction solvent by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes before adding the copper catalyst.[7] | Improved reaction rates and yields can be observed through time-course monitoring by LC-MS. |
| Inappropriate Reaction Conditions | Increase the reaction time or temperature. For sterically hindered substrates, longer reaction times or gentle heating may be necessary.[7] | Take aliquots at different time points and analyze by TLC or LC-MS to track the progress of the reaction. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of reactants. Often, a slight excess (1.1-1.5 equivalents) of one reactant is used to drive the reaction to completion. | Quantitative NMR or LC-MS can be used to determine the relative amounts of remaining starting materials and product. |
Issue 2: Presence of Unexpected Side Products
The appearance of extra spots on a TLC plate or additional peaks in an LC-MS chromatogram indicates the formation of side products.
Troubleshooting Workflow for Side Product Formation
Caption: A systematic approach to identifying and mitigating the formation of side products.
| Potential Cause | Recommended Solution | How to Monitor the Fix |
| Alkyne Homocoupling (Glaser Coupling) | This is a common side reaction in CuAAC. Reduce the concentration of the copper catalyst and ensure the reaction is performed under an inert atmosphere. The use of a copper ligand can also suppress this side reaction. | LC-MS can be used to identify the mass of the homocoupled product. Monitor subsequent reactions for the absence of this mass peak. |
| Azide Reduction | The reducing agent used in CuAAC (e.g., sodium ascorbate) can sometimes reduce the azide to an amine. Use the minimum effective concentration of the reducing agent. | The formation of the corresponding amine can be detected by LC-MS. |
| Reaction with Impurities | Ensure the purity of your starting materials and solvents. Impurities can lead to a variety of side reactions. | Purify starting materials and re-run the reaction, monitoring for the disappearance of side product peaks by LC-MS or TLC. |
Experimental Protocols
Protocol 1: Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for qualitatively monitoring the progress of a click reaction by observing the disappearance of starting materials and the appearance of the product.[1]
Experimental Workflow for TLC Monitoring
Caption: A step-by-step workflow for monitoring a click chemistry reaction using TLC.
Methodology:
-
Prepare the TLC Plate:
-
Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica (B1680970) gel TLC plate.[1]
-
Mark three lanes on the baseline for the starting material (SM), the reaction mixture (RM), and a co-spot (Co).[1][8]
-
-
Spot the Samples:
-
Dissolve a small amount of your starting alkyne or azide (the limiting reagent) in a suitable solvent.
-
Using a capillary tube, spot a small amount of the starting material solution onto the "SM" lane.[1][8]
-
Carefully withdraw a small aliquot from your reaction mixture and spot it onto the "RM" lane.
-
Spot the starting material and the reaction mixture on top of each other in the "Co" lane.[1][8]
-
-
Develop the TLC Plate:
-
Place the spotted TLC plate in a developing chamber containing an appropriate solvent system (eluent). Ensure the solvent level is below the baseline.[1]
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualize and Analyze:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.[9]
-
If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.
-
The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time and a new spot (the product) appears. The reaction is complete when the starting material spot is no longer visible in the "RM" lane.
-
Troubleshooting TLC: A common issue is streaking of spots, which can be caused by overloading the sample or using an inappropriate solvent system.[10][11][12] If spots are not visible, the sample may be too dilute, or a different visualization method may be needed.[10][11]
Protocol 2: Monitoring by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that separates the components of a reaction mixture and provides their mass-to-charge ratios, allowing for definitive identification of reactants and products.[2][3]
Methodology:
-
Sample Preparation:
-
At various time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a chelating agent for CuAAC).
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile, methanol) to a concentration appropriate for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the diluted sample into the LC-MS system.
-
The liquid chromatography component will separate the starting materials, product, and any side products based on their polarity.
-
The mass spectrometer will detect the mass-to-charge ratio (m/z) of the eluting compounds.
-
-
Data Interpretation:
-
Analyze the chromatogram to identify peaks corresponding to your starting materials and product based on their retention times.
-
Examine the mass spectrum for each peak to confirm the identity of the compounds by comparing the observed m/z values with the expected molecular weights.
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time to determine the reaction progress.
-
Protocol 3: Monitoring by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture, allowing for unambiguous confirmation of product formation and quantification of reaction conversion.[4]
Methodology:
-
Sample Preparation:
-
Take an aliquot from the reaction mixture.
-
If the reaction solvent is not deuterated, the solvent may need to be removed under reduced pressure and the residue redissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the sample to an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the characteristic signals for the starting materials and the expected product. A key indicator of a successful click reaction is the appearance of a new signal for the triazole proton, typically in the range of 7.5-8.5 ppm.
-
-
Data Interpretation:
-
Monitor the disappearance of signals from the starting materials and the appearance of new signals from the product.
-
The reaction conversion can be quantified by comparing the integration of a product peak to a starting material peak.
-
Protocol 4: Monitoring by Fluorescence Spectroscopy
This method is applicable when one of the reactants is inherently fluorescent or when using a "turn-on" fluorescent probe that becomes fluorescent upon reaction.[5][6]
Methodology:
-
Reaction Setup:
-
Perform the click reaction in a cuvette or a multi-well plate suitable for fluorescence measurements.
-
Include a control reaction without one of the click partners to measure any background fluorescence.
-
-
Fluorescence Measurement:
-
At regular intervals, measure the fluorescence intensity of the reaction mixture at the appropriate excitation and emission wavelengths for the fluorophore.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time.
-
The reaction progress is indicated by an increase in fluorescence. The reaction is complete when the fluorescence signal reaches a stable plateau.
-
Quantitative Data Summary
The choice between the two main types of click chemistry, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), often depends on the desired reaction rate and biocompatibility.
| Parameter | CuAAC | SPAAC | Reference |
| Typical Second-Order Rate Constant | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ | [13][14][15] |
| Typical Reaction Time | Minutes to a few hours | 1 to 24 hours | [13] |
| Catalyst Required | Yes (Copper(I)) | No | [13] |
| Biocompatibility | Moderate (potential copper cytotoxicity) | High (metal-free) | [13][14] |
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry with Cell-Permeable Fluorophores Expands the Choice of Bioorthogonal Markers for Two-Color Live-Cell STED Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How To [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. silicycle.com [silicycle.com]
- 12. m.youtube.com [m.youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Mass Spectrometric Characterization of Azido-PEG4-(CH2)3-methyl ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry-based methods for the characterization of Azido-PEG4-(CH2)3-methyl ester, a heterobifunctional crosslinker increasingly utilized in the synthesis of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). We will delve into the expected mass spectrometric behavior of this linker, compare it with alternative PEGylated constructs, and provide detailed experimental protocols to aid in the accurate analysis of these critical reagents.
Introduction to this compound
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker featuring a terminal azide (B81097) group and a methyl ester. The azide functionality allows for facile conjugation to alkyne-containing molecules via "click chemistry," a highly efficient and specific reaction.[1][2] The tetra-ethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[3][4] The methyl ester provides a handle for further chemical modification or can be a stable terminus depending on the application.
The precise characterization of this linker is paramount to ensure the quality and efficacy of the final bioconjugate. Mass spectrometry is an indispensable tool for confirming the molecular weight, assessing purity, and elucidating the structure of such conjugates.[5][6]
Mass Spectrometric Characterization
The theoretical molecular weight of this compound (Chemical Formula: C13H25N3O6) is 319.36 g/mol . Mass spectrometry is the primary technique for confirming this molecular weight.
Ionization Techniques: A Comparative Overview
Two of the most common ionization techniques for the analysis of PEGylated molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5]
| Feature | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Soft ionization technique that generates ions from a liquid solution. | Soft ionization technique where a laser strikes a matrix containing the analyte. |
| Typical Analytes | Proteins, peptides, small molecules, PEGylated compounds in solution.[7] | Peptides, proteins, polymers, and other large molecules. |
| Ionization State | Often produces multiply charged ions [M+nH]n+.[8] | Primarily generates singly charged ions [M+H]+ or [M+Na]+.[9] |
| Coupling | Easily coupled with liquid chromatography (LC-MS) for mixture analysis.[6][8] | Typically used for direct analysis of purified samples or fractions. |
| Sample Prep | Requires soluble samples in volatile solvents. | Requires co-crystallization with a suitable matrix. |
| Advantages | High sensitivity, suitable for complex mixtures, provides information on charge state distribution. | Tolerant to some salts and buffers, simple spectra with predominantly single charges, good for high molecular weight compounds. |
| Disadvantages | Can produce complex spectra with multiple charge states, requiring deconvolution.[7] | Can have lower resolution than ESI, potential for matrix interference. |
For this compound, which is a relatively small and discrete molecule, both ESI and MALDI can be effectively used. ESI-MS is particularly advantageous when coupled with LC for purity assessment and reaction monitoring.
Expected Mass Spectrum and Fragmentation
In positive ion mode ESI-MS, this compound is expected to be observed primarily as the protonated molecule [M+H]+ at m/z 320.18, and as adducts with common cations like sodium [M+Na]+ at m/z 342.16 and potassium [M+K]+ at m/z 358.14.
Expected Fragmentation Pathways:
-
Cleavage of the PEG chain: The polyether backbone is susceptible to fragmentation, resulting in neutral losses of ethylene (B1197577) glycol units (44.026 Da).
-
Loss of the azido (B1232118) group: Fragmentation can occur with the loss of N2 (28 Da) from the azide moiety.
-
Ester fragmentation: Cleavage of the methyl ester can result in the loss of a methoxy (B1213986) group (•OCH3, 31 Da) or methanol (B129727) (CH3OH, 32 Da).
Comparison with Alternative Linkers
The choice of a linker is critical in bioconjugate design. Below is a comparison of this compound with other commonly used heterobifunctional PEG linkers.
| Linker | Functional Group 1 | Functional Group 2 | Key Features & MS Considerations |
| This compound | Azide | Methyl Ester | Discrete PEG length simplifies the mass spectrum. The azide group is stable during ionization. Fragmentation will involve the PEG chain, azide, and ester moieties. |
| Azido-PEG4-NHS ester | Azide | N-hydroxysuccinimide (NHS) ester | The NHS ester is a reactive group for amine coupling. It is prone to hydrolysis, which can be monitored by a mass shift of +18 Da. The core structure is otherwise similar to the methyl ester analog. |
| Alkyne-PEG4-Amine | Alkyne | Amine | The alkyne allows for click chemistry with azide-modified molecules. The primary amine is a common site for conjugation. Mass spectrometric analysis is straightforward. |
| Maleimide-PEG4-Carboxylic Acid | Maleimide (B117702) | Carboxylic Acid | The maleimide group reacts specifically with thiols. The carboxylic acid can be activated for amine coupling. The maleimide ring can undergo hydrolysis, which is detectable by MS. |
Experimental Protocols
Below are generalized protocols for the analysis of this compound by LC-MS. Instrument parameters should be optimized for the specific system being used.
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the this compound in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography-Mass Spectrometry (LC-MS)
| Parameter | Recommended Setting |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1-5 µL |
| MS System | Agilent 6520 Q-TOF or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 175 V |
| Gas Temperature | 325 °C |
| Gas Flow | 8 L/min |
| Nebulizer Pressure | 35 psig |
| Mass Range (MS1) | m/z 100 - 1000 |
| Collision Energy (MS/MS) | 10-40 eV (for precursor ion m/z 320.18) |
Data Presentation
The following table summarizes the expected m/z values for this compound and its common adducts in high-resolution mass spectrometry.
| Ion Species | Chemical Formula | Theoretical m/z |
| [M+H]+ | [C13H26N3O6]+ | 320.1816 |
| [M+Na]+ | [C13H25N3O6Na]+ | 342.1635 |
| [M+K]+ | [C13H25N3O6K]+ | 358.1375 |
Visualizations
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the characterization of this compound by LC-MS.
Logical Relationship for Technique Selection
Caption: Decision tree for selecting the appropriate mass spectrometry technique.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. A Novel HPLC-Based Method with LC-Electrospray MS for Analysis of Polyethylene Glycol in Various Foods | Springer Nature Experiments [experiments.springernature.com]
- 9. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Verifying the Structure of Azido-PEG4-(CH2)3-methyl ester: An NMR-Based Protocol and Comparative Guide
This guide provides a detailed protocol for the verification of the chemical structure of Azido-PEG4-(CH2)3-methyl ester using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and drug development professionals, this document outlines the expected ¹H NMR spectral data, offers a comprehensive experimental methodology, and briefly compares the technique with alternative analytical methods. The structural integrity of PEG linkers is paramount in bioconjugation and drug delivery systems, making robust analytical verification essential.
Expected ¹H NMR Spectral Data
The structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The protons are labeled alphabetically in the structure below for clear assignment.
Structure: N₃-[a]CH₂ [b]CH₂-(O [c]CH₂ [c]CH₂)₃-O [d]CH₂ [e]CH₂ [f]CH₂-C(=O)O [g] CH₃
The expected chemical shifts, multiplicities, and integrations for each proton are summarized in the table below. These values are based on typical shifts for the respective functional groups and may vary slightly depending on the solvent and spectrometer frequency used.
| Label | Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| a | -CH₂-N₃ | ~ 3.39 | Triplet (t) | 2H |
| b | -CH₂-CH₂-N₃ | ~ 3.65 | Triplet (t) | 2H |
| c | -(OCH₂CH₂)₃- | ~ 3.64 | Multiplet (m) | 24H |
| d | -O-CH₂- | ~ 3.60 | Triplet (t) | 2H |
| e | -CH₂-CH₂-CH₂- | ~ 1.95 | Quintet (quin) | 2H |
| f | -CH₂-C(=O)- | ~ 2.45 | Triplet (t) | 2H |
| g | -O-CH₃ | ~ 3.67 | Singlet (s) | 3H |
Note: The large signal from the 24 protons of the PEG backbone (c) may overlap with other signals, such as (b) and (g). High-resolution NMR (≥400 MHz) is recommended to resolve these peaks.
Comparison with Potential Impurities and Artifacts
When analyzing the spectrum, it is crucial to distinguish the product signals from potential impurities or spectral artifacts.
-
Starting Materials: Incomplete reaction could lead to signals from the corresponding alcohol precursor (HO-PEG4-...), which would show a different chemical shift for the terminal methylene (B1212753) group.
-
Solvent Peaks: Residual protonated solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm) or water (variable, often 1.5-2.5 ppm in CDCl₃) may be present.
-
¹³C Satellites: For polymers like PEG, signals from ¹H nuclei coupled to a naturally occurring ¹³C atom can appear as small satellite peaks on either side of the main PEG signal.[1][2] These are often mistaken for impurities.[3] These satellite peaks can be distinguished from true impurities by acquiring spectra at different magnetic fields, as the distance of the satellites in Hz from the main peak remains constant, while their ppm shift changes.[3]
Detailed Experimental Protocol: ¹H NMR Analysis
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum for structural verification.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently vortex to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum using standard pulse sequences. Key parameters include:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-5 seconds (a longer delay ensures accurate integration for quantitative analysis)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all peaks and normalize the integration values relative to a known signal (e.g., the 3H singlet of the methyl ester).
-
Assign the chemical shifts, multiplicities, and integrations to the corresponding protons in the molecular structure.
-
Compare the experimental data with the expected values (as shown in the table above) to confirm the structure.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the NMR analysis protocol for structural verification.
Caption: Workflow for NMR-based structural verification of this compound.
Alternative and Complementary Analytical Methods
While ¹H NMR is a powerful tool for structural elucidation, other techniques can provide complementary information for a more comprehensive analysis.
-
¹³C NMR Spectroscopy: Provides information on the carbon backbone of the molecule, confirming the number and type of carbon environments. For example, the carbon adjacent to the azide (B81097) group is expected to have a chemical shift around 50 ppm.[4]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of specific functional groups. The characteristic azide (N₃) stretch appears around 2100 cm⁻¹, and the ester carbonyl (C=O) stretch is typically observed around 1740 cm⁻¹.[4][5]
By combining the detailed insights from ¹H NMR with data from these other methods, researchers can achieve a high degree of confidence in the structure and purity of their this compound product.
References
A Comparative Guide to Purity Assessment of Azido-PEG4-(CH2)3-methyl ester Conjugates
For researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates, the purity of chemical linkers is paramount to ensuring the efficacy, safety, and reproducibility of the final molecule.[1] The Azido-PEG4-(CH2)3-methyl ester is a frequently used heterobifunctional linker, valued for its hydrophilic polyethylene (B3416737) glycol (PEG) spacer and its azide (B81097) group, which is amenable to "click chemistry" reactions.[] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and other key analytical methods for assessing the purity of this critical building block, supported by representative experimental data and detailed protocols.
The primary analytical challenge for PEG linkers is their lack of a strong UV chromophore, making standard HPLC with UV detection inefficient.[3] Therefore, universal detection methods or alternative analytical techniques are required for accurate purity determination.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reversed-Phase HPLC (RP-HPLC) is the gold standard for separating small molecule PEG linkers from potential impurities.[3] This technique separates molecules based on hydrophobicity.[4] Given the absence of a UV chromophore, HPLC systems for this application are best equipped with a universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[5][6] These detectors are compatible with the gradient elution required for high-resolution separation and provide a response for all non-volatile analytes.[3][4]
Potential Impurities: A robust purity method must be able to separate the target molecule from common process- and degradation-related impurities, including:
-
PEG Oligomers: Molecules with shorter or longer PEG chains (e.g., PEG3 or PEG5 analogues).[7]
-
Starting Materials: Unreacted precursors from the synthesis.[8]
-
Diol Impurities: PEG molecules with hydroxyl groups at both ends instead of the desired monofunctionalization.[4]
-
Oxidative Degradation Products: Formation of impurities like aldehydes, formyl esters, and formic acid can occur during storage.[9][10]
Below is a typical experimental workflow for HPLC analysis.
Caption: Experimental workflow for HPLC-based purity assessment.
Comparison of Analytical Methods
While HPLC is a powerful tool for routine quality control, orthogonal methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and often more detailed information.[5] Utilizing more than one method provides a more comprehensive and reliable assessment of purity.[5]
| Parameter | RP-HPLC with ELSD/CAD | Quantitative ¹H NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Use | Routine purity testing, quantification of known impurities, stability studies. | Absolute quantification, structural confirmation, identification of major impurities. | Impurity identification, molecular weight confirmation, high sensitivity detection. |
| Principle | Separation by hydrophobicity, detection of non-volatile analytes.[3] | Signal intensity is directly proportional to the number of protons.[7] | Separation by hydrophobicity, detection by mass-to-charge ratio.[11] |
| Purity Result (Representative) | 98.5% (Area Percent)[7] | 99.1% (vs. Internal Standard)[7] | Primarily qualitative; purity estimation by peak area is possible but less accurate than HPLC-ELSD/CAD. |
| Sensitivity | High (ng range).[] | Low to moderate (µg-mg range).[11][13] | Very High (pg-fg range).[11] |
| Structural Info | None (retention time only). | High (confirms entire chemical structure).[14] | High (provides molecular weight and fragmentation data).[15] |
| Quantification | Relative (Area %). Requires reference standards for accurate impurity quantification.[7] | Absolute (when using a certified internal standard).[5] | Semi-quantitative (response can vary between compounds).[16] |
| Sample Destructive? | Yes. | No, sample is recoverable.[11] | Yes. |
| Key Advantage | High resolving power for separating closely related impurities and oligomers.[7] | Does not require a reference standard of the analyte itself for absolute purity determination.[5] | Unambiguous identification of unknown impurities by mass.[15] |
| Key Disadvantage | Semi-volatile impurities may not be detected by ELSD.[3] | Can be insensitive to trace impurities; signal overlap can complicate analysis.[7] | Ionization efficiency can vary, making relative quantification challenging.[11] |
Logical Approach to Method Selection
The choice of analytical technique depends on the specific goal, from routine quality control to in-depth structural characterization of an unknown impurity.
Caption: Decision tree for selecting the appropriate analytical method.
Experimental Protocols
RP-HPLC with ELSD/CAD Protocol
This protocol is designed to separate this compound from potential impurities.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and an ELSD or CAD detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL.[3] Filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C8 or C18, 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.[17]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[17]
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% to 100% B
-
30-35 min: Hold at 100% B
-
35-40 min: Re-equilibrate at 30% B
-
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer Temperature: 80 °C, Evaporator Temperature: 75 °C, Gas Flow: 1.0 SLM (Standard Liters per Minute).[4]
-
-
Data Analysis: Calculate purity by the area percentage method, where the area of the main peak is divided by the total area of all integrated peaks. A purity of ≥95% is typically expected for high-quality material.[3]
Quantitative ¹H NMR (qNMR) Protocol
This method provides an absolute purity value against a certified internal standard.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a suitable internal standard (e.g., maleic acid or 1,4-bis(trimethylsilyl)benzene) into a clean vial.[5][19]
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 8 or 16.
-
-
Data Analysis: Purity is calculated by comparing the integral of a unique, well-resolved proton signal from the analyte (e.g., the methyl ester protons) to the integral of a known signal from the internal standard. The calculation accounts for the number of protons each signal represents and the precise weights of the analyte and standard.
LC-MS Protocol for Impurity Identification
This protocol is used to confirm the molecular weight of the main peak and identify unknown impurities.
-
Instrumentation: HPLC system (as described above) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[15]
-
Chromatographic Conditions: Use the same RP-HPLC method as described above to ensure correlation of retention times.
-
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 100 – 1000 m/z.
-
Data Acquisition: Full scan mode to detect all ions. For further structural information, targeted MS/MS (fragmentation) can be performed on impurity peaks.[15]
-
-
Data Analysis: Extract the mass spectrum for each chromatographic peak. The molecular weight of the main peak should correspond to the expected mass of the this compound. The masses of minor peaks can be used to propose structures for unknown impurities, often by identifying common PEG fragments or synthetic precursors.[20]
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. lcms.cz [lcms.cz]
- 7. benchchem.com [benchchem.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The PEG4 Spacer: A "Goldilocks" Solution in Bioconjugation and Drug Development
In the intricate world of therapeutic and diagnostic development, the linkage of molecules is as critical as the molecules themselves. The choice of a chemical spacer can profoundly influence a bioconjugate's efficacy, stability, and how it behaves in the body. Among the diverse array of options, the discrete tetra-ethylene glycol (PEG4) spacer has emerged as a frequent frontrunner, often striking an optimal balance between the properties offered by shorter and longer polyethylene (B3416737) glycol (PEG) chains.
Researchers, scientists, and drug development professionals are increasingly turning to the PEG4 spacer for its unique combination of hydrophilicity, flexibility, and defined length. These attributes address fundamental challenges in the development of complex biologics like antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] While the ideal spacer length is always context-dependent, a growing body of evidence suggests that PEG4 often represents a "goldilocks" solution—not too short, not too long, but just right for a variety of applications.[2]
Core Advantages of the PEG4 Spacer
The utility of a PEG4 spacer stems from its fundamental physicochemical properties. Its discrete nature, meaning it is a single, pure molecule with a defined structure and molecular weight, is a significant advantage over traditional polydisperse PEGs, ensuring batch-to-batch consistency which is crucial for manufacturing and regulatory approval.[1]
Key benefits of employing a PEG4 spacer include:
-
Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads are hydrophobic, leading to aggregation and poor solubility in aqueous environments. The hydrophilic ethylene (B1197577) glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[1][3]
-
Optimal Spacing and Minimized Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[2] In ADCs, this prevents the cytotoxic payload from interfering with the antibody's binding site. For PROTACs, it facilitates the optimal orientation of the target protein and the E3 ligase for effective degradation.[2]
-
Reduced Immunogenicity and Enhanced Stability: The PEG component can create a protective hydration layer around the bioconjugate.[4] This "shielding" effect can mask immunogenic epitopes on the payload or linker, reducing the risk of an adverse immune response. This hydration shell also protects the bioconjugate from enzymatic degradation, enhancing its stability in biological fluids.[1]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, leading to a longer circulation half-life and increased overall drug exposure.[5][6]
Comparative Analysis: PEG4 vs. Shorter and Longer PEG Chains
The selection of an appropriate PEG spacer length is a critical optimization step in bioconjugate design. The choice often involves a trade-off between competing desirable properties.[7]
| Property | Shorter PEG Chains (e.g., PEG1-PEG3) | PEG4 Spacer | Longer PEG Chains (e.g., PEG6, PEG8, PEG12+) |
| Solubility Enhancement | Moderate | Good | Excellent |
| Steric Hindrance Reduction | Limited | Good | Excellent |
| Cell Permeability | Generally Higher | Balanced | May be Reduced |
| Flexibility | Lower | Moderate | Higher |
| Immunogenicity | Generally Low | Low | May increase with length |
| Circulation Half-Life | Shorter | Moderate | Longer |
Shorter PEG linkers may be advantageous for creating more compact conjugates or when precise spatial control is necessary.[7] However, they may not provide sufficient spacing to overcome steric hindrance or adequately improve solubility. Conversely, while longer PEG chains excel at enhancing solubility and extending circulation time, they can sometimes negatively impact cell permeability and binding affinity, and may introduce a higher risk of immunogenicity.[7][8] The PEG4 spacer often provides a favorable balance of these properties.[2]
Experimental Data: The Impact of PEG Spacer Length
Quantitative data from various studies highlight the nuanced effects of PEG spacer length on the performance of bioconjugates.
Impact on Binding Affinity
The length of the PEG spacer can significantly influence the binding affinity of a bioconjugate to its target. This is often attributed to the spacer's ability to provide optimal spatial orientation and minimize steric hindrance.
| PEG Spacer Length | Change in Binding Affinity (Kd) | System | Reference |
| No PEG | Baseline | PROTAC for BRD4 | F-box protein 11 |
| PEG1 | 2.5-fold increase | PROTAC for BRD4 | F-box protein 11 |
| PEG3 | 1.5-fold increase | PROTAC for BRD4 | F-box protein 11 |
| PEG4 | No significant change | PROTAC for BRD4 | F-box protein 11 |
Impact on Permeability
The hydrophilicity imparted by PEG spacers can influence a molecule's ability to cross cell membranes.
| PEG Spacer Length | Relative Permeability | General Trend |
| 2-unit PEG | High | Shorter PEG linkers generally lead to higher permeability.[3] |
| 3-unit PEG | Moderate | Permeability can decrease with increasing PEG units.[3] |
| 4-unit PEG | Moderate | Provides a balance of solubility and permeability.[3] |
Visualizing the Role of PEG4
Diagrams created using Graphviz illustrate key concepts related to the application of PEG4 spacers.
Experimental Protocols
To facilitate the replication and validation of findings related to the use of PEG4 spacers, detailed methodologies for key experiments are provided below.
Protocol 1: NHS-Ester-PEG4 Conjugation to Primary Amines
Objective: To conjugate a molecule containing a primary amine (e.g., an antibody) to a payload functionalized with an NHS-ester via a PEG4 spacer.
Materials:
-
Antibody solution (1-10 mg/mL in PBS, pH 7.4)
-
NHS-Ester-PEG4-Payload (10 mM stock in DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) column
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Reaction Setup: Add a 5-20 fold molar excess of the NHS-Ester-PEG4-Payload stock solution to the antibody solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted payload and other small molecules.
-
Characterization: Characterize the conjugate by methods such as UV-Vis spectroscopy (to determine Drug-to-Antibody Ratio, DAR), SDS-PAGE, and mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate linked via a PEG4 spacer in plasma.
Materials:
-
Test bioconjugate (e.g., ADC)
-
Control bioconjugate (with a known stable or unstable linker)
-
Plasma (human, mouse, or rat)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical instruments (e.g., LC-MS/MS, ELISA, or SEC-HPLC)
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard for LC-MS/MS)
Procedure:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove any precipitates.
-
Incubation: Spike the test and control conjugates into the plasma at a final concentration of 10-100 µg/mL. Incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Sample Processing: Immediately quench the reaction by adding 3 volumes of cold quenching solution. Centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using the chosen analytical method to quantify the amount of intact conjugate or released payload.
-
Data Analysis: Plot the concentration of the intact conjugate versus time to determine its stability profile.
Conclusion
The PEG4 spacer plays a pivotal role in the advancement of bioconjugates by offering a discrete, hydrophilic, and flexible linkage that addresses key challenges in drug development, including solubility, stability, and pharmacokinetics.[1] While the optimal spacer length is application-dependent, the PEG4 spacer frequently provides a well-balanced set of properties, making it a strategic choice for researchers and drug developers aiming to create next-generation therapeutics and research tools. The strategic selection and robust experimental validation of the linker are critical steps in the successful design of highly effective and well-characterized bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Azide: A Comparative Guide to Next-Generation Bioconjugation Linkers
For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a cornerstone of innovation. While Azido-PEG linkers, particularly in the realm of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), have been instrumental, the landscape of bioconjugation is rapidly evolving. Concerns over copper cytotoxicity and the desire for faster, more efficient, and stable conjugations have driven the development of a diverse toolkit of alternative linkers. This guide provides an objective comparison of prominent alternatives to Azido-PEG linkers, supported by experimental data, to empower informed decisions in the design of next-generation bioconjugates, from fluorescently labeled proteins to antibody-drug conjugates (ADCs).
This guide will delve into the key alternatives, including copper-free click chemistry variants like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the exceptionally rapid Inverse-Electron-Demand Diels-Alder (IEDDA) reaction. We will also explore advanced polymer backbones that offer advantages over PEG, such as improved biocompatibility and reduced immunogenicity, and novel enzymatic and chemical strategies that provide enhanced stability and site-specificity.
At a Glance: Azido-PEG Linkers vs. Key Alternatives
| Feature | Azido-PEG (via CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) | Thiol-Maleimide Alternatives (e.g., Thiazine) | Enzymatic Ligation (e.g., Sortase A) | Alternative Polymers (e.g., Polysarcosine) |
| Reaction Type | Copper-Catalyzed [3+2] Cycloaddition | Strain-Promoted [3+2] Cycloaddition | [4+2] Cycloaddition | Michael Addition Rearrangement | Transpeptidation | Various |
| Key Advantage | High yields, well-established | Bioorthogonal (copper-free) | Extremely fast kinetics | Improved in vivo stability | Site-specific, native peptide bond | Reduced immunogenicity, biodegradable |
| Primary Limitation | Copper cytotoxicity | Slower than CuAAC/IEDDA, complex alkyne synthesis | Potential for TCO isomerization | Requires N-terminal cysteine for thiazine (B8601807) formation | Requires recognition motif | Newer technology, less established |
| Biocompatibility | Lower due to copper catalyst[1][2] | High, ideal for live systems[1][2] | Excellent, catalyst-free[3] | High | High | Excellent, non-immunogenic[4] |
Quantitative Performance Comparison
The selection of a bioconjugation strategy is often a trade-off between reaction speed, stability, and the specific demands of the biological system. The following tables provide a quantitative comparison of key performance metrics for Azido-PEG alternatives.
Table 1: Reaction Kinetics of Bioorthogonal Chemistries
The second-order rate constant (k₂) is a critical measure of a bioconjugation reaction's speed and efficiency, particularly at low reactant concentrations.
| Reaction Chemistry | Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| CuAAC | Terminal Alkyne | Azide | 1 - 100 | [5] |
| SPAAC | Bicyclo[6.1.0]nonyne (BCN) | Azide | ~0.012 - 0.024 | [5] |
| SPAAC | Dibenzocyclooctyne (DBCO) | Benzyl Azide | ~0.90 | [5][6] |
| SPAAC | Oxa-dibenzocyclooctyne (ODIBO) | Azide | 45 | [7] |
| IEDDA | Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | 1.9 | [8] |
| IEDDA | trans-cyclooctene (TCO) | Diphenyl-s-tetrazine | > 1,000 | [8] |
| IEDDA | (E)-cyclooct-4-enol (axial) | 3,6-di-(2-pyridyl)-s-tetrazine | 80,200 | [8] |
Note: Reaction rates are highly dependent on the specific derivatives of the reactants, solvent, and temperature.
Table 2: In Vivo Performance of Polysarcosine (pSar) vs. PEG Linkers in an ADC Model
This table presents a head-to-head comparison of homogeneous drug-to-antibody ratio (DAR) 8 ADCs with different hydrophilic linkers.
| Performance Metric | ADC with pSar12 Linker | ADC with PEG12 Linker | Reference |
| Clearance Rate (mL/day/kg) in Rats | 38.9 | 47.3 | [9] |
| In Vivo Antitumor Efficacy (% Tumor Growth Inhibition) | Superior efficacy, leading to complete tumor remission in some models. | Delayed tumor growth, but less effective than pSar12. | [9] |
Table 3: Stability of Thiol-Maleimide Adducts and Alternatives
The instability of the traditional thiol-maleimide linkage, which can undergo a retro-Michael reaction, has led to the development of more stable alternatives.
| Linkage Type | Model System/Conditions | Stability Outcome | Reference(s) |
| Traditional Thiol-Maleimide | BODIPY-maleimide conjugated to reduced antibody cysteines, incubated with 5 mM cysteine for 7 days. | ~8% loss of the BODIPY label was observed. | [10] |
| Thiazine Linker | Maleimide conjugated to a peptide with an N-terminal cysteine, incubated with glutathione (B108866). | The thiazine linker is over 20 times less susceptible to glutathione adduct formation compared to the standard thioether conjugate. | [10][11] |
| Hydrolyzed Thiosuccinimide | Conjugates made with electron-withdrawing N-substituents on the maleimide, purposefully hydrolyzed in vitro. | The ring-opened products have half-lives of over two years, ensuring in vivo stability. | [10] |
| Methylsulfonyl Phenyloxadiazole | Protein conjugates formed with methylsulfonyl phenyloxadiazole reagents. | Demonstrated superior stability in human plasma compared to maleimide-conjugated proteins. | [10] |
Visualizing Bioconjugation Alternatives
To better understand the mechanisms and workflows of these alternative bioconjugation strategies, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nacalai.co.jp [nacalai.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Linear vs. Branched PEG Linkers in Bioconjugation and Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates, particularly for targeted therapeutics like antibody-drug conjugates (ADCs). The architecture of the polyethylene (B3416737) glycol (PEG) linker, whether linear or branched, significantly influences the stability, pharmacokinetics, and overall efficacy of the final product. This guide provides an objective, data-driven comparison of linear and branched PEG linkers to inform the selection of the optimal linker architecture for specific research and drug development applications.
The fundamental difference between linear and branched PEG linkers lies in their molecular structure. Linear PEGs consist of a single, straight chain of ethylene (B1197577) glycol units, offering simplicity and predictability.[1][] In contrast, branched PEGs feature multiple PEG arms extending from a central core, creating a more complex, three-dimensional structure.[1][] This architectural distinction has profound implications for the physicochemical properties and in vivo performance of the resulting bioconjugate.
Key Performance Metrics: A Quantitative Comparison
The decision to employ a linear or branched PEG linker should be guided by the specific requirements of the therapeutic agent and the desired clinical outcome. The following tables summarize key quantitative data from comparative studies, highlighting the impact of linker architecture on critical parameters.
Physicochemical Properties: The Impact on Hydrodynamic Radius
The hydrodynamic radius (Rh) of a molecule is a crucial factor influencing its in vivo behavior, particularly its rate of renal clearance. A larger hydrodynamic volume can help to prolong the circulation half-life of a biotherapeutic.
| Linker Type | PEG Molecular Weight (kDa) | Biomolecule/Carrier | Hydrodynamic Radius (Rh) (nm) | Key Findings | Reference |
| Unmodified | - | Human Serum Albumin (HSA) | 3.5 | Baseline measurement for comparison. | [3] |
| Linear | 5 | Human Serum Albumin (HSA) | 4.2 | PEGylation increases the hydrodynamic radius. | [3] |
| Linear | 10 | Human Serum Albumin (HSA) | Not Specified | [3] | |
| Linear | 12 | Unmodified PEG | 5.42 | Baseline for unmodified linear PEG. | [4] |
| Linear | 20 | Unmodified PEG | 7.36 | Hydrodynamic radii increase with molecular weight for linear polymers. | [4] |
| Branched (4-arm) | 20 | Unmodified PEG | 6.83 | Branched PEGs can exhibit a smaller hydrodynamic radius than linear PEGs of the same molecular weight, suggesting a more compact structure. | [4] |
| Linear | 40 | Unmodified PEG | 9.58 | [4] | |
| Branched (4-arm) | 40 | Unmodified PEG | 9.25 | [4] | |
| Branched (8-arm) | 20 | Unmodified PEG | 7.43 | Increased branching can lead to a larger hydrodynamic radius, potentially due to a more globular and extended conformation. | [4] |
Pharmacokinetic Properties: Influence on Circulation and Clearance
The architecture of the PEG linker can significantly affect the pharmacokinetic profile of a bioconjugate, including its half-life in circulation and clearance rate.
| Linker Architecture | Payload | Drug-to-Antibody Ratio (DAR) | Clearance Rate | Key Findings | Reference |
| Linear | DM1 | 8 | High | Exhibited faster clearance compared to the branched configuration at a high DAR. | [1] |
| Pendant (Branched) | DM1 | 8 | Low | Demonstrated slower clearance rates, suggesting improved in vivo stability and circulation time. | [1] |
| Linear | MMAE | 8 | ~5 mL/day/kg (for PEG24) | Clearance plateaued at longer PEG lengths. | [1] |
| Pendant (Branched) | MMAE | 4 and 8 | Not Specified | Showed enhanced anti-tumor activity in a xenograft model compared to a non-PEGylated ADC. | [1] |
In Vitro Efficacy: Impact on Cytotoxicity
The in vitro cytotoxicity of an ADC is a measure of its potency in killing target cancer cells. The linker can influence this by affecting drug release and cellular uptake.
| Linker Type/Length | Cell Line | IC50 (ng/mL) | Key Findings | Reference |
| No PEG | Karpas-299 | ~10 | Baseline cytotoxicity of the non-PEGylated conjugate. | [3] |
| Linear PEG2 | Karpas-299 | ~10 | Shorter linear PEG linkers had minimal impact on in vitro potency. | [3] |
| Linear PEG4 | Karpas-299 | ~10 | [3] | |
| Linear PEG8 | Karpas-299 | ~10 | [3] | |
| Linear PEG12 | Karpas-299 | ~10 | [3] | |
| Linear PEG24 | Karpas-299 | ~10 | [3] | |
| No PEG | HER2-positive | (Baseline) | [3] | |
| Linear 4 kDa PEG | HER2-positive | 4.5-fold reduction vs. No PEG | Longer linear PEG chains can reduce in vitro cytotoxicity, potentially due to steric hindrance affecting binding or internalization. | [3] |
| Linear 10 kDa PEG | HER2-positive | 22-fold reduction vs. No PEG | [3] |
Mandatory Visualizations
Structural Comparison of Linear and Branched PEG Linkers
Caption: Structural comparison of linear and branched PEG linkers.
Experimental Workflow for Comparing ADC Efficacy
References
Validating the degree of labeling for PEGylated proteins
A Comprehensive Guide to Validating the Degree of Labeling for PEGylated Proteins
For researchers, scientists, and drug development professionals, accurately determining the degree of polyethylene (B3416737) glycol (PEG)ylation is a critical quality attribute that directly impacts the efficacy, safety, and pharmacokinetic profile of a biotherapeutic. This guide provides an objective comparison of common analytical methods for validating the degree of labeling for PEGylated proteins, complete with experimental protocols and supporting data to aid in method selection and implementation.
The covalent attachment of PEG chains to a protein, a process known as PEGylation, enhances the therapeutic properties of protein drugs by improving their solubility, stability, and in vivo half-life while reducing immunogenicity. However, the inherent heterogeneity of the PEGylation reaction can result in a complex mixture of unreacted protein, free PEG, and proteins with varying numbers of attached PEG molecules at different sites.[1] Therefore, robust and accurate analytical methods are essential to characterize the degree of PEGylation and ensure product consistency.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method depends on several factors, including the specific characteristics of the PEGylated protein, the desired level of detail, and the available instrumentation. A multi-faceted approach employing orthogonal techniques is often necessary for a comprehensive characterization.[1]
| Technique | Principle | Primary Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | - Accurate molecular weight of the intact PEGylated protein and its distribution. - Degree of PEGylation. - Identification of PEGylation sites (with peptide mapping).[1][2] | - High sensitivity and specificity. - Provides detailed information on heterogeneity and positional isomers.[1] - Can be coupled with liquid chromatography (LC-MS) for enhanced separation.[2] | - Polydispersity of PEG can complicate spectra. - Large PEGylated proteins can be challenging to ionize and analyze.[1][3] |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume. | - Separation of PEGylated protein from unreacted protein and free PEG. - Estimation of apparent molecular weight and degree of PEGylation. - Detection of aggregates.[4][5] | - Robust and reproducible. - Non-denaturing mobile phases preserve protein structure. - Excellent for monitoring process consistency.[1] | - Does not provide absolute molecular weight. - Limited resolution for species with similar hydrodynamic radii.[5] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC coupled with MALS, UV, and refractive index (RI) detectors. | - Absolute molar mass of the conjugate, protein, and PEG moieties. - Precise determination of the degree of conjugation.[6][7] - Analysis of aggregation and conformation. | - Provides absolute molecular weight without the need for column calibration.[7][8] - High accuracy and precision. | - Requires specialized detectors and software. - Sensitive to mobile phase composition.[9] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Quantitative determination of the average degree of PEGylation.[10] - Provides structural information. | - Non-destructive. - Can provide absolute quantification without a standard curve for the PEGylated protein.[11] | - Lower sensitivity compared to MS. - May require high protein concentrations and deuterated solvents. - Complex spectra for large proteins.[12] |
| Colorimetric Assays (e.g., TNBS, Barium Iodide) | Measure a color change resulting from a chemical reaction. | - Indirect quantification of PEGylation by measuring the reduction of free amines (TNBS). - Direct quantification of PEG concentration (Barium Iodide).[1] | - Simple, rapid, and cost-effective. - Suitable for high-throughput screening. | - Indirect methods can be less accurate. - Prone to interference from other molecules in the sample.[1] |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-size ratio in a capillary. | - High-resolution separation of different PEGylated species. - Purity assessment.[][14] | - High separation efficiency and resolution. - Requires very small sample volumes.[15] | - Can be sensitive to buffer composition and capillary surface chemistry. - Less common for routine quantitative analysis compared to HPLC.[14] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | - Separation of PEGylated species with different degrees of PEGylation and positional isomers.[16][17] | - Orthogonal separation mechanism to SEC and IEX. - Can be performed under non-denaturing conditions. | - Resolution can be variable. - Development of methods can be complex.[] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MALDI-TOF Mass Spectrometry for Degree of PEGylation
Principle: This technique measures the molecular weight of the intact PEGylated protein. The mass difference between the unmodified protein and the PEGylated species allows for the determination of the number of attached PEG chains.[2]
Protocol:
-
Sample Preparation:
-
Desalt and purify the PEGylated protein sample to remove non-volatile salts and excess PEG.
-
Mix the purified sample (typically 1 µL of a 0.1-1 mg/mL solution) with 1 µL of a suitable matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% trifluoroacetic acid).[7]
-
-
Spotting:
-
Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry to form crystals.
-
-
Data Acquisition:
-
Analyze the sample in a MALDI-TOF mass spectrometer in linear, positive ion mode. The instrument is calibrated using standards of known molecular weight.
-
-
Data Analysis:
-
The resulting mass spectrum will show a distribution of peaks, with each peak corresponding to the protein with a different number of attached PEG chains.
-
The degree of PEGylation is calculated from the mass difference between the peak for the unmodified protein and the peaks for the various PEGylated species. The average degree of PEGylation can be calculated based on the relative intensities of the peaks.
-
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Principle: SEC separates molecules based on their hydrodynamic radius. The eluent from the SEC column passes through a series of detectors (UV, MALS, and RI) to determine the absolute molar mass of each eluting species, allowing for a precise calculation of the degree of PEGylation.[6][7]
Protocol:
-
System Setup:
-
Equilibrate an HPLC system with a suitable size-exclusion column in a well-filtered and degassed mobile phase (e.g., phosphate-buffered saline).
-
Connect the SEC column outlet to a UV detector, followed by a MALS detector, and then a differential refractive index (dRI) detector in series.
-
-
Sample Preparation:
-
Dissolve the PEGylated protein in the mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm filter to remove any particulates.
-
-
Data Acquisition:
-
Inject the sample onto the equilibrated SEC-MALS system.
-
Collect data from all three detectors as the sample elutes.
-
-
Data Analysis:
-
Use specialized software (e.g., ASTRA) to analyze the data from the UV, MALS, and dRI detectors.
-
The software uses the signals to calculate the molar mass of the protein and the attached PEG for each eluting peak, from which the degree of PEGylation is determined.[3]
-
Trinitrobenzenesulfonic Acid (TNBS) Assay for Primary Amine Quantification
Principle: PEGylation often targets primary amines on lysine (B10760008) residues and the N-terminus of the protein. The TNBS assay quantifies the number of remaining free primary amines after the PEGylation reaction. By comparing this to the number of free amines in the unmodified protein, the degree of PEGylation can be estimated.
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Prepare a 0.5% (w/v) TNBS solution in the bicarbonate buffer.
-
-
Standard Curve:
-
Prepare a series of standards with known concentrations of an amine-containing compound (e.g., glycine (B1666218) or the unmodified protein) in the bicarbonate buffer.
-
-
Reaction:
-
To 0.5 mL of the PEGylated protein sample and each standard in separate tubes, add 0.5 mL of the 0.5% TNBS solution.
-
Incubate the reactions at 37°C for 2 hours in the dark.
-
Stop the reaction by adding 0.5 mL of 10% SDS and 0.25 mL of 1 N HCl.
-
-
Measurement and Analysis:
-
Measure the absorbance of each sample and standard at 335 nm.
-
Create a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of free amines in the PEGylated sample from the standard curve.
-
The degree of PEGylation is calculated by subtracting the number of remaining free amines from the total number of available amines in the unmodified protein.[9]
-
Barium Iodide Assay for Direct PEG Quantification
Principle: This colorimetric assay is based on the formation of a colored complex between PEG, barium chloride, and iodine, which can be measured spectrophotometrically.[1]
Protocol:
-
Reagent Preparation:
-
Barium Chloride Solution: 5% (w/v) BaCl₂ in water.
-
Iodine Solution: 0.05 M I₂ in 0.1 M KI.
-
-
Standard Curve:
-
Prepare a series of PEG standards of known concentrations in water.
-
-
Reaction:
-
To 100 µL of the PEGylated protein sample and each standard, add 100 µL of the barium chloride solution and mix.
-
Add 200 µL of the iodine solution and mix well.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement and Analysis:
-
Measure the absorbance of the resulting colored complex at 535 nm.
-
Create a standard curve by plotting the absorbance versus the concentration of the PEG standards.
-
Determine the concentration of PEG in the PEGylated protein sample from the standard curve. The degree of PEGylation is then calculated by dividing the molar concentration of PEG by the molar concentration of the protein (determined by a separate protein assay like the BCA assay).[11]
-
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the key analytical techniques.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 7. wyatt.com [wyatt.com]
- 8. wyatt.com [wyatt.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 16. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Molecular Bridge: A Comparative Guide to the Stability of Cleavable and Non-Cleavable PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a Polyethylene Glycol (PEG) linker is a critical decision that significantly impacts the pharmacokinetic profile, efficacy, and toxicity of a therapeutic agent. The stability of this linker dictates the release kinetics of the conjugated molecule, such as a small molecule drug or a biologic, and consequently its therapeutic window. This guide provides an objective comparison of the stability of cleavable versus non-cleavable PEG linkers, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation bioconjugates.
PEG linkers can be broadly classified into two categories: non-cleavable linkers that form a stable, permanent bond, and cleavable linkers designed to release their payload in response to specific physiological triggers.[1][2] The selection between these two hinges on the therapeutic goal. Non-cleavable linkers are ideal for applications where maximizing the circulation half-life of the intact conjugate is paramount.[3] In contrast, cleavable linkers are employed in prodrug strategies and targeted delivery systems, like antibody-drug conjugates (ADCs), to ensure payload release at the site of action.[3][4]
Comparative Stability of Common PEG Linker Chemistries
The stability of a PEG linker is fundamentally determined by the chemical nature of the covalent bonds within its structure. Non-cleavable linkers, such as those with ether or amide bonds, offer high stability, while cleavable linkers are engineered to break under specific conditions like low pH, a reducing environment, or the presence of specific enzymes.[1][3]
The following table summarizes the stability characteristics of common non-cleavable and cleavable PEG linker types. It is important to note that direct head-to-head comparisons of half-lives across different studies can be challenging due to variations in experimental conditions, the conjugated molecule, and the specific models used.[1]
| Linker Category | Linker Type | Cleavage Mechanism | Stability in Plasma (pH ~7.4) | Stability in Acidic Environment (pH ~5.0) | Stability in Reducing Environment (High GSH) | Key Considerations & Quantitative Data |
| Non-Cleavable | Ether | Non-cleavable under physiological conditions | Highly Stable | Highly Stable | Highly Stable | Provides long circulation times; payload release relies on the degradation of the entire conjugate.[5] |
| Amide | Generally non-cleavable; slow hydrolysis over extended periods | Highly Stable | Highly Stable | Highly Stable | Offers a robust and stable connection suitable for long-acting therapeutics. Significantly more stable than ester bonds.[1][3] | |
| Thioether | Non-cleavable | Highly Stable | Highly Stable | Highly Stable | Formed via maleimide-thiol reaction; provides a stable connection for long-circulating conjugates.[4][6] | |
| Carbamate (B1207046) (Urethane) | Generally non-cleavable | Highly Stable | Highly Stable | Highly Stable | Formed by reacting NHS carbonates with amines, creating a stable linkage.[3][7] | |
| Cleavable | Hydrazone | pH-sensitive hydrolysis | Stability is tunable. Can be unstable. | Rapidly Cleaved | Stable | Stability is highly dependent on substituents. Aliphatic hydrazones have half-lives of 20-150 min at pH 7.4 and <2 min at pH 5.5. Aromatic hydrazones are much more stable, with t½ > 72h at pH 7.4.[8][9][10] |
| Disulfide | Reduction of S-S bond | Stable | Stable | Rapidly Cleaved | Stable in circulation but cleaved in the highly reductive intracellular environment (high glutathione (B108866) [GSH] concentration).[6][11][] | |
| Ester | Enzymatic (esterases) and chemical hydrolysis | Susceptible to cleavage | Susceptible to hydrolysis | Stable | Prone to premature drug release in plasma. Hydrolysis rate can be tuned; half-lives from 4.2 to 14.0 days have been reported by altering linker structure.[1][13] | |
| Peptide (e.g., Val-Cit) | Enzymatic (e.g., Cathepsin B) | Generally Stable | Stable | Stable | Designed for cleavage by enzymes overexpressed in tumor cells/lysosomes. Generally stable in human plasma but can show instability in rodent plasma.[9][14] | |
| Carbamate (Cleavable) | Self-immolative hydrolysis (tunable) | Stability is tunable. | Susceptible to hydrolysis | Stable | The rate of hydrolysis and release can be controlled by modifying phenyl group substituents, with release times ranging from 24 hours to 28 days.[15] |
Visualizing Linker Cleavage and Experimental Workflows
To better understand the mechanisms and evaluation processes, the following diagrams illustrate the cleavage pathways for common linkers and the standard workflows for assessing their stability.
Caption: Mechanisms for stimulus-responsive payload release.
Caption: Standard workflow for in vitro plasma stability testing.
Caption: Key steps in an in vivo pharmacokinetic evaluation.
Experimental Protocols
To ensure reproducible and comparable stability data, standardized experimental protocols are essential.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a PEG-conjugated molecule in plasma by quantifying its degradation over time.[1][16]
Materials:
-
PEG-conjugated molecule of interest
-
Human or mouse plasma (heparinized)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) or methanol (B129727) (cold, for protein precipitation)
-
Internal standard for the analytical method (e.g., LC-MS/MS)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
-
Analytical system (e.g., LC-MS/MS, HPLC)
Procedure:
-
Prepare a stock solution of the PEG-conjugate in a suitable solvent (e.g., DMSO or PBS).
-
Add a small volume of the stock solution to pre-warmed plasma (37°C) to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid protein precipitation.
-
Incubate the plasma mixture at 37°C.[2]
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots (e.g., 50 µL) of the mixture.[2]
-
Immediately terminate the reaction by adding a volume of cold acetonitrile (e.g., 3 volumes) containing an internal standard to precipitate plasma proteins.[16]
-
Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[16]
-
Carefully collect the supernatant for analysis.
-
Analyze the samples using a validated analytical method (e.g., LC-MS/MS) to quantify the concentration of the intact PEG-conjugate and/or the released payload.
-
Plot the concentration of the intact conjugate versus time and calculate the in vitro half-life (t½).
Protocol 2: pH Stability Assay
Objective: To evaluate the stability of a pH-sensitive linker (e.g., hydrazone) under different pH conditions.
Materials:
-
PEG-conjugated molecule of interest
-
Buffer solutions at various pH values (e.g., pH 7.4 PBS, pH 5.0 acetate (B1210297) buffer)
-
Incubator (37°C)
-
Analytical system (e.g., HPLC, LC-MS)
Procedure:
-
Prepare separate stock solutions of the PEG-conjugate.
-
Dilute the stock solution into the different pH buffers to a final working concentration.
-
Incubate the solutions at 37°C.
-
At various time points, take aliquots from each pH solution.
-
Analyze the aliquots directly by HPLC or another suitable method to measure the concentration of the intact conjugate.[17]
-
Plot the percentage of the remaining intact conjugate against time for each pH condition to determine the hydrolysis rate and half-life.[17]
Protocol 3: In Vivo Stability and Pharmacokinetic Study
Objective: To evaluate the pharmacokinetic profile and in vivo stability of a PEG-conjugated molecule in an animal model.[1]
Materials:
-
PEG-conjugated molecule of interest formulated in a sterile, biocompatible vehicle
-
Animal model (e.g., mice or rats)
-
Dosing and blood collection equipment
-
Anticoagulant (e.g., heparin or EDTA)
-
Analytical instrumentation for bioanalysis (e.g., ELISA, LC-MS/MS)
Procedure:
-
Administer a single dose of the PEG-conjugate to the animal model via the desired route (e.g., intravenous injection).[1]
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72 hours), collect blood samples into tubes containing an anticoagulant.[1]
-
Process the blood samples by centrifugation to isolate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the intact PEG-conjugate in the plasma samples using a validated bioanalytical method.
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including circulation half-life (t½), clearance (CL), and volume of distribution (Vd).[1]
-
(Optional) At the end of the study, collect major organs and tissues to determine the biodistribution profile of the conjugate.
Conclusion
The selection of a PEG linker with the appropriate stability is a cornerstone of rational drug design for bioconjugates.[1] Non-cleavable linkers, characterized by their robust amide, ether, or thioether bonds, provide maximal stability and are the preferred choice when the goal is to extend the circulation half-life and rely on the degradation of the entire conjugate for payload release.[3][5]
Conversely, cleavable linkers offer the sophisticated advantage of controlled payload release in response to specific physiological cues.[18] Hydrazones release their cargo in acidic compartments, disulfides are cleaved in the reducing intracellular space, and peptide or ester-based linkers are susceptible to specific enzymes.[18] This "triggered release" is highly advantageous for targeted therapies like ADCs, minimizing systemic exposure and enhancing efficacy at the target site.[9] However, this sensitivity comes with the risk of premature drug release, which necessitates rigorous stability testing.[9]
The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of PEG linker stability, enabling researchers to make informed decisions and optimize the performance of their therapeutic candidates. A thorough understanding of the interplay between linker chemistry and the complex in vitro and in vivo environments is paramount to advancing the next generation of targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Site-Dependent Degradation of a Non-Cleavable Auristatin-Based Linker-Payload in Rodent Plasma and Its Effect on ADC Efficacy | PLOS One [journals.plos.org]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. adcreview.com [adcreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cleavable carbamate linkers for controlled protein delivery from hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. purepeg.com [purepeg.com]
Assessing the Immunogenicity of Bioconjugates: A Comparative Guide on the Impact of PEG Linker Length
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to biotherapeutics, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can prolong the circulating half-life, improve stability, and, notably, reduce the immunogenicity of the therapeutic protein by masking immunogenic epitopes. However, the PEG moiety itself can, in some instances, elicit an immune response, leading to the generation of anti-PEG antibodies. This can result in accelerated blood clearance, reduced efficacy, and potential hypersensitivity reactions. A critical factor influencing the immunogenicity of PEGylated bioconjugates is the length of the PEG linker. This guide provides a comprehensive comparison of the immunogenic potential of bioconjugates with different PEG linker lengths, supported by experimental data and detailed methodologies.
The Influence of PEG Linker Length on Immunogenicity
Experimental evidence consistently demonstrates a positive correlation between the molecular weight, and therefore the length, of the PEG chain and its immunogenicity.[1] Longer PEG chains are generally more likely to induce a robust anti-PEG antibody response.[2] This is a critical consideration in the design of PEGylated bioconjugates, requiring a balance between the desired pharmacokinetic enhancements and the potential for increased immunogenicity.
While PEGylation can significantly reduce the immunogenicity of the therapeutic protein itself by shielding its epitopes, the focus of this guide is the immunogenicity elicited by the PEG linker. The formation of anti-PEG antibodies, predominantly IgM and IgG, can neutralize the therapeutic effect of the bioconjugate.[3]
Quantitative Data on Anti-PEG Antibody Response
The following table summarizes findings from various studies investigating the impact of different PEG molecular weights on the anti-PEG antibody response. It is important to note that a direct head-to-head comparison across a wide range of linker lengths in a single study is not extensively available in the literature; therefore, this table compiles data from multiple sources to provide a comparative overview.
| PEG Molecular Weight (Da) | Protein/Nanoparticle Conjugate | Observed Anti-PEG Antibody Response | Key Findings |
| 2,000 | Bovine Serum Albumin (BSA) / Ovalbumin (OVA) | Lower in vivo anti-PEG IgM response compared to higher molecular weight PEGs. | Lower molecular weight PEGs are generally less immunogenic. |
| 5,000 | Tetanus Toxoid (TT) | Elicited high levels of anti-PEG IgM and IgG1.[3] | A significant immune response can be induced even with moderately sized PEG linkers. |
| 20,000 | Tetanus Toxoid (TT) | Induced a stronger anti-PEG immune response compared to 5 kDa mPEG.[3] | Demonstrates a positive correlation between PEG length and immunogenicity. |
| 20,000 | Ovalbumin (OVA) | Induced significantly stronger in vivo anti-PEG IgM responses compared to counterparts modified with 2,000 and 5,000 Da PEGs.[1][2] | Reinforces the trend of increased immunogenicity with longer PEG chains. |
| 30,000 | Bovine Serum Albumin (BSA) | Induced significantly stronger in vivo anti-PEG IgM responses compared to counterparts modified with 2,000 and 5,000 Da PEGs.[1][2] | Higher molecular weight PEGs are associated with a more potent immune response. |
Experimental Protocols
The assessment of immunogenicity for PEGylated bioconjugates involves a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vivo Immunogenicity Study in Mice
This protocol outlines a typical workflow for assessing the immunogenicity of PEGylated bioconjugates in a murine model.
-
Animal Model: Use a standard mouse strain (e.g., BALB/c), typically 6-8 weeks old.
-
Groups: Divide mice into groups to receive the non-PEGylated protein, bioconjugates with different PEG linker lengths, and a vehicle control.
-
Immunization:
-
Day 0 (Primary Immunization): Administer the test articles (e.g., 10 µg per mouse) via a relevant route, such as subcutaneous or intravenous injection.
-
Day 14 (Booster Immunization): Administer a second dose of the test articles.
-
-
Blood Collection:
-
Day 0 (Pre-bleed): Collect a baseline blood sample.
-
Day 14 and 28: Collect blood samples to monitor the antibody response.
-
Day 35 (Terminal Bleed): Collect a final blood sample for a comprehensive analysis of the antibody response.[4]
-
-
Serum Preparation: Allow the collected blood to clot at room temperature, then centrifuge to separate the serum. Store the serum at -80°C until analysis.[4]
-
Antibody Titer Determination: Analyze the serum samples for the presence and titer of anti-drug antibodies (ADAs), including anti-PEG antibodies, using an Enzyme-Linked Immunosorbent Assay (ELISA).[4]
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Titer
This protocol details the steps for quantifying anti-PEG antibodies in serum samples.
-
Plate Coating: Coat a 96-well microplate with the specific PEGylated bioconjugate being tested (e.g., at 1-5 µg/mL in a suitable coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.[4]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the relevant immunoglobulin isotype (e.g., anti-mouse IgM or IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The antibody titer is determined by identifying the highest dilution of serum that gives a signal significantly above the background.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the structure of a PEGylated bioconjugate, the experimental workflow, and the potential immune response.
Caption: General structure of a PEGylated bioconjugate.
Caption: Experimental workflow for immunogenicity assessment.
Caption: Immune response to a PEGylated bioconjugate.
Conclusion
The length of the PEG linker is a critical parameter in the design of bioconjugates that significantly influences their immunogenic potential. While longer PEG chains can offer advantages in terms of pharmacokinetics, they are also associated with a higher risk of inducing an anti-PEG antibody response. The data presented in this guide underscores the importance of a thorough immunogenicity assessment during the development of PEGylated therapeutics. By carefully selecting the appropriate PEG linker length and conducting rigorous experimental validation, researchers can optimize the safety and efficacy of novel bioconjugates.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Azido-PEG4-(CH2)3-methyl ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Azido-PEG4-(CH2)3-methyl ester is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound, drawing from established protocols for both azide (B81097) and polyethylene (B3416737) glycol (PEG) containing substances. Adherence to these procedures is essential to mitigate risks associated with the azide functional group, which is highly reactive and potentially explosive.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. The SDS for a similar compound indicates potential for skin, eye, and respiratory irritation.[2] All handling should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety glasses or splash goggles.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile gloves, with silver shield gloves recommended for high toxicity azides).[3]
-
Body Protection: A laboratory coat.[3]
Key Hazard Considerations:
-
Azide Reactivity: Organic azides are sensitive to heat, light, friction, and pressure and can decompose violently.[1]
-
Incompatible Materials: Avoid contact with acids, heavy metals, and halogenated solvents.
-
Acids: Mixing with acids can produce highly toxic and explosive hydrazoic acid.[1]
-
Metals: Contact with metals, such as through metal spatulas or storage in metal containers, can form highly unstable and explosive metal azides.[1]
-
Halogenated Solvents: Use of solvents like dichloromethane (B109758) or chloroform (B151607) can lead to the formation of extremely unstable di- and tri-azidomethane.[1]
-
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Chemical deactivation is a possible alternative but should only be performed by trained personnel in a controlled laboratory setting.
Method 1: Direct Disposal as Hazardous Waste (Recommended)
This is the most direct and safest method for laboratory settings.
-
Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves), and solutions, in a designated hazardous waste container.
-
Do not mix this waste with other chemical waste streams, especially acidic or heavy metal-containing waste.[1]
-
-
Container Selection:
-
Use a compatible container made of glass or polyethylene.
-
Crucially, avoid metal containers or caps (B75204) with metal liners. [4]
-
-
Labeling:
-
Clearly label the container as "Hazardous Waste" and include the full chemical name: "this compound".
-
List all other constituents and their approximate concentrations.
-
-
Storage:
-
Store the sealed waste container in a cool, well-ventilated area, away from heat, light, and incompatible materials.
-
Do not store on metal shelves.[5]
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[6]
-
Method 2: Chemical Deactivation (For Advanced Users)
Organic azides can be converted to more stable amines before disposal.[1] This procedure should only be undertaken if your facility is equipped for such reactions and you have the necessary expertise. A common method involves reduction, for example, with Staudinger ligation (using a phosphine) or other reducing agents.
-
Reaction Quenching: After the deactivation reaction, it is critical to verify the complete consumption of the azide using an appropriate analytical method, such as thin-layer chromatography (TLC).
-
Waste Collection: The resulting amine solution should still be collected as hazardous waste, as it will contain other reagents.
-
Disposal: Label the container appropriately and arrange for disposal through your EHS department.
Never pour this compound or its solutions down the drain. While PEG itself may be biodegradable, the azide functional group poses a significant risk of forming explosive compounds in plumbing.[3][4]
Spill and Emergency Procedures
-
Small Spills: In a fume hood, absorb the spill with a non-combustible material like sand or earth. Collect the material into a suitable, closed container for disposal.
-
Large Spills: Evacuate the area immediately and secure it. Contact your institution's emergency personnel.
-
Personal Exposure:
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash for at least 15-20 minutes and seek medical attention.
-
Data Presentation
| Parameter | Guideline | Rationale |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor. | Ensures safe and compliant disposal of hazardous azide compounds. |
| Drain Disposal | Strictly Prohibited. | Prevents the formation of explosive metal azides in plumbing.[3][4] |
| Solid Waste Disposal | Prohibited for laboratory chemicals. | Prevents environmental contamination and potential reactions in landfills. |
| Container Requirements | Labeled, sealed, and chemically compatible (glass or polyethylene); no metal parts. | Avoids accidental reactions and ensures proper identification of hazardous waste.[4] |
| Storage | Cool, well-ventilated area, away from incompatible materials. | Minimizes the risk of decomposition or accidental reaction. |
Disposal Workflow Diagram
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Azido-PEG4-(CH2)3-methyl ester
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Azido-PEG4-(CH2)3-methyl ester, a chemical compound that requires careful management due to its potential hazards. By adhering to these procedural, step-by-step instructions, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin and eye irritation and may lead to respiratory irritation[1]. The primary hazards associated with this compound stem from its azido (B1232118) functional group, which is characteristic of a class of compounds known for their potential toxicity and explosive nature under certain conditions[2]. Organic azides can be sensitive to heat, shock, friction, and light, and may decompose violently[2].
To mitigate these risks, a comprehensive approach to Personal Protective Equipment (PPE) is mandatory. This includes not only standard laboratory attire but also specialized gear to protect against the specific hazards of this compound.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile rubber gloves (minimum 0.11 mm thickness) are recommended. Always inspect gloves before use and change them regularly, at least every two hours.[3] | To prevent skin contact and absorption. Azide (B81097) compounds can be absorbed through the skin[4]. |
| Eye Protection | Tightly fitting safety goggles with side-shields are required. A face shield should be worn in situations where splashing is a possibility[5][6]. | To protect eyes from splashes and aerosols. |
| Lab Coat | A long-sleeved, flame-resistant lab coat is essential. Disposable gowns made of polyethylene-coated polypropylene (B1209903) may be used for added protection[6][7]. | To protect the body from spills and contamination. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced. All work with the solid compound or concentrated solutions should be conducted in a certified chemical fume hood[5]. | To prevent inhalation of dust or aerosols, which can cause respiratory irritation[1]. |
| Footwear | Closed-toe shoes are mandatory. Shoe covers may be used for additional protection against spills[6]. | To protect feet from spills and falling objects. |
Operational Plan: From Receipt to Use
A meticulous, step-by-step approach to handling this compound is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat, light, and sources of ignition[8][9].
-
Ensure the container is tightly closed[5].
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and heavy metals, as these can form highly explosive metal azides[10].
2. Handling and Weighing:
-
All manipulations involving this compound must be performed in a properly functioning chemical fume hood with the sash positioned as low as possible[9][11].
-
Use only plastic or ceramic spatulas for weighing and transferring the solid material to avoid friction and the formation of explosive metal azides[8][12].
-
Work on the smallest possible scale for your experiment[8].
-
Line the work surface with absorbent paper to contain any potential spills[12].
3. In the Laboratory:
-
Avoid grinding, scratching, or subjecting the material to strong agitation[8].
-
Do not use ground glass joints with azide-containing solutions, as friction can cause detonation[11][12].
-
Never heat azide compounds unless specifically required by a validated protocol, and even then, with extreme caution and appropriate safety measures like a blast shield[10].
-
Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can lead to the formation of explosive compounds[11][12].
Emergency Procedures: Spills and Exposure
In the event of an accidental spill or exposure, immediate and correct action is crucial.
| Emergency Scenario | Immediate Action |
| Small Spill (in fume hood) | Cover the spill with an absorbent material. Clean the surface with a pH-adjusted water solution (pH greater than 9.0). Collect all contaminated materials in a labeled hazardous waste container[12]. |
| Large Spill (outside fume hood) | Evacuate the laboratory immediately. Notify the laboratory supervisor and the institutional safety office[12]. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing[8][13]. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[13]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[13]. |
Disposal Plan: Managing Azide-Containing Waste
Proper disposal of azide-containing waste is critical to prevent the formation of explosive compounds in plumbing systems and to protect the environment.
-
Waste Segregation: All azide-containing waste, including solutions, contaminated labware, and PPE, must be collected in a dedicated and clearly labeled hazardous waste container[2][8].
-
Container Material: Use non-metallic containers for waste collection to prevent the formation of explosive metal azides.
-
Incompatible Wastes: Do NOT mix azide waste with acidic wastes, as this can generate highly toxic and explosive hydrazoic acid[2].
-
Aqueous Waste: Never dispose of azide solutions down the drain. Reaction with lead or copper pipes (B44673) can form highly explosive metal azides[4][10].
-
Deactivation (for dilute solutions): Dilute aqueous solutions of azides (less than 5%) can be deactivated by reaction with nitrous acid in a chemical fume hood. This procedure should only be performed by trained personnel following a specific and validated protocol[4][10].
-
Final Disposal: All azide-containing hazardous waste must be disposed of through the institution's environmental health and safety program[2][9].
Visualizing Safe Handling and Emergency Response
To further clarify the necessary procedures, the following diagrams illustrate the standard workflow for handling this compound and the appropriate emergency response to a spill.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response procedure for a chemical spill.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. campus.kennesaw.edu [campus.kennesaw.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. echemi.com [echemi.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. uvic.ca [uvic.ca]
- 9. drexel.edu [drexel.edu]
- 10. unomaha.edu [unomaha.edu]
- 11. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. artscimedia.case.edu [artscimedia.case.edu]
- 13. beta.broadpharm.com [beta.broadpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
